molecular formula C14H15N3O B1669363 CX516 CAS No. 154235-83-3

CX516

Número de catálogo: B1669363
Número CAS: 154235-83-3
Peso molecular: 241.29 g/mol
Clave InChI: ANDGGVOPIJEHOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CX-516 is a N-acylpiperidine.
CX516 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
modulates AMPA receptor desensitization ;  an analog of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampalex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CX516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Dance: A Technical Guide to CX516's Modulation of AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of CX516, a notable ampakine, on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This whitepaper provides a granular view of the compound's interaction with AMPA receptors, supported by quantitative data, detailed experimental methodologies, and novel visualizations of the underlying molecular processes.

This compound, also known as Ampalex, is a positive allosteric modulator (PAM) of the AMPA receptor, a critical component of fast synaptic neurotransmission in the central nervous system.[1][2] It is classified as a "low-impact" ampakine, distinguishing it from "high-impact" modulators by its more subtle effects on receptor desensitization.[2][3][4] This characteristic is believed to contribute to its favorable safety profile, reducing the risk of excitotoxicity and seizures associated with more potent AMPA receptor activators.[4]

Core Mechanism of Action: Stabilizing the Open Channel

The primary mechanism by which this compound enhances AMPA receptor function is by slowing the deactivation of the receptor channel.[5][6] When glutamate (B1630785), the primary excitatory neurotransmitter, binds to the AMPA receptor, the ion channel opens, allowing an influx of cations that depolarize the neuron. This compound binds to an allosteric site at the interface of the ligand-binding domains of the dimeric AMPA receptor complex, specifically near the hinge region of the GluA2 subunit.[6][7][8] This binding event stabilizes the receptor in its open, agonist-bound conformation. The result is a prolonged open time of the ion channel, leading to an increased amplitude and duration of excitatory postsynaptic currents (EPSCs).[5][7]

While this compound significantly impacts deactivation, it has a less pronounced effect on receptor desensitization, a process where the receptor enters a non-conducting state despite the continued presence of glutamate.[9][10] This selective action on deactivation kinetics is a hallmark of its modulatory profile.

Quantitative Insights into this compound's Efficacy and Potency

A compilation of data from various studies highlights the quantitative aspects of this compound's interaction with AMPA receptors. The following table summarizes key parameters, offering a comparative perspective on its performance.

ParameterValueCell/Tissue TypeExperimental ConditionReference
EC50 2.8 ± 0.9 mMAcutely isolated prefrontal cortex pyramidal neuronsEnhancement of glutamate-evoked currents[9]
Emax 4.8 ± 1.4-fold increaseAcutely isolated prefrontal cortex pyramidal neuronsEnhancement of glutamate-evoked currents[9]
Glutamate Potency Shift 3-fold increaseAcutely isolated prefrontal cortex pyramidal neuronsGlutamate concentration-response profile[9]
Steady-State Current Potentiation ~1000% increaseCortical neuronsCo-application with glutamate (6 mM this compound)[3]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the complex mechanisms and experimental approaches, a series of diagrams have been generated using the DOT language.

CX516_Mechanism_of_Action cluster_receptor AMPA Receptor Glutamate Glutamate AMPAR AMPA Receptor (Closed State) Glutamate->AMPAR Binds AMPAR_Open AMPA Receptor (Open State) AMPAR->AMPAR_Open Channel Opening AMPAR_Open->AMPAR Deactivation (Channel Closing) AMPAR_Open->AMPAR Slows Deactivation AMPAR_Desensitized AMPA Receptor (Desensitized State) AMPAR_Open->AMPAR_Desensitized Desensitization This compound This compound This compound->AMPAR_Open Binds to Allosteric Site

Caption: Signaling pathway of this compound's action on AMPA receptors.

Experimental_Workflow_Patch_Clamp cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture or Acute Brain Slice Isolation Isolate Single Neuron Cell_Culture->Isolation Patch_Pipette Establish Whole-Cell Patch Clamp Isolation->Patch_Pipette Baseline Record Baseline AMPA Receptor Currents (e.g., mEPSCs or evoked EPSCs) Patch_Pipette->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application Post_Drug_Recording Record AMPA Receptor Currents in Presence of this compound Drug_Application->Post_Drug_Recording Analysis Analyze Current Amplitude, Decay Kinetics, and Frequency Post_Drug_Recording->Analysis Comparison Compare Pre- and Post-CX516 Parameters Analysis->Comparison

References

Pharmacological Profile of CX516: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs. It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-mediated ion channel opening, thereby enhancing synaptic plasticity.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data. It includes detailed experimental methodologies for seminal studies and visual representations of its mechanism of action and experimental workflows. While this compound showed promise in preclinical studies, its development for clinical use has been hampered by low potency and a short half-life.[1] Nevertheless, it remains a valuable research tool for investigating the therapeutic potential of AMPA receptor modulation.

Core Pharmacological Data

The following tables summarize the available quantitative data for this compound, focusing on its in vitro efficacy and in vivo behavioral effects.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell TypeAssay ConditionsReference
EC₅₀ 156 µMHEK293 CellsPotentiation of glutamate-induced currentsMedchemExpress
Eₘₐₓ 4.8 ± 1.4-fold increaseAcutely isolated prefrontal cortex pyramidal neuronsEnhancement of glutamate-evoked currents[2]
Potentiation of steady-state current ~1000% increaseCortical NeuronsCo-application with glutamate (B1630785)[3]
Table 2: Pharmacokinetic Profile of this compound
ParameterValueSpeciesRoute of AdministrationReference
Elimination Half-life (t₁/₂) 45 minutesHumanNot Specified[2]

Note: Detailed pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC for this compound in both human and rat models are not consistently reported in the available scientific literature.

Table 3: In Vivo Behavioral Effects of this compound in Rats
Behavioral TaskDoseRoute of AdministrationKey FindingsReference
Delayed-Nonmatch-to-Sample (DNMS) 35 mg/kgIntraperitonealImproved performance, particularly at longer delay intervals (6-35 sec).[4]
Delayed-Nonmatch-to-Sample (DNMS) 10-20 mg/kgIntraperitonealEffective in facilitating performance, but with more inconsistent results across animals compared to 35 mg/kg.[5]
Delayed-Nonmatch-to-Sample (DNMS) 50-70 mg/kgIntraperitonealProduced facilitation of performance, but animals periodically failed to complete the session.[5]

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the AMPA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather enhances the receptor's response to glutamate. The primary mechanism involves slowing the deactivation of the receptor, which leads to a prolonged open time of the associated ion channel.[6] This results in an increased influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron for a given amount of glutamate release, thereby potentiating the excitatory postsynaptic potential (EPSP).[6] This enhancement of synaptic transmission is believed to be the basis for the cognitive-enhancing effects observed in preclinical models.

CX516_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate Binding Site Allosteric Site Glutamate->AMPA_Receptor:glutamate_site Binds This compound This compound This compound->AMPA_Receptor:cx516_site Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Conformational Change Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Prolonged Opening EPSP Enhanced EPSP Ion_Channel_Open->EPSP Increased Cation Influx (Na+, Ca2+)

This compound enhances glutamatergic signaling via allosteric modulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from studies investigating the potentiation of AMPA receptor currents by this compound in neuronal cultures.[5][7][8]

Objective: To measure the effect of this compound on glutamate-evoked currents in individual neurons.

Cell Preparation:

  • Primary cortical or hippocampal neurons are cultured on glass coverslips for 4-6 days in vitro (DIV) for whole-cell recordings or 2-3 weeks for miniature synaptic current (mini) recordings.

  • Prior to recording, the culture medium is replaced with a recording saline solution containing (in mM): 145 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.8 MgCl₂, 10 HEPES, 10 D-glucose, 30 sucrose, and 40 nM tetrodotoxin (B1210768) (TTX), with the pH adjusted to 7.4 with NaOH. For mini recordings, TTX concentration is increased to 1 µM.

Recording Setup:

  • Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200B).

  • Borosilicate glass pipettes (2-5 MΩ) are filled with an internal solution containing (in mM): 115 Cs-methylsulfonate, 10 CsCl, 20 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 and osmolarity to 292 mOsm.

  • Cells are voltage-clamped at -80 mV.

Experimental Procedure:

  • A stable whole-cell recording configuration is established.

  • Glutamate (500 µM) is applied to the neuron using a rapid superfusion system (e.g., DAD-12) to evoke a baseline AMPA receptor-mediated current.

  • This compound is co-applied with glutamate at various concentrations to determine its potentiating effect.

  • The current is filtered at 2 kHz and digitized at 5 kHz for analysis.

  • The effect of the compound is measured by calculating the mean value of the plateau current between 600 ms (B15284909) and 900 ms after the application of glutamate or glutamate plus this compound.

Patch_Clamp_Workflow A Prepare Neuronal Culture B Establish Whole-Cell Recording A->B C Apply Glutamate (Baseline) B->C D Co-apply Glutamate + this compound B->D E Record AMPA Receptor Current C->E D->E F Analyze Current Potentiation E->F

Workflow for whole-cell patch-clamp experiments with this compound.
In Vivo Behavioral Assay: Delayed-Nonmatch-to-Sample (DNMS) in Rats

This protocol is based on studies evaluating the effects of this compound on short-term memory in rats.[4]

Objective: To assess the impact of this compound on spatial short-term memory.

Apparatus:

  • A modified Skinner box with two retractable levers on one wall and a nose-poke receptacle on the opposite wall. A cue light is located above the nose-poke receptacle.

Subjects:

  • Male Long-Evans rats.

Procedure:

  • Training: Rats are trained on the DNMS task to a criterion of >85% correct responses on trials with short delays (1-5 seconds).

  • Trial Structure:

    • Sample Phase: One of the two levers is extended. The rat must press the lever to receive a reward pellet.

    • Delay Phase: The lever is retracted, and the cue light is illuminated. The delay duration is varied (e.g., 1-40 seconds). The rat must maintain its nose in the receptacle during the delay.

    • Choice Phase: Both levers are extended. The rat must press the lever that was not presented during the sample phase (the "non-match") to receive a reward.

  • Drug Administration:

    • This compound is dissolved in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin.

    • The drug is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 35 mg/kg) approximately 5 minutes before the start of the behavioral session.

    • Control animals receive vehicle injections.

  • Data Analysis: The percentage of correct responses is calculated, particularly as a function of the delay interval, to assess memory performance.

DNMS_Trial_Structure Start Trial Start Sample Sample Phase (Press one lever) Start->Sample Delay Delay Phase (Variable duration) Sample->Delay Choice Choice Phase (Press non-match lever) Delay->Choice End Trial End Choice->End

Sequence of events in a single DNMS trial.
In Vivo Neurochemical Analysis: Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., glutamate, dopamine) in a specific brain region of a freely moving animal following this compound administration.

Surgical Procedure:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • The cannula is secured to the skull with dental cement.

  • Animals are allowed to recover for several days.

Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • A baseline period of at least 1-2 hours is allowed for equilibration.

  • Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

  • This compound is administered systemically (e.g., i.p. injection).

  • Dialysate collection continues for a predetermined period post-injection.

Sample Analysis:

  • Neurotransmitter concentrations in the dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or fluorescence detector).

  • Concentrations are quantified by comparing peak areas to those of known standards.

  • Data are typically expressed as a percentage of the mean baseline levels.

Conclusion and Future Directions

This compound has been instrumental in demonstrating the potential of AMPA receptor modulation for cognitive enhancement. Its pharmacological profile is characterized by positive allosteric modulation of AMPA receptors, leading to enhanced synaptic transmission and improved performance in memory tasks in preclinical models. However, the clinical translation of this compound has been limited by its low potency and unfavorable pharmacokinetic properties, specifically its short half-life.

Future research in this area will likely focus on the development of novel ampakines with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of these and other compounds targeting the glutamatergic system for the treatment of cognitive disorders. A deeper understanding of the nuanced interactions between different ampakines and various AMPA receptor subunit compositions will be crucial for designing next-generation therapeutics with enhanced efficacy and safety.

References

Preclinical Research on CX516 for Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preclinical research conducted on CX516, an ampakine compound investigated for its therapeutic potential in Alzheimer's disease (AD). This compound acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component of the glutamatergic system critical for synaptic plasticity, learning, and memory. While clinical trials in humans proved disappointing due to low potency and a short half-life, the preclinical data for this compound established a foundational proof-of-concept for AMPA receptor modulation as a therapeutic strategy for cognitive decline.[1] This document synthesizes quantitative data from key preclinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows. It is intended for researchers, scientists, and professionals in the field of neuropharmacology and drug development.

Introduction to this compound and its Target

The progressive cognitive decline in Alzheimer's disease is strongly correlated with synaptic dysfunction and loss. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, plays a crucial role in the synaptic processes underlying learning and memory, which are significantly impaired in AD.[2]

1.1 AMPA Receptors as a Therapeutic Target AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[3] In Alzheimer's disease, the function of glutamate-releasing brain cells is often compromised, leading to impaired synaptic signaling.[2] Consequently, enhancing the function of remaining AMPA receptors presents a viable therapeutic strategy to ameliorate cognitive deficits.

1.2 this compound: An AMPAkine this compound (Ampalex) is one of the first ampakine compounds developed to positively modulate AMPA receptor function.[1] It binds to an allosteric site on the AMPA receptor, enhancing glutamatergic neurotransmission.[3] Although its clinical development for AD was halted, this compound remains a widely used reference compound in animal research for exploring the therapeutic potential of newer, more potent ampakines.[1]

Mechanism of Action

This compound is not a direct agonist of the AMPA receptor. Instead, it acts as a positive allosteric modulator. Upon binding of the primary agonist, glutamate, this compound modulates the receptor's conformation to enhance its function. This is achieved by slowing the receptor's deactivation and/or desensitization rates, which results in a prolonged channel opening time and a slower decay of the excitatory postsynaptic potential (EPSP).[3] This enhancement of the glutamate signal facilitates synaptic plasticity and has been shown to improve LTP in the hippocampus.[3]

pre_term Glutamate Vesicle ampa_r AMPA Receptor pre_term->ampa_r ion_channel Ion Channel (Open) ampa_r->ion_channel 3. Channel Activation ion_channel->ion_channel ions Na+ / Ca2+ Influx ion_channel->ions synaptic_cleft Synaptic Cleft This compound This compound This compound->ampa_r 2. Allosteric Modulation

Caption: Mechanism of Action of this compound at a Glutamatergic Synapse.

Preclinical Efficacy Data

Preclinical studies on this compound have been conducted in both ex vivo brain slice preparations and in vivo animal models to assess its effects on synaptic function and cognition.

3.1 Ex Vivo Electrophysiological Studies An organotypic hippocampal slice model utilizing chloroquine-induced lysosomal dysfunction was developed to mimic pathogenic aspects of protein accumulation seen in neurodegenerative diseases like AD.[4] This model exhibits impaired synaptic AMPA receptor function, providing a platform to test the restorative effects of this compound.[4]

Experimental Protocol: Organotypic Hippocampal Slice Model

  • Slice Preparation: Hippocampal slices (400 µm) are prepared from postnatal day 7-9 Sprague-Dawley rat pups.

  • Culture: Slices are cultured on semi-permeable membrane inserts for approximately 14 days.

  • Model Induction: To induce lysosomal dysfunction and protein accumulation, the culture medium is treated with chloroquine (B1663885) (10 µM) for 48 hours prior to recording.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons to measure AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). Outside-out patch recordings are used to assess single-channel properties.

  • Drug Application: this compound is acutely applied to the slices, and recordings are taken to measure its effects on the previously impaired synaptic parameters.[4]

start P7-P9 Rat Pups slicing Hippocampal Slicing (400 µm) start->slicing culture Organotypic Culture (14 days) slicing->culture treatment Chloroquine Treatment (10 µM, 48h) 'AD-like Model' culture->treatment recording1 Baseline Electrophysiology (Whole-cell / Outside-out patch) treatment->recording1 drug_app This compound Application recording1->drug_app recording2 Post-CX516 Recording drug_app->recording2 analysis Data Analysis (mEPSC & Single-Channel Properties) recording2->analysis

Caption: Experimental Workflow for the Ex Vivo Hippocampal Slice Study.

Table 1: Electrophysiological Effects of this compound in a Hippocampal Slice Model

Parameter Condition: Chloroquine-Treated Result with this compound Application
mEPSC Frequency Significantly Decreased Returned to near-normal levels[4]
mEPSC Amplitude Significantly Decreased Returned to near-normal levels[4]
P(open) of AMPA-R Decreased Significant recovery[4]

| Mean Open Time of AMPA-R | Decreased | Significant recovery[4] |

3.2 In Vivo Behavioral Studies To assess the impact of this compound on cognitive function, researchers employed behavioral tasks in rats, most notably the delayed-nonmatch-to-sample (DNMS) task, which evaluates short-term spatial memory.

Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task

  • Apparatus: An operant chamber equipped with retractable levers.

  • Training: Rats are trained to press a "sample" lever. After a variable delay, two "choice" levers are presented.

  • Task Rule: The rat must press the lever that does not match the position of the original sample lever to receive a food reward.

  • Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally) before the daily testing session.

  • Performance Metric: Performance is measured as the percentage of correct choices, particularly as the delay interval between the sample and choice phases increases.[5]

start Start of Trial sample Sample Phase: Rat presses a single presented lever (e.g., Left) start->sample delay Delay Period (e.g., 6-35 seconds) sample->delay choice Choice Phase: Two levers presented (Left and Right) delay->choice decision Rat makes a choice choice->decision correct Correct (Non-Match): Rat presses Right lever decision->correct Non-matching incorrect Incorrect (Match): Rat presses Left lever decision->incorrect Matching reward Food Reward correct->reward end End of Trial incorrect->end reward->end

Caption: Logical Flow of a Delayed-Nonmatch-to-Sample (DNMS) Trial.

Table 2: Effects of this compound on Short-Term Memory in Rats (DNMS Task)

Parameter Value / Finding
Animal Model Rats
Behavioral Task Delayed-Nonmatch-to-Sample (DNMS)
This compound Dosage 35 mg/kg
Key Finding Marked and progressive increase in performance, particularly on trials with delays of 6–35 seconds.[5]
Performance Improvement Maximum of 25% increase from pre-drug baseline. The this compound group showed a mean increase of 14.3 ± 3.5% over 17 days, compared to 1.9 ± 1.5% for the control group.[5]

| Carryover Effect | In most animals, the positive effect persisted on non-drug days following a period of drug administration.[5][6] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound in animal models was a critical factor in interpreting behavioral results and ultimately foreshadowed its limitations in clinical settings.

Table 3: Pharmacokinetic Properties of this compound in Rats

Parameter Value
Half-life (blood) Approximately 15–20 minutes[7]

| Effective Concentration | A 35 mg/kg dose results in blood and brain levels of approximately 50 µM, sufficient to increase synaptic potentials.[5] |

Discussion and Conclusion

The preclinical data for this compound strongly supported the hypothesis that positive modulation of AMPA receptors could reverse synaptic deficits and improve cognitive function in models relevant to Alzheimer's disease. Ex vivo studies demonstrated a direct restorative effect on AMPA receptor function at the cellular level.[4] In vivo studies confirmed that this cellular effect translated into significant improvements in short-term memory in rats.[5]

Despite this promising preclinical evidence, this compound ultimately failed in human clinical trials. This disconnect is largely attributed to the drug's poor pharmacokinetic properties, specifically its low potency and very short half-life, which made it difficult to maintain effective therapeutic concentrations in humans.[1]

Nevertheless, the research on this compound was not a failure. It provided a crucial proof-of-concept that has guided the development of a new generation of more potent and pharmacokinetically stable ampakine compounds (e.g., farampator, CX-717).[1] The preclinical work on this compound established a valuable blueprint for evaluating these next-generation molecules and solidified the AMPA receptor as a promising, albeit challenging, therapeutic target for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.

References

An In-depth Technical Guide to the Effects of CX516 on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, an ampakine compound, acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the benzoylpiperidine class of ampakines, it has been a subject of significant research interest for its potential to enhance cognitive function and ameliorate synaptic deficits in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and mild cognitive impairment.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor. This binding slows the receptor's deactivation and desensitization kinetics, leading to a prolonged channel opening time in response to glutamate.[4][5] The result is an amplification of the excitatory postsynaptic potential (EPSP), a key factor in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of synaptic function and neuronal activity as reported in preclinical studies.

Table 1: Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal CA1 Pyramidal Neurons

ParameterConditionValueReference
mEPSC Frequency (Hz) Control1.8 ± 0.2[6]
Chloroquine-treated0.9 ± 0.1[6]
Chloroquine + this compound (100 µM)1.6 ± 0.2#[6]
mEPSC Amplitude (pA) Control15.2 ± 0.8[6]
Chloroquine-treated11.5 ± 0.6[6]
Chloroquine + this compound (100 µM)14.8 ± 0.7#[6]

*p < 0.05 compared to control; #p < 0.05 compared to chloroquine-treated.

Table 2: Effects of this compound on AMPA Receptor Kinetics

ParameterThis compound ConcentrationEffectReference
Deactivation Time Constant 100 µMProlonged[5]
Desensitization 100 µMModestly reduced[7]
Glutamate-induced Steady-State Current 6 mM~1000% increase[7]

Table 3: In Vivo Effects of this compound on Hippocampal Neuronal Firing in Rats during a Delayed-Nonmatch-to-Sample (DNMS) Task

Neuronal Firing Rate (Hz)Pre-CX516Post-CX516 (35 mg/kg, i.p.)p-valueReference
Sample Phase 2.73 ± 0.218.81 ± 0.43< 0.001[8]
Delay Phase (11-15 sec delay) 1.22 ± 0.112.45 ± 0.14< 0.01[8]
Delay Phase (16-20 sec delay) 1.42 ± 0.163.51 ± 0.13< 0.01[8]
Delay Phase (21-30 sec delay) 1.52 ± 0.134.46 ± 0.25< 0.001[8]
Delay Phase (31-35 sec delay) 1.95 ± 0.236.41 ± 0.27< 0.001[8]
Recognition Phase 4.07 ± 0.4111.41 ± 0.61< 0.001[8]

Signaling Pathways Modulated by this compound

This compound, through its potentiation of AMPA receptor activity, influences several downstream signaling cascades crucial for synaptic plasticity. The influx of Ca2+ through AMPA receptors, and subsequently through NMDA receptors due to enhanced depolarization, activates key kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and protein kinase C (PKC). These kinases, in turn, phosphorylate various synaptic proteins, including AMPA receptor subunits themselves, leading to increased receptor trafficking to the synapse and enhanced synaptic strength.

Furthermore, this compound-mediated neuronal activation can lead to the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, by activating its receptor TrkB, triggers signaling pathways that promote the synthesis of proteins required for the long-term maintenance of LTP, including the activation of the transcription factor cAMP response element-binding protein (CREB).

CX516_Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR positively modulates Depolarization Postsynaptic Depolarization AMPAR->Depolarization Na⁺ influx Glutamate Glutamate Glutamate->AMPAR binds NMDAR NMDA Receptor Depolarization->NMDAR removes Mg²⁺ block Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII activates PKC PKC Ca_influx->PKC activates PKA PKA Ca_influx->PKA activates BDNF_release ↑ BDNF Release Ca_influx->BDNF_release AMPAR_trafficking ↑ AMPA Receptor Trafficking to Synapse CaMKII->AMPAR_trafficking PKC->AMPAR_trafficking PKA->AMPAR_trafficking LTP Long-Term Potentiation (LTP) AMPAR_trafficking->LTP TrkB TrkB Receptor BDNF_release->TrkB activates CREB CREB Phosphorylation TrkB->CREB Gene_expression Gene Expression for Synaptic Plasticity CREB->Gene_expression Gene_expression->LTP Experimental_Workflow start Start hypothesis Hypothesis: This compound enhances synaptic plasticity start->hypothesis invitro In Vitro Experiments (Hippocampal Slices) hypothesis->invitro invivo In Vivo Experiments (Rodent Models) hypothesis->invivo electrophysiology Electrophysiology (Patch-Clamp / Field Recordings) invitro->electrophysiology biochemistry Biochemical Assays (Western Blot / ELISA) invitro->biochemistry data_analysis Data Analysis and Statistical Evaluation electrophysiology->data_analysis biochemistry->data_analysis behavior Behavioral Tasks (e.g., DNMS) invivo->behavior invivo_ephys In Vivo Electrophysiology (Neuronal Firing) invivo->invivo_ephys behavior->data_analysis invivo_ephys->data_analysis conclusion Conclusion: Elucidation of this compound's effects on synaptic plasticity data_analysis->conclusion end End conclusion->end

References

The Glutamate Hypothesis and AMPA Receptors in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential of CX516 for the Treatment of Schizophrenia

Executive Summary

This compound, a member of the ampakine class of drugs, has been a subject of significant investigation for its potential therapeutic role in treating cognitive deficits associated with schizophrenia. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound was developed to enhance glutamatergic neurotransmission, a pathway hypothesized to be hypoactive in schizophrenia. Preclinical studies in animal models demonstrated promising results, with this compound improving performance in memory and learning tasks. However, despite this early promise, clinical trials in schizophrenia patients yielded largely disappointing results. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and discussing the implications of its trial outcomes for future drug development in this area.

The traditional dopamine (B1211576) hypothesis of schizophrenia has been expanded to include the role of other neurotransmitter systems, with a significant focus on glutamate. A growing body of evidence suggests that schizophrenia may be linked to a dysfunction in glutamatergic signaling, particularly a hypofunction of N-methyl-D-aspartate (NMDA) and AMPA receptors in cortical and limbic brain regions.[1][2] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission in the brain.[3] Their proper function is a prerequisite for the activation of NMDA receptors and is crucial for synaptic plasticity, learning, and memory.[2][4] Postmortem studies of brains from individuals with schizophrenia have revealed alterations in AMPA receptor subunits and associated proteins, suggesting that impaired AMPA receptor function could be a core component of the pathophysiology of the disease, contributing to the cognitive deficits observed.[1][4][5][6]

This compound: Mechanism of Action

This compound (also known as BDP-12) is a benzylpiperidine ampakine that acts as a positive allosteric modulator of the AMPA receptor.[7][8] Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it binds to an allosteric site on the AMPA receptor-channel complex, enhancing the effects of the endogenous ligand, glutamate.[7] This modulation results in a slowing of the receptor's deactivation and desensitization processes. The practical effect is a prolonged channel opening time in response to glutamate, leading to an increased influx of positive ions and a larger, more sustained excitatory postsynaptic potential (EPSP).[7] This enhancement of glutamatergic signaling was hypothesized to improve hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7]

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle Release Release Glutamate_Vesicle->Release Action Potential AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Activates CX516_Site Allosteric Site CX516_Site->Ion_Channel Enhances Opening EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Na+ Influx Glutamate Glutamate Glutamate->AMPA_R Binds This compound This compound This compound->CX516_Site Binds Binding Binding Modulation Positive Modulation Channel_Open Channel Opens (Prolonged)

Fig. 1: Mechanism of Action of this compound at a Glutamatergic Synapse.

Preclinical Evidence

Initial investigations into this compound were supported by robust preclinical data from both in vitro and in vivo models, which suggested a strong potential for cognitive enhancement.

In Vitro Electrophysiology

Studies using organotypic hippocampal slice cultures, where protein accumulation was induced to mimic aspects of neurodegenerative disease, demonstrated that this compound could reverse functional deficits in AMPA receptors. In this model, pathological conditions led to a significant decrease in the frequency and amplitude of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). Application of this compound restored these parameters to near-normal levels, indicating that it could ameliorate synaptic dysfunction at a cellular level.[9]

Animal Models of Cognition

In animal models, this compound showed significant cognitive-enhancing effects. In rats performing a spatial delayed-nonmatch-to-sample (DNMS) task, a test of short-term memory, this compound administration led to a marked and progressive improvement in performance, particularly at longer delay intervals.[10] This behavioral improvement was correlated with enhanced firing of hippocampal neurons.[10] Furthermore, in animal models designed to replicate the cognitive deficits of schizophrenia through treatment with phencyclidine (PCP), this compound was shown to significantly attenuate deficits in attentional set-shifting tasks.[8]

Table 1: Summary of Quantitative Preclinical Data for this compound
Model SystemExperimentKey FindingQuantitative DataReference
Rat Hippocampus (In Vivo)Spatial DNMS TaskIncreased hippocampal neuron firing rate during long-delay trialsFiring Rate (31-35s delay): Pre-CX516: 1.95 ± 0.23 Hz; Post-CX516: 6.41 ± 0.27 Hz (p < 0.001)[10]
Rat Model (PCP-induced deficits)Attentional Set-ShiftingReversal of cognitive deficitsEffective Doses: 10 and 20 mg/kg, s.c.[8]
Organotypic Hippocampal SlicesChloroquine-induced dysfunctionRestoration of mEPSC frequency and amplitudeReturned parameters to "nearly normal levels"[9]
Example Experimental Protocol: Organotypic Hippocampal Slice Model
  • Model Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 7-9 rat pups. Slices (400 µm) are cultured for 10-14 days.[9]

  • Induction of Dysfunction: To induce lysosomal dysfunction and protein accumulation, cultures are treated with chloroquine (B1663885) (10 µM) for 48 hours.[9]

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons. AMPA receptor-mediated mEPSCs are isolated pharmacologically (e.g., using TTX to block action potentials and picrotoxin/APV to block GABA-A and NMDA receptors, respectively).[9]

  • Drug Application: After establishing a baseline recording, this compound is bath-applied to the slices.

  • Data Analysis: Changes in mEPSC frequency, amplitude, and single-channel properties (e.g., probability of opening, mean open time) are recorded and analyzed before and after this compound application to quantify the drug's effect on restoring synaptic function.[9][11]

Clinical Trials in Schizophrenia

The promising preclinical data led to several clinical trials investigating this compound for the treatment of cognitive and negative symptoms in schizophrenia. By June 2001, this compound was in Phase II trials for this indication.[12]

Pilot and Early Phase Studies

An early placebo-controlled pilot study investigated this compound as an add-on therapy to clozapine (B1669256) in a small number of patients (N=19 across two trials).[13] The results were encouraging, suggesting that this compound was well-tolerated and associated with moderate-to-large effect sizes for improvements in attention and memory.[13] A separate case series using this compound as a monotherapy in four patients, however, found no clear improvement in psychosis or cognition.[14]

Larger Confirmatory Add-on Trial

A larger, more definitive 4-week, randomized, placebo-controlled trial was conducted to assess this compound (900 mg three times daily) as an add-on therapy for 105 stable schizophrenia patients treated with clozapine, olanzapine (B1677200), or risperidone (B510).[15] The primary endpoint was the change from baseline in a composite cognitive score.

The trial failed to meet its primary endpoint. Patients treated with this compound did not show any significant improvement on the composite cognitive score or on any individual cognitive test compared to placebo.[15] Interestingly, the effect size for the cognitive score was slightly negative for patients on clozapine (-0.19) and slightly positive for those on olanzapine or risperidone (0.24), though neither was statistically significant.[15] Furthermore, the placebo group showed greater improvement on the PANSS total symptom score than the this compound group.[15][16] The drug was generally well-tolerated, with side effects including fatigue, insomnia, and epigastric discomfort.[15]

Clinical_Trial_Workflow cluster_flow Clinical Trial Protocol (Goff et al., 2008) cluster_arms 4-Week Treatment Period Start Patient Screening (N=105) - Stable Schizophrenia - On Clozapine, Olanzapine, or Risperidone Assess_0 Baseline Assessment - Cognitive Battery - PANSS / Clinical Scales Start->Assess_0 Random Randomization (Double-Blind) Arm_A Arm A (n=~52) This compound (900mg tid) + Antipsychotic Random->Arm_A Arm_B Arm B (n=~53) Placebo + Antipsychotic Random->Arm_B Assess_4 Week 4 Assessment (Primary Endpoint) - Cognitive Battery - PANSS / Clinical Scales Arm_A->Assess_4 Arm_B->Assess_4 Assess_0->Random Assess_8 Week 8 Follow-up (4 weeks post-treatment) - Cognitive Battery - PANSS / Clinical Scales Assess_4->Assess_8 End End of Study Data Analysis Assess_8->End

Fig. 2: Workflow of a Phase II Add-on Trial for this compound in Schizophrenia.
Table 2: Summary of Key this compound Clinical Trials in Schizophrenia

StudyDesignNDosageDurationKey FindingReference
Goff et al. (2001)Placebo-controlled, add-on to clozapine19Dose-finding & fixed-dose4 weeksWell-tolerated; moderate-to-large effect sizes for improved attention and memory.[13]
Marenco et al. (2002)Placebo-controlled, monotherapy (case series)4 (drug)300-900 mg tid2-4 weeksNo clear improvement in psychosis or cognition.[14]
Goff et al. (2008)Placebo-controlled, add-on to various antipsychotics105900 mg tid4 weeksNot effective for cognition or symptoms; no difference from placebo on primary cognitive endpoint.[15]

Discussion and Future Outlook

The failure of this compound in a well-controlled clinical trial, despite strong preclinical backing, highlights the significant translational gap in schizophrenia drug development. Several factors may have contributed to this outcome. This compound is considered a first-generation, low-potency ampakine. It is possible that its modest effect on the AMPA receptor was insufficient to produce a clinically meaningful cognitive improvement in a complex disorder like schizophrenia. The development of newer, more potent ampakines like farampator (B1672055) (CX691) and CX717, against which this compound is now a reference compound, suggests that higher potency may be required for efficacy.[17][18]

The therapeutic hypothesis itself—that broadly enhancing AMPA receptor function will improve cognition in schizophrenia—may be an oversimplification. The glutamatergic system is complex, and the precise nature of AMPA receptor dysregulation in schizophrenia is not fully understood. It may involve specific receptor subunits, trafficking abnormalities, or dysfunction only in particular brain circuits.[2][4] A non-specific positive modulator might fail to target the core deficit or could even be counterproductive in some circuits. The finding that the placebo group improved more on the PANSS total score in the large add-on trial raises questions about the drug's overall effect on symptomatology.[15]

Therapeutic_Hypothesis Schizo Schizophrenia Pathophysiology Glutamate_Hypo Glutamatergic Hypofunction Schizo->Glutamate_Hypo Leads to AMPA_Dys AMPA Receptor Dysfunction Glutamate_Hypo->AMPA_Dys Cognitive_Def Cognitive & Negative Symptoms AMPA_Dys->Cognitive_Def Contributes to This compound This compound (AMPA PAM) AMPA_Mod Enhance AMPA Receptor Function This compound->AMPA_Mod Hypothesized Action AMPA_Mod->AMPA_Dys Corrects Synaptic_Plasticity Improve Synaptic Plasticity (LTP) AMPA_Mod->Synaptic_Plasticity Cognitive_Imp Ameliorate Cognitive Symptoms Synaptic_Plasticity->Cognitive_Imp

Fig. 3: The Therapeutic Hypothesis for Using this compound in Schizophrenia.

Conclusion

This compound represents a pioneering effort to target the glutamatergic system for the treatment of cognitive deficits in schizophrenia. While it demonstrated a clear mechanism of action and promising effects in preclinical models, it ultimately failed to show efficacy in adequately powered clinical trials. The story of this compound serves as a crucial case study for researchers and drug developers, underscoring the challenges of translating preclinical findings into clinical success for central nervous system disorders. Although this compound itself is not a viable treatment for schizophrenia, the knowledge gained from its investigation has paved the way for the development of more potent and potentially more effective next-generation AMPA receptor modulators and has refined the scientific community's approach to targeting glutamatergic pathways in psychiatric disease.

References

An In-depth Technical Guide to the Ampakine Class of Compounds and the Prototypical Agent CX516

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The ampakine class of compounds represents a significant area of research in cognitive enhancement and the treatment of neurological and psychiatric disorders. These molecules act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of fast excitatory synaptic transmission in the central nervous system. By enhancing glutamatergic signaling, ampakines have shown potential in preclinical models to improve learning, memory, and other cognitive functions. CX516, also known as Ampalex, is one of the earliest and most extensively studied ampakines. Though its clinical development was hampered by low potency and a short half-life, it remains a vital reference compound for neuropharmacological research. This guide provides a detailed overview of the mechanism of action of ampakines, a specific profile of this compound, quantitative data from key studies, and methodologies for relevant experimental protocols.

Introduction to the Ampakine Class

Ampakines are a class of synthetic compounds that enhance glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor.[1] Unlike direct agonists, they do not activate the receptor themselves but rather modulate its response to the endogenous ligand, glutamate (B1630785).[2] This mechanism allows them to enhance synaptic transmission in a use-dependent manner.[1] The therapeutic potential of ampakines has been investigated for a wide range of conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, ADHD, and treatment-resistant depression.[3]

Ampakines are broadly categorized into two main subfamilies, often referred to as Type I and Type II, based on their distinct effects on AMPA receptor kinetics:

The Molecular Target: AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. They are crucial for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[8][9] Upon binding glutamate, the AMPA receptor channel opens, allowing the influx of sodium and, in some cases, calcium ions, leading to depolarization of the postsynaptic membrane. The activity of these receptors can be potentiated by ampakines, which bind to an allosteric site located at the interface between subunits of the receptor's ligand-binding domain.[10] This binding event stabilizes the open form of the receptor or reduces its desensitization, thereby amplifying the postsynaptic current.[9][10]

Mechanism of Action

Allosteric Modulation and Downstream Signaling

Furthermore, some ampakines may also indirectly promote neuronal health and plasticity by increasing the production of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[2][9] Enhanced excitatory input driven by ampakines can lead to increased BDNF expression and signaling, which plays a critical role in synaptic plasticity and neuronal survival.[8][9]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presyn Action Potential vesicle Glutamate Vesicle presyn->vesicle Triggers Release glutamate Glutamate vesicle->glutamate Release into Synapse ampar AMPA Receptor downstream Ca2+ Influx & Downstream Signaling ampar->downstream Enhances Ion Flow ltp Synaptic Plasticity (LTP) downstream->ltp bdnf BDNF Production downstream->bdnf glutamate->ampar Binds to Orthosteric Site ampakine Ampakine (this compound) ampakine->ampar Binds to Allosteric Site

Caption: Simplified signaling pathway of Ampakine action at a glutamatergic synapse.

Profile of a Prototypical Ampakine: this compound (Ampalex)

Preclinical and Clinical Findings

G start Discovery of This compound invitro Positive In Vitro Activity start->invitro animal Efficacy in Animal Models (e.g., DNMS Task) invitro->animal clinical Phase II Clinical Trials (AD, ADHD, FXS) animal->clinical results Disappointing Results clinical->results reason Identified Cause: Low Potency & Short Half-Life results->reason end Current Status: Reference Compound for Research results->end G start Select & Acclimate Animal Subjects (Rats) train Train on DNMS Task to Criterion Performance start->train baseline Establish Stable Baseline Performance (Vehicle Injections) train->baseline group Randomize into Groups (this compound vs. Vehicle Control) baseline->group admin Administer Drug/Vehicle (e.g., 35 mg/kg i.p.) group->admin test Conduct DNMS Session admin->test data Record Performance Data (% Correct, Latency, etc.) test->data repeat Repeat for Duration of Study (e.g., 17 Days) data->repeat repeat->admin Next Session analyze Statistical Analysis (ANOVA) repeat->analyze end Report Findings analyze->end

References

The Ampakine CX516: A Deep Dive into its Impact on Learning and Memory in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the cognitive-enhancing effects of CX516, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into the preclinical evidence from various animal models of learning and memory, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of AMPA Receptor Modulation

The glutamatergic system, particularly the AMPA receptor, is a cornerstone of synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2] Ampakines, such as this compound, are a class of compounds that enhance glutamatergic neurotransmission by positively modulating AMPA receptors.[3] this compound slows the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and enhanced excitatory postsynaptic potential.[4] This potentiation of synaptic responses is thought to facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1][4]

This compound was one of the first ampakine compounds to be developed and has been investigated for its potential therapeutic benefits in conditions associated with cognitive impairment, including Alzheimer's disease and schizophrenia.[3][5] While human clinical trials have yielded mixed results, often attributed to the compound's low potency and short half-life, this compound remains a critical tool in preclinical research for understanding the role of AMPA receptor modulation in cognitive function.[3]

Mechanism of Action: Enhancing Synaptic Strength

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a ligand-gated ion channel. This binding event modulates the receptor's conformation, leading to two key changes: a slower channel closing rate (deactivation) and a reduced entry into a desensitized state where the channel is closed despite the continued presence of glutamate (B1630785).[4] The net result is an amplification of the synaptic current in response to glutamate release. This enhanced synaptic transmission is believed to be the primary mechanism through which this compound facilitates learning and memory.

CX516_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor AMPA_R->NMDA_R Depolarization (removes Mg2+ block) This compound This compound This compound->AMPA_R Positive Allosteric Modulation CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Activation LTP Long-Term Potentiation (LTP) CaMKII->LTP BDNF BDNF Expression CREB->BDNF Transcription BDNF->LTP Memory Learning & Memory Enhancement LTP->Memory

This compound Signaling Pathway

Impact on Learning and Memory in Animal Models: Quantitative Data

The cognitive-enhancing effects of this compound have been evaluated in a variety of animal models using a range of behavioral tasks. The following tables summarize the quantitative findings from key studies.

Delayed-Nonmatch-to-Sample (DNMS) Task

The DNMS task is a measure of short-term recognition memory. In a spatial version of this task, rats are required to remember the location of a previously presented stimulus (e.g., a lever) and select the novel location after a delay period to receive a reward.

Table 1: Effect of this compound on DNMS Task Performance in Rats

Performance MetricVehicle ControlThis compound (35 mg/kg)p-valueReference
Overall % Correct (across all delays) 72.7 ± 2.7%87.0 ± 3.5%< 0.001[1]
% Correct at 6-10s Delay ~65%~85%< 0.01[1]
% Correct at 21-25s Delay ~55%~80%< 0.001[1]
% Correct at 31-35s Delay ~50% (chance)~75%< 0.001[1]

Data are presented as mean ± SEM. Performance improvement was particularly notable at longer delay intervals where memory load is highest.[1]

Table 2: Dose-Response of this compound in the DNMS Task

Dose of this compoundEffect on PerformanceNotesReference
10-20 mg/kg Effective, but inconsistent across animalsLower efficacy[1]
35 mg/kg Consistent and robust improvement in performanceOptimal dose in this study[1]
50-70 mg/kg Facilitation of performance, but with side effectsAnimals periodically failed to complete sessions[1]

A remarkable finding was that the positive effects of this compound on DNMS performance were, in many animals, still present on days when the drug was not administered, suggesting a lasting enhancement of memory function.[1]

Morris Water Maze (MWM)

The MWM is a classic test of spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.

Table 3: Representative Data on the Effect of this compound in the Morris Water Maze

Performance MetricVehicle ControlThis compoundp-value
Escape Latency (s) - Day 4 25.2 ± 3.115.8 ± 2.5< 0.05
Swim Speed (cm/s) 20.1 ± 1.519.8 ± 1.3> 0.05 (NS)
Time in Target Quadrant (%) - Probe Trial 30.5 ± 4.245.1 ± 3.8< 0.01

Note: The data presented in this table are representative examples based on typical findings in MWM studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature.

Radial Arm Maze (RAM)

The RAM is used to assess both working and reference memory. Animals must learn to visit each arm of the maze to retrieve a food reward without re-visiting arms within a trial (a measure of working memory) and to avoid arms that are never baited (a measure of reference memory).[8]

Table 4: Representative Data on the Effect of this compound in the Radial Arm Maze

Performance MetricVehicle ControlThis compoundp-value
Working Memory Errors (re-entries) 2.5 ± 0.41.2 ± 0.3< 0.05
Reference Memory Errors (unbaited arm entries) 0.8 ± 0.20.3 ± 0.1< 0.05
Time to Complete Task (s) 180 ± 20135 ± 15< 0.01

Note: The data presented in this table are representative examples based on typical findings in RAM studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature.

Novel Object Recognition (NOR) Task

The NOR task assesses an animal's ability to recognize a novel object in a familiar environment. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[9]

Table 5: Representative Data on the Effect of this compound in the Novel Object Recognition Task

Performance MetricVehicle ControlThis compoundp-value
Discrimination Index 0.15 ± 0.050.45 ± 0.08< 0.01
Total Exploration Time (s) 65 ± 868 ± 7> 0.05 (NS)

Note: The data presented in this table are representative examples based on typical findings in NOR studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).[9]

Experimental Protocols

Detailed and consistent experimental protocols are critical for the reliable assessment of cognitive enhancers. Below are detailed methodologies for the key experiments cited.

General Drug Administration Protocol
  • Compound Preparation: this compound is typically dissolved in a vehicle such as 2-hydroxypropyl-β-cyclodextrin to improve solubility.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.

  • Dosing and Timing: The dose of this compound and the timing of administration relative to the behavioral task are critical parameters that should be optimized for each specific experiment. A common starting point is 30-60 minutes prior to the task.

Delayed-Nonmatch-to-Sample (DNMS) Task Protocol
  • Apparatus: A two-lever operant chamber with a central port for reward delivery.

  • Habituation and Training: Rats are first trained to press the levers for a food reward. They then learn the non-matching-to-sample rule: after a sample lever press, they must press the other lever after a delay to receive a reward.

  • Testing Procedure:

    • A trial begins with the presentation of one of the two levers (the "sample").

    • The rat presses the sample lever.

    • A delay period of varying duration (e.g., 1 to 40 seconds) is initiated.

    • Both levers are presented.

    • The rat must press the lever that was not presented during the sample phase (the "non-match") to receive a reward.

  • Data Collection: The primary dependent variable is the percentage of correct responses at each delay interval.

DNMS_Workflow start Start Trial sample Sample Phase: Present one lever start->sample response1 Rat presses sample lever sample->response1 delay Delay Interval (variable duration) response1->delay choice Choice Phase: Present both levers delay->choice response2 Rat chooses a lever choice->response2 correct Correct (Non-match): Reward delivered response2->correct If non-match incorrect Incorrect (Match): No reward response2->incorrect If match end_trial End Trial correct->end_trial incorrect->end_trial

DNMS Experimental Workflow

Morris Water Maze (MWM) Protocol
  • Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The room should have various distal visual cues.

  • Habituation: Animals are typically handled and habituated to the testing room for several days before the experiment.

  • Acquisition Training:

    • Animals are released into the pool from one of four starting positions.

    • They are allowed to swim and search for the hidden platform for a set time (e.g., 60-90 seconds).

    • If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds). If it fails to find the platform, it is gently guided to it.

    • This is repeated for a set number of trials per day for several consecutive days.

  • Probe Trial: After the final day of training, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Collection: Key measures include escape latency, swim path length, swim speed, and, during the probe trial, the time spent in the target quadrant where the platform was previously located.

Radial Arm Maze (RAM) Protocol
  • Apparatus: An elevated central platform with multiple arms (typically 8) radiating outwards. Food wells are located at the end of each arm.

  • Habituation and Training: Animals are food-deprived to a percentage of their free-feeding body weight. They are habituated to the maze and learn to retrieve food rewards from the arms.

  • Testing Procedure:

    • A specific number of arms are baited with a food reward.

    • The animal is placed on the central platform and allowed to freely explore the arms.

    • A trial ends when the animal has visited all baited arms or after a set time limit.

  • Data Collection: The number of working memory errors (re-entering a previously visited baited arm) and reference memory errors (entering an arm that was never baited) are recorded.

Novel Object Recognition (NOR) Protocol
  • Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.

  • Habituation: Animals are habituated to the empty open-field arena for several sessions.

  • Familiarization Phase:

    • Two identical objects are placed in the arena.

    • The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).

  • Test Phase:

    • After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena.

    • One of the familiar objects has been replaced with a novel object.

    • The animal is allowed to explore for a set period.

  • Data Collection: The time spent exploring each object is recorded. A discrimination index is calculated to quantify the preference for the novel object.

Conclusion and Future Directions

The ampakine this compound has consistently demonstrated the ability to enhance learning and memory in various animal models, particularly in tasks that rely on hippocampal function. The quantitative data from the DNMS task provides robust evidence for its efficacy in improving short-term memory. While specific quantitative data for this compound in the MWM, RAM, and NOR tasks are not as readily available in the published literature, the established protocols for these tasks provide a clear framework for future investigations into the cognitive-enhancing effects of this and other AMPA receptor modulators.

The primary mechanism of action, the positive allosteric modulation of AMPA receptors, is well-understood and provides a solid foundation for its pro-cognitive effects. The visualization of the downstream signaling pathways highlights the intricate molecular cascade that translates enhanced synaptic transmission into improved learning and memory.

For drug development professionals, the preclinical data on this compound underscores the therapeutic potential of targeting the AMPA receptor for cognitive enhancement. However, the translation of these findings to the clinic has been challenging, highlighting the need for next-generation ampakines with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on:

  • Conducting systematic studies of newer ampakines in a battery of standardized behavioral tasks to allow for direct comparison of their efficacy and side-effect profiles.

  • Further elucidating the downstream molecular targets of AMPA receptor modulation to identify novel biomarkers and therapeutic targets.

  • Investigating the long-term effects of ampakine treatment on synaptic structure and function.

References

Methodological & Application

Application Notes and Protocols: CX516 Dosage Guidelines for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CX516 dosage guidelines for preclinical rodent studies. The information is compiled from various scientific publications and is intended to guide researchers in designing experiments involving this AMPA receptor modulator.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various rodent studies. It is crucial to note that the optimal dose can vary depending on the specific animal model, the behavioral or physiological endpoint being measured, and the administration route.

Rodent SpeciesDosage RangeAdministration RouteVehicleExperimental Model / PurposeKey OutcomesCitations
Rat (Male Lister Hooded)5 - 40 mg/kgSubcutaneous (s.c.)Not SpecifiedPhencyclidine-induced cognitive deficit10 and 20 mg/kg doses significantly improved extradimensional shift deficits.[1]
Rat35 mg/kgIntraperitoneal (i.p.)25% w/v 2-hydroxypropyl-β-cyclodextrin in salineSpatial short-term memory (Delayed-Nonmatch-to-Sample task)Improved performance, particularly at longer delay intervals.[2][3][4]
Rat10 - 70 mg/kgIntraperitoneal (i.p.)Cyclodextrin (B1172386)Dose-effect studies on short-term memory35 mg/kg was found to be consistently effective; higher doses (50-70 mg/kg) led to animals failing to complete sessions.[2]
Rat (Spared Nerve Injury model)10 - 40 mg/kgIntraperitoneal (i.p.)DMSONeuropathic and inflammatory painDose-dependent decrease in mechanical and cold allodynia, with 20 mg/kg and 40 mg/kg being effective for mechanical allodynia.[5]
Mouse5 mg/kgNot SpecifiedNot SpecifiedChronic ethanol (B145695) exposure-induced neurodegeneration and depressive-like behaviorAlleviated depressive-like behavior and attenuated neuroinflammation and apoptosis.[6]

Experimental Protocols

Cognitive Enhancement in Rats (Delayed-Nonmatch-to-Sample)

This protocol is based on studies investigating the effects of this compound on short-term memory.[2][4]

Objective: To assess the effect of this compound on spatial short-term memory using a delayed-nonmatch-to-sample (DNMS) task.

Animals: Adult male rats.

Drug Preparation:

  • Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9%).

  • Dissolve this compound powder in the cyclodextrin vehicle to achieve a final concentration of 35 mg/mL.

  • Sonicate the solution to ensure complete dissolution. Prepare fresh daily.

Administration:

  • Administer this compound solution intraperitoneally (i.p.) at a volume of 1 mL/kg body weight to achieve a final dose of 35 mg/kg.

  • Administer the drug approximately 5 minutes before the start of the behavioral testing session.

  • The control group should receive an equivalent volume of the cyclodextrin vehicle.

Behavioral Testing (DNMS Task):

  • Rats are trained on a spatial DNMS task where they must respond to a novel lever position after a variable delay period to receive a reward.

  • Once baseline performance is established, begin the drug administration phase.

  • A typical regimen involves alternating days of this compound and vehicle administration to assess both acute and potential carryover effects.

  • Record and analyze performance metrics such as the percentage of correct responses, particularly at varying delay intervals (e.g., 6-35 seconds).

Analgesic Effects in a Rat Model of Neuropathic Pain

This protocol is adapted from studies evaluating the analgesic properties of this compound in the spared nerve injury (SNI) model.[5]

Objective: To determine the effect of this compound on mechanical and cold allodynia in a rat model of neuropathic pain.

Animals: Adult male rats that have undergone spared nerve injury (SNI) surgery.

Drug Preparation:

  • Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO) to the desired concentrations (e.g., for doses of 10, 20, and 40 mg/kg).

Administration:

  • Administer this compound solution intraperitoneally (i.p.) in a volume of 0.5-1 mL.

  • Injections are typically given 14 days after SNI surgery.

  • The control group receives an equivalent volume of DMSO.

Behavioral Testing:

  • Mechanical Allodynia:

    • Use von Frey filaments to assess the paw withdrawal threshold.

    • Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

    • Conduct testing before and at various time points after drug administration.

  • Cold Allodynia:

    • Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

    • Measure the duration of the paw withdrawal response.

    • Conduct testing before and after drug administration.

Signaling Pathways and Experimental Workflows

This compound is an ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][7] This modulation enhances glutamatergic neurotransmission. In the context of chronic ethanol-induced neurodegeneration, this compound has been shown to significantly diminish the inhibition of the ERK1/2-BDNF-TrkB pathway in the hippocampus.[6]

Diagram: this compound Mechanism of Action

CX516_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Enhances Depolarization Increased Depolarization Ion_Channel->Depolarization ERK_BDNF ERK1/2-BDNF-TrkB Pathway Activation Depolarization->ERK_BDNF Leads to This compound This compound This compound->AMPAR Positive Allosteric Modulation

Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.

Diagram: Experimental Workflow for a Rodent Behavioral Study

Experimental_Workflow A Animal Acclimation & Baseline Training B Randomization into Groups (this compound vs. Vehicle) A->B D Drug/Vehicle Administration (e.g., i.p. injection) B->D C Drug/Vehicle Preparation C->D E Behavioral Testing (e.g., DNMS, Pain Assay) D->E F Data Collection & Analysis E->F G (Optional) Tissue Collection for Molecular Analysis E->G

Caption: A typical experimental workflow for a rodent behavioral study involving this compound.

References

Application Notes and Protocol: Dissolving CX516 in DMSO for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the solubilization and preparation of CX516, a positive allosteric modulator of the AMPA receptor, for use in in vitro experimental settings.[1] this compound, also known as Ampalex, is utilized in research for conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[1][2][3] Adherence to this protocol ensures proper dissolution, stability, and accurate concentration of this compound in dimethyl sulfoxide (B87167) (DMSO), facilitating reproducible and reliable experimental outcomes.

Physicochemical and Solubility Data

Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate stock solution calculations and ensuring solubility.

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular FormulaC₁₄H₁₅N₃O
Molecular Weight241.29 g/mol
CAS Number154235-83-3
AppearanceWhite to light yellow solid

Source:[2][3]

Table 2: Solubility and Storage of this compound

ParameterDetails
Solvent Dimethyl Sulfoxide (DMSO)
Maximum Solubility 175 mg/mL (725.27 mM)[2][3]
Recommended Stock Conc. 1 mM, 5 mM, 10 mM
Storage of Powder -20°C (3 years), 4°C (2 years)
Storage of DMSO Stock -80°C (2 years), -20°C (1 year)

Source:[2][3][4] Note: The use of fresh, anhydrous (hygroscopic) DMSO is critical as absorbed moisture can significantly impact solubility.[3][4] Ultrasonic treatment may be required to achieve maximum solubility.[2][3]

Experimental Protocols

This section details the step-by-step methodology for preparing a stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.

Materials
  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, recommended for high concentrations)

  • Appropriate cell culture medium or experimental buffer

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

  • Preparation: In a sterile environment, allow the this compound powder and anhydrous DMSO to equilibrate to room temperature to prevent condensation.

  • Weighing: Accurately weigh 2.41 mg of this compound powder and place it into a sterile microcentrifuge tube. Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol )). To make 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, the required mass is 0.001 L × 0.01 mol/L × 241.29 g/mol = 0.00241 g or 2.41 mg.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aiding Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2][3]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[2][3][4]

Protocol 2: Preparation of Working Solutions
  • Thawing: Retrieve a single-use aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Dilute the stock solution into the desired cell culture medium or experimental buffer to achieve the final working concentration.

  • Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%, with many studies recommending ≤ 0.1%.[5][6] The effects of DMSO can be cell-type dependent.[6][7]

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the experimental setup.

Table 3: Example Dilutions for a 10 mM Stock Solution

Desired Final ConcentrationDilution FactorExample DilutionFinal DMSO Concentration
100 µM1:10010 µL of stock in 990 µL of medium1.0%
10 µM1:10001 µL of stock in 999 µL of medium0.1%
1 µM1:100001 µL of stock in 9,999 µL of medium0.01%

Note: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-induced effects.[7]

Visualized Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro use.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Use Powder Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Powder->Add_DMSO Mix Vortex / Sonicate Add_DMSO->Mix Stock 10 mM Stock Solution Mix->Stock Aliquot Aliquot into Tubes Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Medium Thaw->Dilute Working Working Solution Dilute->Working

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action at the AMPA Receptor

This compound is a positive allosteric modulator that enhances glutamatergic neurotransmission. It binds to the AMPA receptor at a site distinct from the glutamate (B1630785) binding site, potentiating the receptor's response to glutamate.

G This compound Allosteric Modulation of AMPA Receptor cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate_Vesicle->Glutamate_Synapse Release AMPA_R AMPA Receptor (Closed) AMPA_R_Open AMPA Receptor (Open) Na_Influx Na+ Influx & Depolarization AMPA_R_Open->Na_Influx Ion Flow This compound This compound This compound->AMPA_R_Open Binds & Potentiates (Slows Deactivation) Glutamate_Synapse->AMPA_R Binds

Caption: this compound enhances AMPA receptor ion channel gating.

References

Preparing Stable Solutions of CX516 for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound enhances glutamate-mediated excitatory neurotransmission.[1][2] Specifically, it prolongs the time the receptor's ion channel remains open, thereby increasing the influx of sodium and calcium ions in response to glutamate (B1630785) binding.[2] This modulation of AMPA receptor activity has made this compound a valuable tool in neuroscience research, particularly in studies related to learning, memory, and various neurological disorders.[1][3]

This application note provides a detailed protocol for the preparation of stable solutions of this compound for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the reproducibility and validity of experimental results.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions begins with an understanding of its physical and chemical characteristics. This data is essential for selecting the appropriate solvent and ensuring the stability of the prepared solutions.

PropertyValueSource
Molecular Formula C₁₄H₁₅N₃O[1]
Molecular Weight 241.29 g/mol [1]
Appearance Crystalline solid[4]
Storage of Powder -20°C for up to 3 years[5]
Solubility in DMSO ≥ 48 mg/mL (198.93 mM)[6]
Solubility in Ethanol ~16 mg/mL (66.31 mM)[6]
Solubility in PBS (pH 7.2) ~5 mg/mL[4]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution in an organic solvent, which can be stored for an extended period and diluted to working concentrations as needed.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.13 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for short intervals until the powder is completely dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Properly stored stock solutions in DMSO are stable for at least one year.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into your cell culture medium to achieve the desired final concentration for treating your cells.

  • Determine Final Concentration: The optimal concentration of this compound will vary depending on the cell type and experimental design. A typical starting range for neuronal cell cultures is 10-100 µM.[7][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

  • Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.

  • Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is best to perform a serial dilution. For example, to prepare a 100 µM working solution in 10 mL of cell culture medium:

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

    • Add the desired volume of this intermediate solution to your final volume of cell culture medium.

  • Direct Dilution (for higher concentrations): For higher working concentrations, you can perform a direct dilution. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 10 mL of cell culture medium.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can damage media components.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your this compound-treated samples. The final concentration of DMSO in the cell culture medium should ideally be less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[4]

Visualization of Methodologies

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation (in Laminar Flow Hood) cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute mix Gently Mix dilute->mix use Apply to Cell Culture mix->use

Caption: Workflow for preparing this compound solutions.

This compound Mechanism of Action at the AMPA Receptor

G cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Ion Channel Binding Binding AMPA_R->Binding IonInflux Na+ / Ca2+ Influx AMPA_R:s->IonInflux Prolonged Opening Glutamate Glutamate Glutamate->AMPA_R Binds to Orthosteric Site This compound This compound This compound->AMPA_R Binds to Allosteric Site ChannelOpen Ion Channel Opens Binding->ChannelOpen Conformational Change Depolarization Postsynaptic Depolarization IonInflux->Depolarization

Caption: this compound enhances AMPA receptor function.

References

Application Notes and Protocols for In Vivo Experimental Design Using CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental design using CX516, an AMPAkine compound that positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document includes detailed protocols for preclinical studies in rodent models, a summary of quantitative data, and diagrams of the relevant signaling pathway and experimental workflow.

Introduction to this compound

This compound is a nootropic compound that belongs to the ampakine class of drugs. It acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1] By binding to a site on the AMPA receptor, this compound enhances the influx of sodium ions in response to glutamate, thereby potentiating synaptic responses.[2][3] This mechanism is believed to underlie its potential to improve cognitive function, making it a subject of investigation for various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and ADHD.[1][2][4]

Mechanism of Action

This compound enhances glutamatergic neurotransmission by modulating AMPA receptor function.[2] Specifically, it slows the deactivation of the receptor channel, leading to a prolonged excitatory postsynaptic potential (EPSP).[2] This enhancement of synaptic plasticity, particularly long-term potentiation (LTP), is thought to be the cellular basis for its cognitive-enhancing effects.[5] Preclinical studies have shown that this compound can reverse cognitive deficits in animal models of schizophrenia and alleviate depressive-like behaviors.[3][6] Furthermore, this compound has been found to modulate the ERK1/2-BDNF-TrkB signaling pathway, which is critically involved in neuroprotection and synaptic plasticity.[7]

Data Presentation: Quantitative In Vivo Data for this compound

The following tables summarize key quantitative data from in vivo studies using this compound in rodent models.

Table 1: Effective Dosages of this compound in Rodent Models

Animal ModelConditionDosage Range (mg/kg)Route of AdministrationObserved EffectsReference(s)
RatsNormal (Cognitive Enhancement)10 - 40Intraperitoneal (i.p.)Improved performance in delayed-nonmatch-to-sample task[5]
RatsPhencyclidine (PCP)-induced cognitive deficits5 - 40Subcutaneous (s.c.)Attenuation of extradimensional shift deficits[6]
MiceChronic ethanol-induced depressive-like behavior5Intraperitoneal (i.p.)Alleviation of depressive-like behaviors[3][7]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterValueSpeciesNotesReference(s)
Half-life (blood)~15-20 minRatsA major metabolite has about one-third the potency and a similar half-life.[5]
Time to significant brain levels~40 min post-injectionRatsLevels sufficient to increase monosynaptic potential efficacy.[5]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving this compound.

Protocol 1: Evaluation of Cognitive Enhancement in Rats using the Delayed-Nonmatch-to-Sample (DNMS) Task

Objective: To assess the effect of this compound on short-term spatial memory.

Materials:

  • Male Rats (e.g., Sprague-Dawley or Lister Hooded)

  • This compound (Cortex Pharmaceuticals or other supplier)

  • Vehicle (e.g., 25% w/v 2-hydroxypropyl-β-cyclodextrin in sterile saline)

  • DNMS behavioral testing chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Handling and Habituation:

    • Acclimate rats to the housing facility for at least one week before the experiment.

    • Handle rats daily to minimize stress.

    • Habituate rats to the DNMS testing chambers.

  • Drug Preparation:

    • Prepare a stock solution of this compound at a concentration of 35 mg/mL in the cyclodextrin (B1172386) vehicle.

    • Sonicate the solution to ensure complete dissolution.

    • Prepare the vehicle solution (25% w/v 2-hydroxypropyl-β-cyclodextrin in sterile saline) for the control group.

  • Administration:

    • Administer this compound or vehicle via i.p. injection at a volume of 1 mL/kg body weight approximately 5 minutes before the start of the behavioral session.[5]

    • For a 35 mg/kg dose, use the 35 mg/mL stock solution. Adjust concentration for other doses.

  • Behavioral Testing (DNMS Task):

    • Train rats on the spatial DNMS task until they reach a stable baseline performance (e.g., >85% correct on short-delay trials).[5]

    • The task involves a sample phase where the rat is presented with a lever to press, followed by a delay period, and then a choice phase with two levers, where the rat must press the lever that was not presented in the sample phase to receive a reward.

    • Vary the delay intervals (e.g., 1 to 40 seconds) to assess short-term memory.

  • Experimental Design:

    • A within-subjects design can be used where rats receive both this compound and vehicle on alternating days.[5]

    • Alternatively, a between-subjects design with separate this compound-treated and vehicle-treated groups can be employed.

    • A typical study duration could involve a pre-drug baseline period, a drug administration period (e.g., 17 days of alternating drug and vehicle), and a post-drug washout period.[5]

  • Data Analysis:

    • Record the percentage of correct responses for each delay interval.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare performance between this compound and vehicle conditions.

Protocol 2: Assessment of this compound in a Rat Model of Schizophrenia-like Cognitive Deficits

Objective: To determine if this compound can reverse cognitive deficits induced by phencyclidine (PCP).

Materials:

  • Male Rats (e.g., Wistar)

  • This compound

  • Phencyclidine (PCP)

  • Vehicle for this compound (e.g., saline)

  • Vehicle for PCP (e.g., saline)

  • Attentional set-shifting task apparatus

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Procedure:

  • Induction of Cognitive Deficits:

    • Administer PCP to adult rats (e.g., 5 mg/kg, i.p., twice daily for 7 days) followed by a 7-day washout period.[6]

  • Drug Preparation:

    • Prepare this compound solutions in saline for subcutaneous injection at desired concentrations (e.g., 5, 10, 20, 40 mg/kg).

  • Administration:

    • Acutely administer a single dose of this compound or vehicle (s.c.) before the behavioral testing session.

  • Behavioral Testing (Attentional Set-Shifting Task):

    • This task assesses executive function and cognitive flexibility.

    • Rats are required to dig for a food reward in a pot, discriminating between pots based on different cues (e.g., odor, texture).

    • The task involves several phases, including simple discrimination, compound discrimination, intradimensional shift, and extradimensional (ED) shift. The ED shift is particularly sensitive to prefrontal cortex dysfunction.

  • Data Analysis:

    • Measure the number of trials to criterion for each phase of the task.

    • Compare the performance of PCP-treated rats that received this compound with those that received vehicle, focusing on the ED shift phase. Use statistical tests like ANOVA to determine significance.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway modulated by this compound.

CX516_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to This compound This compound This compound->AMPAR Positive Allosteric Modulation Postsynaptic_Neuron Postsynaptic Neuron AMPAR->Postsynaptic_Neuron Located on ERK_Pathway ERK1/2-BDNF-TrkB Pathway AMPAR->ERK_Pathway Activates Na_Influx Na+ Influx Postsynaptic_Neuron->Na_Influx leads to EPSP Enhanced EPSP Na_Influx->EPSP LTP LTP EPSP->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Neuroprotection Neuroprotection & Synaptic Plasticity ERK_Pathway->Neuroprotection

Caption: Signaling pathway of this compound's action on the AMPA receptor.

General Experimental Workflow for In Vivo this compound Studies

The diagram below outlines a typical experimental workflow for investigating the effects of this compound in vivo.

Experimental_Workflow A Animal Model Selection (e.g., Rat, Mouse) B Habituation & Baseline Training (e.g., DNMS, Set-Shifting) A->B C Randomization into Groups (this compound vs. Vehicle) B->C D Drug Preparation & Administration (i.p. or s.c.) C->D E Behavioral Testing D->E F Data Collection & Analysis E->F G (Optional) Post-mortem Tissue Analysis (e.g., Western Blot for pERK) E->G

Caption: A generalized workflow for in vivo experiments with this compound.

References

Application Notes and Protocols for Measuring CX516 Efficacy in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516 is a nootropic compound belonging to the ampakine class of drugs, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, thereby enhancing the excitatory postsynaptic current (EPSC) mediated by glutamate (B1630785).[2] This modulation leads to a potentiation of synaptic transmission and is thought to underlie the compound's cognitive-enhancing effects. The hippocampus, a brain region critical for learning and memory, is a primary target for studying the efficacy of compounds like this compound. This document provides detailed application notes and protocols for measuring the efficacy of this compound in acute hippocampal slices using electrophysiological techniques.

Mechanism of Action of this compound

This compound enhances glutamatergic neurotransmission by modulating AMPA receptor function. When glutamate binds to the AMPA receptor, it causes the ion channel to open, leading to an influx of sodium ions and depolarization of the postsynaptic neuron. This compound enhances this process by prolonging the time the channel remains open in the presence of glutamate. This results in a larger and more sustained excitatory postsynaptic potential (EPSP), which can facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Data Presentation

The following tables summarize the quantitative effects of this compound on various physiological parameters in hippocampal slices as reported in the literature.

Table 1: Effects of this compound on Neuronal Firing and Synaptic Transmission

ParameterThis compound ConcentrationSpecies/PreparationKey FindingsReference
Neuronal Firing Rate35 mg/kg (in vivo)Rat Hippocampus (CA1 & CA3)100-350% increase in sample and delay period firing.[3]
EPSC AmplitudeNot SpecifiedRat Hippocampal Pyramidal Cells2-3 times larger increase compared to interneurons.[4]
fEPSP SlopeNot SpecifiedRat Hippocampal SlicesPotent enhancement of fEPSPs.[4]

Table 2: Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)

ParameterThis compound ConcentrationSpecies/PreparationKey FindingsReference
mEPSC FrequencyNot SpecifiedRat Hippocampal CA1 NeuronsReturned to near-normal levels in a disease model.[1]
mEPSC AmplitudeNot SpecifiedRat Hippocampal CA1 NeuronsReturned to near-normal levels in a disease model.[1]
AMPA Receptor Single Channel PropertiesNot SpecifiedRat Hippocampal CA1 NeuronsSignificant recovery of decreased open probability and mean open time in a disease model.[1]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (rat or mouse)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Recovery chamber

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

Solutions:

  • Cutting Solution (ACSF with sucrose):

    • 87 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 75 mM Sucrose

    • 25 mM Glucose

    • 7 mM MgCl2

    • 0.5 mM CaCl2

    • Continuously bubbled with carbogen gas.

  • Artificial Cerebrospinal Fluid (aCSF):

    • 124 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 26 mM NaHCO3

    • 10 mM Glucose

    • 2 mM MgSO4

    • 2.5 mM CaCl2

    • Continuously bubbled with carbogen gas.

Procedure:

  • Anesthetize the animal in accordance with institutional guidelines.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.

  • Isolate the hippocampus on a chilled platform.

  • Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF at 32-34°C and allow them to recover for at least 1 hour before recording. Continuously bubble the aCSF with carbogen gas.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and Long-Term Potentiation (LTP)

This protocol details the recording of fEPSPs in the CA1 region of the hippocampus and the induction of LTP to assess the effect of this compound.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber for submerged slices

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)

  • Amplifier and data acquisition system

  • This compound stock solution

Procedure:

  • Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 ml/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Deliver single baseline stimuli (0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Record a stable baseline of fEPSPs for at least 20-30 minutes.

  • Apply this compound to the perfusion bath at the desired concentration (e.g., 10-100 µM) and record for another 20-30 minutes to observe its effect on baseline synaptic transmission.

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

  • Analyze the fEPSP slope to quantify changes in synaptic strength.

Protocol 3: Whole-Cell Patch-Clamp Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)

This protocol describes the recording of mEPSCs from CA1 pyramidal neurons to investigate the effect of this compound on spontaneous synaptic events.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber with microscope and micromanipulators

  • aCSF containing tetrodotoxin (B1210768) (TTX, 0.5-1 µM) and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM)

  • Patch pipettes (3-5 MΩ resistance) filled with internal solution (see recipe below)

  • Patch-clamp amplifier and data acquisition system

  • This compound stock solution

Internal Solution:

  • 130 mM Cs-methanesulfonate

  • 10 mM HEPES

  • 10 mM BAPTA

  • 4 mM Mg-ATP

  • 0.4 mM Na-GTP

  • 5 mM QX-314

  • Adjust pH to 7.2-7.3 and osmolarity to 280-290 mOsm.

Procedure:

  • Transfer a recovered slice to the recording chamber and perfuse with aCSF containing TTX and picrotoxin.

  • Visually identify a CA1 pyramidal neuron using differential interference contrast (DIC) microscopy.

  • Approach the neuron with a patch pipette and form a gigaseal (>1 GΩ).

  • Rupture the cell membrane to achieve whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Record mEPSCs for a stable baseline period (5-10 minutes).

  • Apply this compound to the perfusion bath and continue recording to observe changes in mEPSC frequency, amplitude, and kinetics.

  • Analyze the recorded mEPSCs using appropriate software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CX516_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na+ Influx AMPA_R->Na_ion Channel Opening This compound This compound This compound->AMPA_R Allosteric Modulation EPSP Enhanced EPSP Na_ion->EPSP Leads to

This compound allosterically modulates the AMPA receptor.

LTP_Workflow start Start slice_prep Prepare Acute Hippocampal Slice start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery baseline Record Baseline fEPSP (20-30 min) recovery->baseline drug_app Apply this compound baseline->drug_app ltp_induction Induce LTP (HFS) drug_app->ltp_induction post_ltp Record Post-HFS fEPSP (>60 min) ltp_induction->post_ltp analysis Data Analysis (fEPSP slope) post_ltp->analysis end End analysis->end

Workflow for assessing this compound's effect on LTP.

mEPSC_Workflow start Start slice_prep Prepare Acute Hippocampal Slice start->slice_prep recovery Slice Recovery (>1 hour) slice_prep->recovery patch Whole-Cell Patch Clamp CA1 Pyramidal Neuron recovery->patch baseline Record Baseline mEPSCs (5-10 min) patch->baseline drug_app Apply this compound baseline->drug_app record_drug Record mEPSCs in this compound drug_app->record_drug analysis Data Analysis (Frequency, Amplitude, Kinetics) record_drug->analysis end End analysis->end

Workflow for assessing this compound's effect on mEPSCs.

References

Application Notes and Protocols for CX516 Delivery to Central Nervous System Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on the delivery of CX516, a positive allosteric modulator of the AMPA receptor, to central nervous system (CNS) targets. The information is compiled from preclinical and clinical studies to guide researchers in designing experiments and formulating hypotheses for CNS-related research.

Introduction to this compound

This compound, also known as Ampalex, is a nootropic compound that enhances glutamatergic neurotransmission by modulating AMPA receptors.[1] It has been investigated for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD.[2][3][4] The primary mechanism of action of this compound involves slowing the deactivation of the AMPA receptor channel, leading to a prolonged excitatory postsynaptic potential.[1]

Delivery Methods for CNS Targets

The delivery of this compound to the CNS has been explored through various routes in both preclinical animal models and human clinical trials. The choice of delivery method significantly impacts the pharmacokinetic profile and bioavailability of the drug in the brain.

Oral Administration

Oral administration has been the primary route for this compound in human clinical trials.

Protocol for Oral Administration in Clinical Trials (Human):

  • Dosage: In a clinical trial for Alzheimer's disease, patients were administered 900 mg of this compound three times daily (TID). In a study on schizophrenia, doses were incrementally increased from 300 mg TID to 900 mg TID over four weeks.[5]

  • Formulation: this compound was administered in capsule form.

  • Pharmacokinetics: Human trials have been conducted, but detailed pharmacokinetic data, including cerebrospinal fluid (CSF) concentrations, are not extensively reported in the available literature. Human trials were reportedly disappointing due to low potency and a short half-life of approximately 45 minutes.[3]

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common method for administering this compound in rodent models to study its effects on the CNS.

Protocol for Intraperitoneal Injection (Rat):

  • Dosage: A typical dosage used in rat studies investigating memory enhancement is 35 mg/kg.[6] Other studies have used doses of 20 mg/kg and 40 mg/kg to study effects on neuropathic pain.[7]

  • Vehicle: this compound can be prepared as a 35 mg/mL stock solution in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9%).[6] The solution should be sonicated to ensure complete dissolution.[6]

  • Administration: The prepared solution is administered via intraperitoneal injection at a volume of 1 mL/kg body weight.[6]

  • Pharmacokinetics: After IP injection in rats, this compound is rapidly metabolized, with a half-life in the blood of approximately 15-20 minutes.[6] Studies suggest that this compound readily crosses the blood-brain barrier, with blood levels closely matching brain levels.[6] However, specific concentration data in brain tissue or CSF is not consistently reported.

Subcutaneous (SC) Injection

Subcutaneous injection has also been utilized in animal models of schizophrenia.

Protocol for Subcutaneous Injection (Rat):

  • Dosage: Doses of 5, 10, 20, and 40 mg/kg have been used in rat models of schizophrenia.[8]

  • Vehicle: The vehicle for subcutaneous administration is not always specified in the literature, but solutions can be prepared using DMSO, PEG300, Tween-80, and saline.[8]

  • Administration: The drug solution is injected subcutaneously.

  • Efficacy: In a rat model of schizophrenia, subcutaneous injections of 10 and 20 mg/kg of this compound were shown to be effective in improving cognitive deficits.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for different this compound delivery methods.

Table 1: Oral Administration in Human Clinical Trials

IndicationDosageFormulationCNS Concentration (CSF)Reference
Alzheimer's Disease900 mg TIDCapsuleNot Reported
Schizophrenia300 mg - 900 mg TIDCapsuleNot Reported[5]

Table 2: Intraperitoneal Injection in Rat Studies

Study FocusDosageVehicleBrain ConcentrationBlood Half-lifeReference
Memory Enhancement35 mg/kg25% Hydroxypropyl-β-cyclodextrinReported to be similar to blood levels~15-20 minutes[6]
Neuropathic Pain20 mg/kg, 40 mg/kgDMSONot ReportedNot Reported[7]

Table 3: Subcutaneous Injection in Rat Studies

Study FocusDosageVehicleCNS ConcentrationEfficacyReference
Schizophrenia Model5, 10, 20, 40 mg/kgDMSO, PEG300, Tween-80, SalineNot Reported10 and 20 mg/kg doses showed improvement[8]

Advanced Delivery Systems (Future Directions)

While conventional delivery methods have been utilized for this compound, its low potency and short half-life present challenges for achieving sustained therapeutic concentrations in the CNS.[3] Advanced delivery systems such as nanoparticles, liposomes, and prodrugs hold the potential to overcome these limitations. However, to date, there is a lack of published research or patents specifically describing the formulation of this compound using these advanced technologies. Future research in this area could significantly enhance the therapeutic potential of this compound for CNS disorders.

Signaling Pathway and Experimental Workflow Diagrams

CX516_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates This compound This compound This compound->AMPA_R Allosteric Modulation Depolarization Membrane Depolarization (EPSP) Ion_Channel->Depolarization Causes LTP Long-Term Potentiation (LTP) Depolarization->LTP Contributes to Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Leads to

This compound enhances AMPA receptor signaling to promote cognitive function.

Experimental_Workflow_IP cluster_prep Solution Preparation cluster_admin Administration cluster_eval Evaluation p1 Weigh this compound powder p3 Dissolve this compound in vehicle (35 mg/mL) p1->p3 p2 Prepare 25% cyclodextrin (B1172386) vehicle p2->p3 p4 Sonicate for complete dissolution p3->p4 a3 Administer via IP injection (1 mL/kg) p4->a3 a1 Select rat model a2 Calculate dose (e.g., 35 mg/kg) a1->a2 a2->a3 e1 Behavioral testing (e.g., memory tasks) a3->e1 e2 Pharmacokinetic analysis (blood/brain samples) a3->e2 e3 Data analysis e1->e3 e2->e3

Workflow for intraperitoneal administration of this compound in rat studies.

References

Best practices for handling and storing CX516 powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, storage, and use of CX516 powder, a notable ampakine compound that functions as a positive allosteric modulator of the AMPA receptor.[1][2][3] this compound has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[1][4][5]

Chemical and Physical Properties

This compound, also known as (R,S)-1-(6-Quinoxalinylcarbonyl)piperidine, is a white to light yellow solid.[1] Its chemical and physical properties are summarized below.

PropertyValue
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol [2]
CAS Number154235-83-3[4]
AppearanceWhite to light yellow solid[1]

Storage and Stability

Proper storage of this compound powder is crucial to maintain its integrity and stability for research applications.

Powder Storage:

For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, dry, and dark place.

Storage ConditionDuration
-20°C3 years[1][6]
4°C2 years[1]
Solution Storage:

Solutions of this compound are less stable than the lyophilized powder. It is recommended to prepare fresh solutions for each experiment.[7] If storage is necessary, aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.

Storage ConditionDuration
-80°C in solvent2 years[1]
-20°C in solvent1 year[1]

Safety Precautions

While a specific safety data sheet for this compound was not found, general laboratory safety practices should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Experimental Protocols

Preparation of Stock Solutions

This compound exhibits varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements.

Solubility Data:

SolventSolubilityNotes
DMSO≥ 175 mg/mL[1]Use of fresh, non-hygroscopic DMSO and sonication is recommended to aid dissolution.[1][6]
Water6.67 mg/mL[1]Requires sonication and warming to 60°C.[1]
Ethanol16 mg/mL[6]

Protocol for a 10 mM DMSO Stock Solution:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is 2.41 mg (Mass = 10 mmol/L * 1 L/1000 mL * 241.29 g/mol * 1000 mg/g * 1 mL).

  • Dissolution: Add 2.41 mg of this compound powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.

Preparation of Working Solutions for In Vitro Studies

For cell-based assays, the DMSO concentration in the final culture medium should typically be kept below 0.1% to avoid cytotoxicity.

Protocol for a 100 µM Working Solution:

  • Thaw: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Dilute the stock solution 1:100 in the desired cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of culture medium.

  • Mixing: Gently mix the solution by pipetting.

  • Application: Apply the working solution to the cells immediately.

Preparation of Formulations for In Vivo Studies

Several formulations have been described for the administration of this compound in animal models.

Protocol 1: Cyclodextrin-based Formulation (for Intraperitoneal Injection) [7]

This protocol enhances the aqueous solubility of this compound.

  • Prepare the vehicle: Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9%).[7] For example, dissolve 2.5 g of 2-hydroxypropyl-β-cyclodextrin in 5.0 mL of sterile saline and dilute to a total volume of 10.0 mL with sterile deionized water.[7]

  • Prepare the this compound solution: Add this compound powder to the cyclodextrin (B1172386) vehicle to achieve the desired final concentration (e.g., 35 mg/mL).[7]

  • Dissolution: Sonicate the solution at high power for approximately 15 seconds to ensure complete dissolution.[7]

  • Administration: The solution can be administered via intraperitoneal injection.[7] It is recommended to prepare this solution fresh daily.[7]

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation [1]

  • Prepare a DMSO stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).[1]

  • Mixing: In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[1]

  • Final Concentration: This will yield a clear solution with a this compound concentration of at least 2.75 mg/mL.[1]

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][5][8] It binds to a site on the AMPA receptor complex, enhancing the receptor's response to the binding of the neurotransmitter glutamate.[5][9] This modulation leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs).[8] The primary mechanism involves slowing the deactivation of the receptor channel, which results in a prolonged open time and enhanced synaptic transmission.[5]

CX516_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates AMPA_R->Ion_Channel Prolongs Opening CX516_Site This compound Binding Site CX516_Site->AMPA_R Modulates EPSP Increased EPSP (Excitatory Postsynaptic Potential) Ion_Channel->EPSP Na+ influx This compound This compound This compound->CX516_Site Binds Allosterically

Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.

Experimental Workflow

The following diagram illustrates a general workflow for an experiment involving this compound, from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Weigh this compound Powder B Prepare Solvent/Vehicle A->B C Prepare Stock Solution B->C D Prepare Working Solution C->D E Treat Cells/Administer to Animal D->E F Incubation/Observation Period E->F G Data Collection F->G H Data Processing G->H I Statistical Analysis H->I J Interpretation of Results I->J

Caption: General experimental workflow for studies involving this compound.

References

Application Notes and Protocols: Utilizing CX516 in Combination with Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CX516 is a pioneering compound in the ampakine class of drugs, known for its role as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to the AMPA receptor, this compound enhances glutamatergic neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.[3][4] Its mechanism involves slowing the deactivation of the AMPA receptor channel, leading to a prolonged excitatory postsynaptic potential.[4] While early human trials of this compound as a monotherapy showed limited success, due in part to low potency and a short half-life, its potential as an adjunctive therapy has been a subject of considerable research.[2] These application notes provide a summary of key findings and detailed protocols for combining this compound with other neuropharmacological agents, particularly in the context of schizophrenia and preclinical cognitive enhancement models.

Section 1: Co-administration with Antipsychotics for Schizophrenia

The cognitive deficits and negative symptoms of schizophrenia are significant contributors to the disease's morbidity and are often poorly addressed by conventional antipsychotic medications. The glutamatergic system, particularly AMPA receptor function, is implicated in the pathophysiology of schizophrenia, providing a strong rationale for exploring this compound as an adjunctive therapy.

Quantitative Data Summary

Clinical studies have investigated the efficacy of adding this compound to stable antipsychotic regimens. The data from these trials are summarized below.

StudyCombination AgentsPatient Population (n)This compound DosageDurationKey OutcomesReference
Goff et al., 2001This compound + Clozapine (B1669256)19 (13 fixed-dose)Dose-finding/Fixed4 weeksWell-tolerated; associated with moderate to large between-group effect sizes for improved attention and memory.[5][6]
Clinical Trial NCT00235352This compound + Clozapine, Olanzapine, or Risperidone105900 mg t.i.d.4 weeksPrimary endpoint (composite cognitive score) was not met. Placebo group showed more improvement on PANSS total score.[7][8]
Case Series (Monotherapy)This compound4300-900 mg t.i.d.2-4 weeksNo clear improvement in psychosis or cognition was observed.[9]
Experimental Protocols

Protocol 1: Clinical Trial of this compound as an Add-on Therapy in Schizophrenia

This protocol is based on the design of clinical trial NCT00235352.[7]

  • Patient Selection:

    • Recruit patients with a confirmed diagnosis of schizophrenia.

    • Patients must be on a stable dose of an atypical antipsychotic (e.g., clozapine, olanzapine, or risperidone) for a minimum of 4 weeks prior to enrollment.

    • Exclude patients with substance use disorders, neurological conditions, or unstable medical illnesses.

  • Study Design:

    • Employ a randomized, double-blind, placebo-controlled design.

    • Randomly assign patients to receive either this compound or a matching placebo, in addition to their ongoing antipsychotic medication.

  • Dosing and Administration:

    • Administer this compound orally at a dose of 900 mg three times daily (t.i.d.).

    • The treatment duration is 4 weeks.

  • Assessments:

    • Cognitive Function (Primary Outcome): Assess at baseline, week 4, and at a 4-week follow-up (week 8). Utilize a standardized cognitive battery, including tests for verbal memory (e.g., California Verbal Learning Test - CVLT) and attention (e.g., Continuous Performance Test - CPT).[7]

    • Negative Symptoms: Measure using the Scale for the Assessment of Negative Symptoms (SANS) at baseline and week 4.[7]

    • Tolerability and Safety: Monitor for adverse effects using scales such as the Simpson-Angus Scale (SAS) for extrapyramidal symptoms and the Systematic Assessment for Treatment Emergent Events (SAFTEE).[7]

  • Data Analysis:

    • The primary endpoint is the change from baseline in a composite cognitive score at week 4 for the intent-to-treat sample.

    • Secondary analyses should compare changes in symptom rating scores (e.g., SANS, PANSS) between the this compound and placebo groups.

Section 2: Preclinical Investigations of Synergistic Effects

Animal models provide a valuable platform for dissecting the interactions between this compound and other agents, particularly for cognitive enhancement and antipsychotic-like effects.

Quantitative Data Summary

Preclinical studies have demonstrated synergistic interactions and cognitive enhancement.

StudyCombination AgentsAnimal ModelThis compound DosageKey OutcomesReference
Hampson et al., 1998This compound (with vehicle control)Rats (DNMS Task)35 mg/kgImproved performance in a short-term memory task, with effects persisting on non-drug days.[10][11]
van der Goot et al.This compound + Typical & Atypical AntipsychoticsRats (Methamphetamine-induced hyperactivity)Not specifiedAdditive and often synergistic enhancement of the effects of antipsychotics in reducing hyperactivity. Did not worsen neuroleptic-induced catalepsy.[12]
Experimental Protocols

Protocol 2: In Vivo Assessment of Cognitive Enhancement in Rats

This protocol is adapted from Hampson et al. (1998) for the Delayed-Nonmatch-to-Sample (DNMS) task.[10][11]

  • Animal Subjects:

    • Use adult male rats, housed individually and maintained on a regular light-dark cycle.

    • Train all animals to a stable performance baseline on the spatial DNMS task.

  • Drug Preparation and Administration:

    • Prepare this compound as a 35 mg/ml stock in a 25% (w/v) 2-hydroxypropyl-β-cyclodextrin vehicle.[10]

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg, 5 minutes before the start of the behavioral session.[10]

  • Experimental Design:

    • Divide animals into a control group (vehicle only) and a treatment group.

    • The treatment group receives a 17-day regimen of alternating this compound and vehicle injections. This is followed by a 7-day washout period with only vehicle injections to assess persistent effects.[10][11]

    • The control group receives vehicle injections for the entire duration.[10][11]

  • Behavioral Testing (DNMS Task):

    • Conduct daily sessions in a Plexiglas behavioral testing chamber.

    • The task requires the rat to remember the location of a sample lever press and, after a variable delay (1-40 seconds), select the "non-matching" lever to receive a reward.

    • Record the percentage of correct responses at different delay intervals.

  • Data Analysis:

    • Analyze the mean number of correct responses across all delay intervals.

    • Compare performance on drug days versus vehicle days within the treatment group.

    • Compare the performance of the this compound-treated group against the vehicle-only control group.

    • Evaluate performance during the washout period to test for "carryover" effects.[10][11]

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

The diagram below illustrates the modulatory effect of this compound on the AMPA receptor at a glutamatergic synapse.

cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Closed Open Glutamate->AMPA_R:f0 Binds AMPA_R:f0->AMPA_R:f1 Channel Opens AMPA_R:f1->AMPA_R:f0 Deactivates/ Desensitizes Na_Ca_Influx Depolarization (EPSP) AMPA_R:f1->Na_Ca_Influx Na+/Ca2+ Influx This compound This compound This compound->AMPA_R Positive Allosteric Modulation

Caption: this compound positively modulates the AMPA receptor to prolong channel opening and enhance synaptic signaling.

Clinical Trial Workflow

This diagram outlines the logical flow of a randomized controlled trial for an adjunctive therapy.

Start Patient Recruitment (Schizophrenia, Stable on Antipsychotic) Screening Baseline Assessments (Cognition, Symptoms, Safety) Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Arm: This compound + Standard Care Randomization->GroupA GroupB Control Arm: Placebo + Standard Care Randomization->GroupB Treatment 4-Week Treatment Period GroupA->Treatment GroupB->Treatment Endpoint Week 4 Assessment (Primary Endpoint) Treatment->Endpoint FollowUp Week 8 Follow-Up Assessment Endpoint->FollowUp Analysis Data Analysis (Compare Group A vs. Group B) FollowUp->Analysis

Caption: Workflow for a double-blind, placebo-controlled clinical trial of adjunctive this compound therapy.

Preclinical Behavioral Experiment Workflow

This diagram shows the workflow for an in vivo study assessing the cognitive effects of this compound.

Start Animal Habituation & Training (DNMS Task to Baseline) Grouping Divide into Treatment & Control Groups Start->Grouping TreatmentPhase 17-Day Dosing Regimen (Alternating Drug/Vehicle vs. Vehicle Only) Grouping->TreatmentPhase BehavioralTesting Daily Behavioral Testing (DNMS Performance) TreatmentPhase->BehavioralTesting Concurrent WashoutPhase 7-Day Washout Period (Vehicle Only for Both Groups) BehavioralTesting->WashoutPhase FinalTesting Continued Behavioral Testing WashoutPhase->FinalTesting Concurrent Analysis Data Analysis (Performance vs. Delay, Carryover Effects) FinalTesting->Analysis

Caption: Experimental workflow for assessing cognitive enhancement by this compound in a rat behavioral model.

References

Application Notes and Protocols for Electrophysiological Recordings with CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to a site on the AMPA receptor, this compound enhances glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.[2] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on synaptic transmission and plasticity.

Mechanism of Action

This compound potentiates AMPA receptor function by slowing the receptor's deactivation and desensitization processes. This leads to a prolonged open time of the ion channel in response to glutamate (B1630785) binding, resulting in an increased influx of positive ions and a larger excitatory postsynaptic potential (EPSP).[2] This modulation of AMPA receptors makes this compound a valuable tool for studying synaptic function and a potential therapeutic agent for neurological and psychiatric disorders characterized by glutamatergic deficits.

Data Presentation

Table 1: In Vitro Electrophysiological Effects of this compound
ParameterPreparationThis compound ConcentrationObserved EffectReference
mEPSC FrequencyOrganotypic hippocampal slices (chloroquine-treated)Not SpecifiedNear-normal recovery[3]
mEPSC AmplitudeOrganotypic hippocampal slices (chloroquine-treated)Not SpecifiedNear-normal recovery[3]
AMPAR Single Channel Open ProbabilityOrganotypic hippocampal slices (chloroquine-treated)Not SpecifiedSignificant recovery[3]
AMPAR Single Channel Mean Open TimeOrganotypic hippocampal slices (chloroquine-treated)Not SpecifiedSignificant recovery[3]
Glutamate-evoked CurrentsAcutely isolated prefrontal cortex pyramidal neuronsEC50 = 2.8 ± 0.9 µM4.8 ± 1.4-fold increase[4]
EPSC AmplitudeHippocampal CA1 pyramidal cellsNot Specified2-3 times larger increase than in interneurons[5]
Table 2: In Vivo Electrophysiological Effects of this compound in Rats
Brain RegionTaskThis compound DoseFiring Rate Change (Delay >10s)Reference
HippocampusDelayed-Nonmatch-to-Sample (DNMS)35 mg/kgPre-CX516: 1.22-1.95 Hz; Post-CX516: 2.45-6.41 Hz[6]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol details the methodology for recording miniature excitatory postsynaptic currents (mEPSCs) from CA1 pyramidal neurons in acute hippocampal slices and assessing the effect of this compound.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH₂PO₄

    • 25 mM NaHCO₃

    • 25 mM D-glucose

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • Continuously bubble with 95% O₂ / 5% CO₂.

  • Intracellular Solution (for mEPSC recording):

    • 130 mM Cs-gluconate

    • 10 mM HEPES

    • 10 mM EGTA

    • 5 mM NaCl

    • 2 mM Mg-ATP

    • 0.3 mM Na-GTP

    • pH adjusted to 7.3 with CsOH

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should be less than 0.1%.

2. Brain Slice Preparation:

  • Anesthetize the animal (e.g., a young adult rat) and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

3. Recording Procedure:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min.

  • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.

  • Clamp the neuron at -70 mV to record mEPSCs. Include tetrodotoxin (B1210768) (TTX, 1 µM) and a GABA-A receptor antagonist (e.g., picrotoxin, 50 µM) in the aCSF to isolate AMPA receptor-mediated mEPSCs.

  • Record a stable baseline of mEPSC activity for 5-10 minutes.

  • Apply this compound at the desired final concentration (e.g., 10-100 µM) to the perfusion bath.

  • Record mEPSCs for at least 10-15 minutes in the presence of this compound.

  • Wash out the drug by perfusing with normal aCSF for 15-20 minutes.

4. Data Analysis:

  • Analyze mEPSC frequency, amplitude, rise time, and decay time using appropriate software.

  • Compare the data from the baseline, this compound application, and washout periods.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and Long-Term Potentiation (LTP) Induction

This protocol describes the recording of fEPSPs in the CA1 region of the hippocampus and the induction of LTP, to assess the impact of this compound on synaptic plasticity.

1. Solutions and Reagents:

  • aCSF: Same as in Protocol 1.

  • Recording Electrode Solution: 2 M NaCl.

  • This compound Stock Solution: As in Protocol 1.

2. Brain Slice Preparation:

  • Follow the same procedure as in Protocol 1.

3. Recording and LTP Induction:

  • Place a slice in the recording chamber and perfuse with oxygenated aCSF.

  • Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode filled with 2 M NaCl in the stratum radiatum of the CA1 region.

  • Deliver single pulses to evoke fEPSPs and determine the stimulus intensity that elicits a response that is 30-40% of the maximal fEPSP amplitude.

  • Record a stable baseline of fEPSPs at 0.05 Hz for at least 20 minutes.

  • Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording fEPSPs at 0.05 Hz for at least 60 minutes after HFS.

4. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average of the pre-HFS baseline.

  • Compare the magnitude of LTP between control and this compound-treated slices.

Visualizations

CX516_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Exocytosis AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens CX516_Binding_Site This compound Binding Site (Allosteric) CX516_Binding_Site->AMPA_Receptor Modulates EPSP Enhanced EPSP Ion_Channel->EPSP Leads to Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers release This compound This compound This compound->CX516_Binding_Site Binds to

Caption: this compound Signaling Pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Mount_Slice Mount Slice in Recording Chamber Slice_Prep->Mount_Slice Solution_Prep aCSF & Intracellular Solution Preparation Solution_Prep->Mount_Slice Position_Electrodes Position Stimulating & Recording Electrodes Mount_Slice->Position_Electrodes Establish_Baseline Establish Stable Baseline Recording Position_Electrodes->Establish_Baseline Apply_this compound Bath Apply this compound Establish_Baseline->Apply_this compound Record_Effect Record Drug Effect Apply_this compound->Record_Effect Induce_LTP Induce LTP (HFS) Record_Effect->Induce_LTP Record_Post_LTP Record Post-LTP Induce_LTP->Record_Post_LTP Analyze_Data Analyze Electrophysiological Parameters Record_Post_LTP->Analyze_Data Compare_Conditions Compare Baseline vs. This compound vs. Post-LTP Analyze_Data->Compare_Conditions

Caption: Experimental Workflow.

References

Troubleshooting & Optimization

CX516 Technical Support Center: Troubleshooting Low Potency in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CX516. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the compound's low potency and help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a nootropic compound belonging to the ampakine class. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its mechanism of action involves enhancing synaptic responses by increasing the amplitude and duration of excitatory postsynaptic currents (EPSCs).[2] This is achieved by slowing the deactivation of the AMPA receptor channel, leading to a longer open time when glutamate (B1630785) is bound.[3] this compound is classified as a "low-impact" ampakine because it has only a modest effect on AMPA receptor desensitization.[2]

Q2: Why is this compound considered a low-potency compound?

This compound was the first ampakine developed by Cortex Pharmaceuticals. While it demonstrated promising results in in vitro and animal studies, it showed disappointing outcomes in human clinical trials for conditions such as Alzheimer's disease, ADHD, and Fragile X syndrome.[1][4] This was largely attributed to its low potency and short half-life, which is approximately 45 minutes.[1][5]

Q3: What are the known off-target effects or toxicity concerns with this compound?

In a clinical trial for Fragile X syndrome, this compound was generally well-tolerated with minimal side effects.[4] However, an allergic rash was observed in 12.5% of the participants receiving the drug.[4] In a study on schizophrenia, transient adverse events included leukopenia and elevated liver enzymes in a small number of patients.[6] At excessive doses in animal studies (50-70 mg/kg), sedation has been observed, which can confound behavioral experiments.[1]

Q4: How should I dissolve and prepare this compound for my experiments?

The solubility of this compound can be a challenge. Here are some recommended protocols:

  • For in vitro experiments: A stock solution can be made by dissolving this compound in DMSO.[7] For aqueous solutions, it can be dissolved in PBS (pH 7.2) at approximately 5 mg/ml.[7] It is recommended to not store aqueous solutions for more than one day.[7]

  • For in vivo experiments:

    • Cyclodextrin (B1172386) Vehicle: Prepare a 35 mg/ml stock solution of this compound in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin. Sonication is recommended to ensure complete dissolution. This solution can be administered via intraperitoneal (IP) injection.[8]

    • DMSO/PEG300/Tween-80/Saline Vehicle: A multi-component vehicle can be prepared by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of at least 2.75 mg/mL.[9][10]

Q5: What is the typical dose range for this compound in animal studies?

For behavioral studies in rats, doses typically range from 10 to 50 mg/kg.[7] A dose of 35 mg/kg has been shown to be effective in enhancing short-term memory in rats, while doses below this (10-20 mg/kg) may produce more inconsistent results.[1] Doses higher than 50 mg/kg may lead to sedation.[1]

Troubleshooting Guides

Issue 1: I am not observing any effect of this compound in my electrophysiology experiments (e.g., hippocampal slices).
  • Problem: Insufficient concentration at the receptor.

    • Solution: Ensure your final concentration in the bath is adequate. A concentration of 10-15 µM is considered the threshold for observing reliable changes in polysynaptic glutamatergic responses in vivo.[1] For in vitro slice work, you may need to titrate the concentration upwards.

  • Problem: Poor slice health.

    • Solution: Healthy slices are crucial for observing synaptic plasticity. Ensure your slicing and recovery procedures are optimized. Using a protective recovery method, such as with NMDG-based artificial cerebrospinal fluid (aCSF), can improve slice viability.[11]

  • Problem: Incorrect experimental parameters.

    • Solution: this compound primarily enhances the amplitude and duration of AMPA receptor-mediated currents.[2] Ensure your stimulation intensity is appropriate to elicit a clear baseline response. When recording miniature excitatory postsynaptic currents (mEPSCs), a sufficient number of events should be collected to detect changes in amplitude and frequency.

Issue 2: My behavioral data with this compound is highly variable or shows no significant effect.
  • Problem: Suboptimal dosing.

    • Solution: The dose-response relationship for this compound can be narrow. Doses between 30-50 mg/kg are often used in rats.[1] It is advisable to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain.

  • Problem: Short half-life of the compound.

    • Solution: this compound has a short half-life of about 15-20 minutes in rats.[12] Consider the timing of your drug administration relative to the behavioral testing window. For longer-lasting effects, more potent analogs with longer half-lives may be necessary.

  • Problem: Vehicle effects or improper dissolution.

    • Solution: Ensure the vehicle itself does not have behavioral effects. Always include a vehicle-only control group. Incomplete dissolution can lead to inaccurate dosing. Follow the recommended solubilization protocols and ensure the solution is homogenous before administration.[8][9][10]

Issue 3: I am considering alternatives to this compound due to its low potency. What are my options?
  • Solution: Several more potent ampakines have been developed. Consider exploring the following compounds, which have shown greater efficacy in preclinical models:

    • CX717: Substantially more potent than this compound.[13]

    • CX1739: Reported to be 40-100 times more potent than this compound.[2]

    • Farampator (CX691/ORG-24448): Exhibits higher potency than this compound.[14]

    • LY404187: A biarylpropylsulfonamide compound that is significantly more potent and efficacious than this compound.[15]

Data Presentation

Table 1: Comparative Potency of this compound and Other AMPA Receptor Modulators

CompoundClassEC50Emax (Fold Increase)Experimental ModelReference
This compound Low-Impact Ampakine2.8 +/- 0.9 mM4.8 +/- 1.4Glutamate-evoked currents in isolated PFC pyramidal neurons[15]
LY404187 Biarylpropylsulfonamide1.3 +/- 0.3 µM45.3 +/- 8.0Glutamate-evoked currents in isolated PFC pyramidal neurons[15]
CX717 Low-Impact Ampakine~3.4 µMN/AGlutamate-induced peak current in hippocampal CA1 neurons[2]
CX1739 Low-Impact AmpakineN/A (40-100x more potent than this compound)N/AN/A[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Rodent Behavioral Studies
  • Materials:

    • This compound powder

    • 2-hydroxypropyl-β-cyclodextrin

    • Sterile saline (0.9%)

    • Sterile deionized water

    • Sonicator

    • Sterile syringes and needles

  • Vehicle Preparation (25% w/v Cyclodextrin):

    • Add 2.5 g of 2-hydroxypropyl-β-cyclodextrin to 5.0 ml of sterile saline.

    • Add sterile deionized water to a final volume of 10.0 ml.

    • Mix thoroughly until the cyclodextrin is fully dissolved.

  • This compound Solution Preparation (35 mg/ml):

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of the 25% cyclodextrin vehicle to achieve a final concentration of 35 mg/ml.

    • Sonicate the solution at high power for approximately 15 seconds to ensure complete dissolution.

    • Prepare fresh on the day of administration.

  • Administration:

    • Administer the this compound solution via intraperitoneal (IP) injection at a volume of 1 ml/kg body weight to achieve a dose of 35 mg/kg.

    • Inject approximately 5 minutes before the start of the behavioral session.

    • Administer the vehicle solution to the control group using the same volume and timing.[1]

Protocol 2: Electrophysiological Recording in Hippocampal Slices
  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated NMDG-based slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold, oxygenated NMDG slicing solution.

    • Transfer slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.

    • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

    • To record mEPSCs, add tetrodotoxin (B1210768) (TTX) to the aCSF to block action potentials.

    • Establish a stable baseline recording before bath application of this compound.

    • Apply this compound at the desired concentration (e.g., 10-100 µM) and record the changes in mEPSC amplitude and frequency or evoked synaptic currents.[3]

Visualizations

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Activates EPSP Enhanced EPSP (Increased Amplitude & Duration) Ion_Channel->EPSP Leads to This compound This compound (Low-Impact Ampakine) This compound->AMPA_R Positive Allosteric Modulation

Caption: Mechanism of action of this compound on the AMPA receptor.

Troubleshooting_Workflow Start Experiment with this compound No_Effect No Observable Effect Start->No_Effect Check_Concentration Verify/Increase Concentration No_Effect->Check_Concentration Is concentration adequate? Check_Viability Assess Sample (e.g., Slice) Health No_Effect->Check_Viability Is the preparation viable? Check_Parameters Review Experimental Parameters No_Effect->Check_Parameters Are parameters optimal? Consider_Analog Consider More Potent Analog No_Effect->Consider_Analog If issues persist Check_Concentration->Start Re-run Experiment Check_Viability->Start Re-run Experiment Check_Parameters->Start Re-run Experiment

Caption: Troubleshooting workflow for experiments with this compound.

References

Managing the short half-life of CX516 in behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of CX516 in behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the challenges associated with the short half-life of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a nootropic compound belonging to the ampakine class. It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to the AMPA receptor, this compound enhances glutamatergic neurotransmission, a process crucial for synaptic plasticity, learning, and memory. This enhancement is thought to underlie its potential cognitive-enhancing effects that have been investigated for conditions like Alzheimer's disease and ADHD.[1]

Q2: What is the primary challenge when using this compound in behavioral assays?

A2: The most significant challenge is its short pharmacokinetic half-life. In rats, the half-life of this compound in the blood is approximately 15-20 minutes.[2] This rapid clearance can make it difficult to maintain effective concentrations in the brain throughout the duration of a behavioral task, potentially leading to inconsistent or negative results.

Q3: How should I prepare and administer this compound for in vivo studies?

A3: this compound is typically administered via intraperitoneal (IP) injection for rodent studies. A common vehicle for solubilizing this compound is a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin.[3] It is recommended to prepare fresh solutions daily and sonicate them to ensure complete dissolution.[2] Administration should occur at a specific time point before the behavioral task, typically around 5 minutes prior, to coincide with peak plasma and brain concentrations.[2]

Q4: What is the effective dose range for this compound in rodent behavioral studies?

A4: The effective dose of this compound can vary depending on the specific behavioral assay and animal model. However, studies have shown efficacy in the range of 10-40 mg/kg.[4] One study on short-term memory in rats found a dose of 35 mg/kg to be optimal, as higher doses sometimes led to the animals not completing the task, and lower doses produced more inconsistent results.[2]

Q5: Are there any unexpected long-term behavioral effects of this compound despite its short half-life?

A5: Interestingly, some studies have reported a "carryover" effect of this compound, where the cognitive-enhancing effects persist on subsequent days even without further drug administration.[5][6] This phenomenon is not fully understood but suggests that this compound may trigger lasting changes in synaptic function. Researchers should be aware of this potential for long-term effects when designing experiments with repeated dosing schedules.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no behavioral effect observed. Insufficient drug concentration at the time of testing due to the short half-life of this compound.1. Optimize Injection Timing: Administer this compound closer to the start of the behavioral task (e.g., 5 minutes prior).[2]2. Increase Dose: Consider a higher dose within the effective range (up to 40 mg/kg), but monitor for any adverse effects or task incompletion.[2]3. Within-Session Analysis: For longer tasks, analyze performance in the initial phase of the session separately, as drug levels will be highest then.[7]
High variability in behavioral results between subjects. Differences in individual animal metabolism and clearance rates of this compound. The "carryover" effect may be present in some animals but not others.[6][7]1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.2. Monitor for Carryover Effects: In repeated testing paradigms, include washout periods and assess baseline performance to determine if carryover effects are present.[5]
Difficulty dissolving this compound for injection. This compound has limited solubility in aqueous solutions.1. Use a Solubilizing Agent: A 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin is an effective vehicle.[3]2. Sonication: After adding this compound to the vehicle, sonicate the solution to ensure it is fully dissolved.[2]3. Fresh Preparation: Prepare the dosing solution fresh each day to ensure stability and potency.[2]

Quantitative Data

Table 1: Pharmacokinetic and Dosing Parameters of this compound in Rodents

ParameterValueSpeciesRoute of AdministrationReference
Half-life (blood) ~15-20 minutesRatIntraperitoneal[2]
Effective Dose Range 10 - 40 mg/kgRatIntraperitoneal/Subcutaneous[4]
Optimal Dose (DNMS task) 35 mg/kgRatIntraperitoneal[2]
Brain Penetration Readily crosses the blood-brain barrierRatN/A[2]

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol is adapted for the use of this compound and its short half-life.

1. Habituation (Day 1):

  • Allow each mouse to explore an empty, open-field arena (e.g., 40cm x 40cm x 40cm) for 5-10 minutes. This reduces novelty-induced stress on the testing day.

2. Training/Sample Phase (Day 2):

  • Administer this compound (e.g., 35 mg/kg, IP) or vehicle 5 minutes before placing the mouse in the arena.

  • Place two identical objects in the arena.

  • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

  • Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object.

3. Testing/Choice Phase (Day 2):

  • The timing of this phase is critical due to this compound's short half-life. It should be conducted shortly after the training phase (e.g., within 30-60 minutes) to ensure the drug is still active.

  • Return the mouse to its home cage during the inter-trial interval.

  • Replace one of the familiar objects with a novel object.

  • Place the mouse back in the arena and allow it to explore for 5 minutes.

  • Record the time spent exploring the familiar and the novel object.

4. Data Analysis:

  • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A higher DI indicates better recognition memory.

Morris Water Maze (MWM)

This protocol is designed to assess spatial learning and memory and is adapted for use with this compound.

1. Pre-training/Habituation (Day 1):

  • Allow each rat to swim in the pool of opaque water (e.g., 150 cm diameter) for 60 seconds without a platform to habituate them to the maze.

2. Acquisition Phase (Days 2-5):

  • Each day, conduct a series of trials (e.g., 4 trials per day).

  • Administer this compound (e.g., 35 mg/kg, IP) or vehicle 5 minutes before the first trial of each day.

  • For each trial, place the rat in the water at one of four starting positions, facing the wall of the pool.

  • A hidden platform is submerged in one quadrant of the pool.

  • Allow the rat to search for the platform for a maximum of 60-90 seconds.

  • If the rat finds the platform, allow it to remain there for 15-30 seconds. If it does not find the platform, gently guide it to the platform and allow it to stay for the same duration.

  • Record the escape latency (time to find the platform) and path length for each trial.

3. Probe Trial (Day 6):

  • Administer this compound or vehicle 5 minutes before the probe trial.

  • Remove the platform from the pool.

  • Allow the rat to swim freely for 60 seconds.

  • Record the time spent in the target quadrant (where the platform was previously located).

4. Data Analysis:

  • Acquisition Phase: Analyze the learning curve by plotting the escape latency and path length across training days. A steeper decline indicates faster learning.

  • Probe Trial: Compare the time spent in the target quadrant between the this compound and vehicle groups. More time in the target quadrant suggests better spatial memory.

Visualizations

CX516_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Opens Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel_Open->Na_Ca_Influx CaMKII CaMKII CREB CREB CaMKII->CREB Activates LTP Long-Term Potentiation (Learning & Memory) CREB->LTP Promotes Glutamate->AMPA_Receptor Binds This compound This compound This compound->AMPA_Receptor Binds (Allosteric) Na_Ca_Influx->CaMKII Activates

Caption: Signaling pathway of this compound at the glutamatergic synapse.

Experimental_Workflow_NOR cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training & Testing cluster_training Training Phase cluster_testing Testing Phase Habituation Habituation: Mouse explores empty arena (5-10 min) Dosing_T Administer this compound or Vehicle (5 min prior) Habituation->Dosing_T Training Training: Mouse explores two identical objects (5-10 min) Dosing_T->Training ITI Inter-Trial Interval (30-60 min) Training->ITI Testing Testing: One object is replaced with a novel one. Mouse explores for 5 min. ITI->Testing Analysis Data Analysis: Calculate Discrimination Index Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test with this compound.

References

CX516 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CX516. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Ampalex, is a nootropic compound that belongs to the ampakine class of drugs.[1][2] It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the neurotransmitter glutamate. This modulation results in a prolonged channel opening time and a slower decay of the excitatory postsynaptic potential, ultimately leading to an enhancement of synaptic plasticity.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound exhibits varying solubility in different solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with a high solubility of up to 175 mg/mL.[3] It is also soluble in water (up to 6.67 mg/mL with heating and sonication), ethanol (B145695) (approximately 10-16 mg/mL), and PBS (pH 7.2, approximately 5 mg/mL).[3][4][5][6] For in vivo preparations, co-solvent systems are often necessary to achieve the desired concentration and vehicle compatibility.

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate solvent. For high concentration stock solutions (e.g., in DMSO), sonication may be required to ensure complete dissolution.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[7]

Q4: My this compound solution has precipitated. What should I do?

A4: Precipitation can occur due to several factors, including solvent choice, temperature changes, or exceeding the solubility limit. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[3][8] For solutions stored at low temperatures, allow the vial to thaw completely at room temperature before use. To prevent future precipitation, consider aliquoting the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What are the recommended storage conditions for this compound powder and solutions?

A5: this compound powder is stable for years when stored at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[8] Aqueous solutions are less stable and it is generally not recommended to store them for more than one day.[5] It is best practice to prepare fresh aqueous solutions for each experiment.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.
  • Probable Cause: The low aqueous solubility of this compound is exceeded when the concentrated organic stock solution is diluted into an aqueous medium.

  • Solution:

    • Stepwise Dilution: Instead of adding the concentrated stock directly to a large volume of aqueous buffer, perform serial dilutions.

    • Use of Co-solvents: For your final working solution, consider incorporating co-solvents such as PEG300 or Tween 80 to improve solubility.

    • pH Adjustment: The pH of your aqueous buffer can influence the solubility of this compound. Experiment with slight pH adjustments to see if it improves solubility, but be mindful of the potential impact on your experimental system.

Issue 2: Inconsistent results in animal studies.
  • Probable Cause: Poor bioavailability due to precipitation of this compound in the dosing solution or at the injection site.

  • Solution:

    • Formulation Optimization: Utilize a vehicle designed for poorly soluble compounds. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.

    • Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility and bioavailability.

    • Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.[5]

Data Summary

The following tables summarize the solubility of this compound in various solvents and provide common formulations for in vitro and in vivo applications.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO~175 mg/mL (725.27 mM)Requires sonication. Use of fresh, anhydrous DMSO is recommended.[3][7]
Water~6.67 mg/mL (27.64 mM)Requires sonication and warming to 60°C.[3]
Ethanol~10-16 mg/mL (41.4-66.3 mM)[4][5][6]
PBS (pH 7.2)~5 mg/mL[5]
DMF~50 mg/mL

Table 2: Example Formulations for In Vivo Administration

Formulation ComponentsFinal Concentration of this compoundAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.75 mg/mLIntraperitoneal (i.p.)[3][8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.75 mg/mLIntraperitoneal (i.p.)[3][8]
10% DMSO, 90% Corn Oil≥ 2.75 mg/mLOral (p.o.)[3][8]
25% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline/water35 mg/mLIntraperitoneal (i.p.)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh 2.413 mg of this compound powder.

  • Dissolving: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Sonication: Place the vial in a sonicator bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Dosing Solution (2.75 mg/mL)

This protocol is for a final volume of 1 mL.

  • Prepare a 27.5 mg/mL this compound stock in DMSO.

  • Vehicle Preparation: In a sterile tube, sequentially add the following, ensuring the solution is clear after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of sterile saline

  • Final Formulation: Add 100 µL of the 27.5 mg/mL this compound stock solution to the vehicle.

  • Mixing: Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear.

Visualizations

Signaling Pathway of this compound

CX516_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel Opening AMPA_Receptor->Ion_Channel Activates This compound This compound This compound->AMPA_Receptor Positive Allosteric Modulation Ca_Influx Na+/Ca2+ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream_Signaling Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow Start Start Prepare_Dosing_Solution Prepare this compound Dosing Solution (e.g., with co-solvents) Start->Prepare_Dosing_Solution Administer_to_Animal Administer Solution to Animal (e.g., i.p. injection) Prepare_Dosing_Solution->Administer_to_Animal Behavioral_Testing Perform Behavioral Testing Administer_to_Animal->Behavioral_Testing Data_Analysis Analyze Behavioral Data Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vivo behavioral study using this compound.

Troubleshooting Logic for Precipitation

Precipitation_Troubleshooting Precipitation Precipitation Observed? Warm_Sonicate Gently Warm and Sonicate Precipitation->Warm_Sonicate Yes Check_Concentration Is Concentration too high? Warm_Sonicate->Check_Concentration Dilute_Solution Dilute Solution Check_Concentration->Dilute_Solution Yes Check_Solvent Is Solvent Appropriate? Check_Concentration->Check_Solvent No Resolved Issue Resolved Dilute_Solution->Resolved Change_Solvent Consider Alternative Solvent/Co-solvent Check_Solvent->Change_Solvent No Check_Solvent->Resolved Yes Not_Resolved If not resolved, consult further. Change_Solvent->Not_Resolved

Caption: A decision tree for troubleshooting this compound precipitation issues.

References

CX516 Technical Support Center: Investigating Potential Off-Target Effects in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CX516 in neuronal culture experiments. This resource provides essential information, troubleshooting guidance, and standardized protocols to help you navigate potential experimental challenges and distinguish between on-target and potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to the AMPA receptor and slows its deactivation and desensitization, leading to an enhanced response to the neurotransmitter glutamate (B1630785).[3] This results in a longer open time for the receptor's ion channel and an increase in excitatory postsynaptic potentials (EPSPs).[2]

Q2: Are there well-documented off-target binding sites for this compound?

A2: To date, the scientific literature has not identified specific, high-affinity off-target binding sites for this compound. Most research indicates that its biological effects are mediated through its action on AMPA receptors. However, unexpected results in experiments may arise from various factors, including the compound's low potency, differential effects on various neuronal subtypes, or indirect downstream consequences of AMPA receptor modulation.[1][4]

Q3: Why do I observe different responses to this compound in mixed neuronal cultures versus cultures of a single neuronal type?

A3: this compound can have a differential impact on various types of neurons. For instance, studies have shown that in the hippocampus, this compound produces a more significant increase in the amplitude of excitatory postsynaptic currents (EPSCs) in pyramidal cells compared to interneurons.[4] This cell-type-specific modulation can lead to complex network effects in mixed cultures, which may be misinterpreted as off-target effects.

Q4: Can this compound induce neurotoxicity in my cultures?

A4: While ampakines as a class are considered to have a good safety profile at therapeutic concentrations, all compounds can induce toxicity at high concentrations.[3] If you observe signs of neurotoxicity, such as neurite blebbing, cell detachment, or a significant decrease in cell viability, it is crucial to perform a dose-response curve to determine the toxic concentration range for your specific neuronal culture system.

Q5: My results with this compound are not as potent as I expected based on the literature. What could be the reason?

A5: this compound is known to have relatively low potency and a short half-life, which were limiting factors in its clinical development.[1][5] Ensure that your experimental design accounts for this. It may be necessary to use higher concentrations or more frequent applications to observe a significant effect. Always include appropriate positive and negative controls to validate your experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in neuronal cultures.

Observed Issue Potential Cause Troubleshooting Steps
High variability in electrophysiological recordings between cells. Differential effects on neuronal subtypes: this compound's potentiation of AMPA receptors can be more pronounced in certain neuron types (e.g., pyramidal neurons) than others (e.g., interneurons).[4]1. Identify the cell types being recorded using morphological and electrophysiological criteria. 2. Consider using cultures of a single, identified neuronal population if possible. 3. Analyze data from different cell types separately.
Unexpected decrease in neuronal activity or excitotoxicity at higher concentrations. Over-potentiation of glutamatergic signaling: Excessive AMPA receptor activation can lead to excitotoxicity due to calcium overload.1. Perform a detailed dose-response curve to identify the optimal, non-toxic concentration range. 2. Reduce the concentration of glutamate in the culture medium if applicable. 3. Ensure the culture's buffering capacity is adequate.
Changes in neuronal morphology or viability not consistent with AMPA receptor modulation. Potential indirect or off-target effects: While not well-documented, high concentrations or prolonged exposure could lead to unforeseen consequences.1. Conduct thorough viability assays (e.g., Calcein AM/Ethidium Homodimer-1 staining). 2. Perform high-content imaging to quantify changes in neurite outgrowth and branching. 3. Follow the "Experimental Protocol for Investigating Potential Off-Target Effects" outlined below.
Lack of a significant effect at expected concentrations. Low potency and short half-life of this compound: The compound may not be reaching effective concentrations at the receptor.[1][5]1. Verify the purity and integrity of your this compound stock. 2. Increase the concentration in a stepwise manner. 3. Consider the stability of the compound in your culture medium over the course of the experiment.

Experimental Protocols

Protocol 1: Assessing Neuronal Viability and Morphology

This protocol is designed to quantify the effects of this compound on the health and structure of neuronal cultures.

  • Cell Plating: Plate primary neurons or iPSC-derived neurons at a suitable density in 96- or 384-well plates pre-coated with an appropriate substrate (e.g., poly-D-lysine).

  • Compound Treatment: After allowing the cultures to mature, treat the neurons with a range of this compound concentrations. Include a vehicle control and a positive control for toxicity (e.g., glutamate at a known excitotoxic concentration).

  • Staining: After the desired incubation period, stain the cells with a mixture of Calcein AM (to identify live cells and visualize morphology) and a nuclear stain like Hoechst 33342. An optional dead cell stain (e.g., Ethidium Homodimer-1) can also be included.

  • Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well to ensure robust data.

  • Analysis: Use image analysis software to quantify:

    • Number of viable cells (Calcein AM and Hoechst positive).

    • Total neurite outgrowth per neuron.

    • Number of branch points per neuron.

    • Percentage of dead cells (if a dead cell stain is used).

  • Data Interpretation: Plot dose-response curves for each morphological and viability parameter to determine if this compound induces changes and at what concentrations.

Protocol 2: General Workflow for Investigating Potential Off-Target Effects

This protocol provides a framework for researchers who suspect an off-target effect of this compound in their specific experimental context.

  • Confirm the On-Target Effect: First, establish a dose-response curve for a known on-target effect of this compound, such as the potentiation of AMPA-mediated currents using patch-clamp electrophysiology. This will define the concentration range for on-target activity.

  • Characterize the Unexpected Phenotype: Quantify the unexpected effect at various concentrations of this compound.

  • Use an AMPA Receptor Antagonist: Co-administer this compound with a competitive AMPA receptor antagonist (e.g., NBQX). If the unexpected phenotype is blocked by the antagonist, it is likely a downstream consequence of the on-target AMPA receptor modulation. If the phenotype persists, it may be an off-target effect.

  • Broad-Spectrum Screening (if necessary): If the effect is not blocked by an AMPA receptor antagonist and is highly reproducible, consider a broader screening approach. This could involve:

    • In silico profiling: Use computational models to predict potential off-target binding sites for this compound.

    • Commercial off-target screening panels: These services test the binding of a compound against a wide range of receptors, ion channels, and enzymes.

  • Validation: If a potential off-target is identified, validate this interaction using a specific assay for that target (e.g., a binding assay or a functional assay in a heterologous expression system).

Visualizations

OnTargetSignaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Prolonged Activation This compound This compound This compound->AMPA_R Allosteric Modulation EPSP Enhanced EPSP Ion_Channel->EPSP Downstream Downstream Signaling (e.g., ERK/BDNF) EPSP->Downstream

This compound On-Target Signaling Pathway.

TroubleshootingWorkflow Start Unexpected Result Observed with this compound CheckConcentration Is the concentration within the known on-target range? Start->CheckConcentration HighConcentration Potential Excitotoxicity or Non-Specific Effects CheckConcentration->HighConcentration No CheckCellType Are you using a mixed neuronal culture? CheckConcentration->CheckCellType Yes DifferentialEffects Result may be due to differential on-target effects CheckCellType->DifferentialEffects Yes UseAntagonist Co-apply with AMPA Receptor Antagonist (e.g., NBQX) CheckCellType->UseAntagonist No EffectBlocked Is the effect blocked? UseAntagonist->EffectBlocked DownstreamEffect Effect is likely downstream of AMPA-R modulation EffectBlocked->DownstreamEffect Yes PotentialOffTarget Potential Off-Target Effect: Proceed to further investigation EffectBlocked->PotentialOffTarget No

Troubleshooting Workflow for Unexpected Results.

OffTargetInvestigation A 1. Establish On-Target Dose-Response Curve B 2. Quantify Unexpected Phenotype at Various Concentrations A->B C 3. Test with AMPA-R Antagonist B->C D Phenotype Blocked: On-Target Downstream Effect C->D Yes E Phenotype Persists: Potential Off-Target Effect C->E No F 4. Broad-Spectrum Screening (In Silico / In Vitro Panels) E->F G 5. Validate Putative Off-Target with Specific Assays F->G

Experimental Workflow for Off-Target Investigation.

References

Optimizing CX516 Concentration for Maximal AMPA Receptor Modulation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CX516, a positive allosteric modulator of AMPA receptors. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your studies and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it modulate AMPA receptors?

A1: this compound is a member of the ampakine family of compounds and functions as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is classified as a "low-impact" ampakine. Its primary mechanism of action is to enhance the function of glutamate, the primary excitatory neurotransmitter, by binding to an allosteric site on the AMPA receptor. This binding event preferentially accelerates the channel's opening, leading to an increase in the amplitude of excitatory postsynaptic currents (EPSCs). Unlike "high-impact" ampakines, this compound has a minimal effect on slowing receptor desensitization or deactivation.[1][2]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound can vary depending on the experimental preparation (e.g., cell type, brain region). However, published data provides a general guideline. For instance, in acutely isolated pyramidal neurons from the prefrontal cortex, this compound has been shown to enhance glutamate-evoked currents with an EC50 of 2.8 ± 0.9 mM.[3] In other studies, a concentration of 6 mM has been used to achieve maximal potentiation of glutamate-induced currents.[4] For in vivo studies in rats, dosages typically range from 30 to 50 mg/kg.[5]

Q3: I am observing precipitation when preparing my this compound solution. What should I do?

A3: this compound has limited solubility in aqueous solutions. To avoid precipitation, it is crucial to use an appropriate vehicle and preparation method. For in vitro experiments, a common approach is to first dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final desired concentration in your experimental buffer. It is important to ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects. For in vivo applications, a solution of 2-hydroxypropyl-β-cyclodextrin in saline is a commonly used vehicle.[1][6] Sonication can also aid in the dissolution of this compound.[1] Always prepare fresh solutions on the day of the experiment.

Q4: My results with this compound are inconsistent. What are some potential reasons?

A4: Inconsistent results with this compound can stem from several factors. Due to its low potency and short half-life, particularly in vivo, the timing of administration and measurement is critical.[7] Ensure that your experimental window aligns with the pharmacokinetic profile of the compound. In vitro, cellular health is paramount; unhealthy cells can exhibit altered receptor expression and function. Additionally, the specific subunit composition of the AMPA receptors in your model system can influence the efficacy of this compound, as it has been shown to have varying effects on different neuronal types (e.g., pyramidal cells vs. interneurons).[8][9] Finally, ensure accurate and consistent preparation of your this compound solutions, as solubility issues can lead to variability in the actual concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound Concentration too low: this compound is a low-potency modulator.Increase the concentration of this compound in a stepwise manner. Refer to the dose-response data in the tables below.
Poor solubility/precipitation: The actual concentration of dissolved this compound is lower than intended.Prepare a fresh stock solution in 100% DMSO and sonicate. Ensure the final DMSO concentration in the working solution is minimal. For in vivo use, prepare a fresh solution in a cyclodextrin-based vehicle on the day of the experiment and sonicate to ensure complete dissolution.[1][6]
Degraded compound: this compound may have degraded over time or due to improper storage.Use a fresh vial of this compound and store it according to the manufacturer's instructions, typically at -20°C.
Cell health: The cells in your culture or slice preparation are not healthy.Ensure proper cell culture or slice preparation techniques. Monitor cell viability and morphology.
High variability between experiments Inconsistent solution preparation: Variations in the concentration of this compound.Prepare a large batch of stock solution to be used across multiple experiments. Aliquot and store appropriately. Always vortex the working solution before application.
Short half-life of this compound: The effect of the compound is diminishing over the course of the experiment.For longer experiments, consider continuous perfusion of the this compound-containing solution. For in vivo studies, carefully time the behavioral or electrophysiological recordings relative to the injection time.
Differences in AMPA receptor subunit expression: The cell population being studied is heterogeneous.If possible, characterize the AMPA receptor subunit expression in your model system. Be aware that this compound's effects can be cell-type dependent.[8][9]
Unexpected changes in mEPSC frequency Network effects: this compound is potentiating excitatory synapses in a network, leading to changes in overall excitability.To isolate the postsynaptic effects of this compound, consider applying it in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.
Presynaptic AMPA receptors: In some systems, presynaptic AMPA receptors can modulate neurotransmitter release.While this compound's primary action is postsynaptic, be aware of the potential for presynaptic effects.

Quantitative Data

Table 1: In Vitro Dose-Response of this compound on AMPA Receptor-Mediated Currents

ConcentrationCell TypeMeasurementReported Effect
10-15 µMHippocampal SlicesPolysynaptic glutamatergic responsesThreshold for reliable changes[5]
50 µMHippocampal SlicesMonosynaptic potentialsSufficient to increase efficacy[5]
2.8 ± 0.9 mMAcutely Isolated PFC Pyramidal NeuronsGlutamate-evoked currentsEC50 for potentiation[3]
6 mMNot specifiedGlutamate-induced currentsConcentration for maximal potentiation[4]

Table 2: In Vivo Administration of this compound

Animal ModelDosageVehicleRoute of Administration
Rat35 mg/kg25% w/v 2-hydroxypropyl-β-cyclodextrin in salineIntraperitoneal (i.p.)[1][6]
Rat30-50 mg/kgNot specifiedNot specified[5]
Rat10 and 20 mg/kgNot specifiedSubcutaneous (s.c.)[10]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents

Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4, bubbled with 95% O2/5% CO2).

  • Internal Solution: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 5 mM QX-314, 2 mM Mg-ATP, 0.25 mM Na-GTP (pH 7.25, osmolarity ~290 mOsm).

  • This compound Stock Solution: 100 mM this compound in 100% DMSO.

  • Recording Equipment: Patch-clamp amplifier, microscope with DIC optics, micromanipulators, perfusion system.

Procedure:

  • Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Transfer a slice or coverslip with neurons to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 1-2 mL/min.

  • Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Hold the cell in voltage-clamp mode at -70 mV to record AMPA receptor-mediated currents.

  • Establish a stable baseline recording of spontaneous or evoked EPSCs for 5-10 minutes.

  • Prepare the working concentration of this compound by diluting the stock solution in ACSF immediately before use.

  • Switch the perfusion to ACSF containing the desired concentration of this compound.

  • Record the EPSCs for at least 10-15 minutes in the presence of this compound to allow for equilibration and to observe the full effect.

  • To determine the dose-response relationship, apply increasing concentrations of this compound in a stepwise manner, with a washout period in between if necessary.

  • Analyze the amplitude and frequency of the EPSCs before, during, and after this compound application.

Protocol 2: Quantification of AMPA Receptor Surface Expression via Biotinylation

Objective: To determine if this compound treatment alters the surface expression of AMPA receptors.

Materials:

  • Neuronal cell culture.

  • Biotinylation Reagent: Sulfo-NHS-SS-Biotin.

  • Quenching Solution: Glycine (B1666218) in PBS.

  • Lysis Buffer: RIPA buffer with protease inhibitors.

  • Streptavidin-agarose beads.

  • Western blotting reagents and antibodies against AMPA receptor subunits (e.g., GluA1, GluA2).

Procedure:

  • Plate and grow neuronal cultures to the desired density.

  • Treat the cells with the desired concentration of this compound or vehicle for the specified duration.

  • Wash the cells twice with ice-cold PBS.

  • Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation to label surface proteins.

  • Quench the reaction by washing the cells with a quenching solution (e.g., 100 mM glycine in PBS).

  • Lyse the cells in lysis buffer and collect the total protein lysate.

  • Determine the protein concentration of the lysates.

  • Incubate a portion of the lysate with streptavidin-agarose beads overnight at 4°C to pull down the biotinylated (surface) proteins.

  • Centrifuge to separate the supernatant (intracellular fraction) from the beads (surface fraction).

  • Elute the biotinylated proteins from the beads.

  • Analyze the total, intracellular, and surface fractions by SDS-PAGE and Western blotting using antibodies against specific AMPA receptor subunits.

  • Quantify the band intensities to determine the relative surface expression of the AMPA receptor subunits.

Visualizations

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Allosterically Modulates Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Lyn Lyn Kinase AMPAR->Lyn Activates (metabotropic) Depolarization Depolarization Na_Influx->Depolarization CaMKII CaMKII Depolarization->CaMKII Activates LTP LTP Facilitation CaMKII->LTP PKA PKA PKA->LTP PKC PKC PKC->LTP MAPK_Pathway MAPK Pathway (ERK) Lyn->MAPK_Pathway CREB CREB MAPK_Pathway->CREB Phosphorylates BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression Increases BDNF_Release BDNF Release BDNF_Expression->BDNF_Release Synaptic_Plasticity Synaptic Plasticity BDNF_Release->Synaptic_Plasticity LTP->Synaptic_Plasticity

Caption: Signaling pathway of AMPA receptor modulation by this compound.

Experimental_Workflow Start Start: Hypothesis on this compound Effect Prep Prepare this compound Solutions (DMSO/Cyclodextrin) Start->Prep Electrophys Electrophysiology (Patch-Clamp) Prep->Electrophys Biochem Biochemistry (Surface Biotinylation) Prep->Biochem Baseline_Ephys Record Baseline AMPA Currents Electrophys->Baseline_Ephys Baseline_Biochem Treat Cells with Vehicle Biochem->Baseline_Biochem Apply_CX516_Biochem Treat Cells with this compound Biochem->Apply_CX516_Biochem Apply_CX516_Ephys Apply this compound Baseline_Ephys->Apply_CX516_Ephys Record_Ephys Record Modulated AMPA Currents Apply_CX516_Ephys->Record_Ephys Analyze_Ephys Analyze Current Amplitude & Kinetics Record_Ephys->Analyze_Ephys Conclusion Conclusion on this compound Effect on AMPA Receptor Function Analyze_Ephys->Conclusion Biotinylate Biotinylate Surface Proteins Baseline_Biochem->Biotinylate Apply_CX516_Biochem->Biotinylate WesternBlot Western Blot for AMPA Subunits Biotinylate->WesternBlot Analyze_Biochem Quantify Surface vs. Total Expression WesternBlot->Analyze_Biochem Analyze_Biochem->Conclusion

Caption: Experimental workflow for assessing this compound effects.

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting CX516 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CX516. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stable and effective use of this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Ampalex, is a nootropic compound that belongs to the ampakine class of drugs.[1] It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to its natural ligand, glutamate (B1630785). This modulation results in a slowing of receptor deactivation and a longer open time of the ion channel, leading to an increased influx of sodium and calcium ions.[3] This enhancement of glutamatergic neurotransmission is believed to be the basis for its effects on learning and memory.[2][4]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the stability and efficacy of this compound. For long-term storage, the solid powder form of this compound should be stored at -20°C. Stock solutions prepared in organic solvents like DMSO should also be stored at -20°C for short-term storage (weeks) and can be stored at -80°C for longer-term storage (months to years). It is important to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh on the day of use.

Q3: Can I expect this compound to be stable in my aqueous experimental buffer for the duration of my experiment?

A3: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light. While specific degradation kinetics for this compound in various aqueous buffers are not extensively published, compounds with similar chemical structures can be susceptible to hydrolysis, particularly at non-neutral pH. For typical cell culture or electrophysiology experiments lasting several hours, this compound is generally considered stable when dissolved in appropriate buffers and kept at physiological temperatures. However, for longer experiments, it is advisable to prepare fresh solutions.

Troubleshooting Guide

Issue 1: Precipitation or Poor Solubility of this compound in Aqueous Solution

Q: I am observing precipitation or cloudiness when I try to dissolve this compound in my aqueous buffer. What can I do?

A: This is a common issue due to the limited aqueous solubility of this compound. Here are several steps you can take to improve solubility:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve this compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO.

  • Use Sonication and Gentle Warming: After preparing a stock solution in DMSO, you can further dilute it into your aqueous buffer. To aid dissolution and prevent precipitation, gentle warming (e.g., to 37°C) and sonication can be very effective.

  • Utilize Co-solvents and Solubilizing Agents for In Vivo Studies: For animal studies requiring higher concentrations, specific formulations are recommended. These often involve a combination of solvents to enhance solubility and stability.

Quantitative Data on this compound Solubility

SolventConcentrationMethod
DMSO> 100 mg/mLStandard dissolution
Water~ 1 mg/mLRequires sonication and warming
Ethanol~ 5 mg/mLStandard dissolution

Experimental Protocol: Preparation of this compound Solution for In Vitro Experiments

  • Prepare a 100 mM stock solution of this compound in 100% DMSO. Weigh the appropriate amount of this compound powder and add the calculated volume of DMSO.

  • Vortex and sonicate the solution until the this compound is completely dissolved. This stock solution can be stored at -20°C.

  • On the day of the experiment, thaw the stock solution.

  • Perform a serial dilution of the DMSO stock into your final aqueous experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium) to achieve the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in your experiment.

  • Vortex the final solution thoroughly. If any precipitation is observed, gentle warming and brief sonication can be used.

Issue 2: Potential Degradation of this compound in Aqueous Solution

Q: I am concerned about the stability of this compound in my aqueous solution during a long-term experiment. What are the potential degradation pathways and how can I minimize them?

A: While specific experimental data on the degradation of this compound is limited, we can infer potential pathways based on its chemical structure. The primary concern for stability in aqueous solution is hydrolysis of the amide bond. Photodegradation can also be a factor if solutions are exposed to light for extended periods.

Potential Degradation Pathways:

  • Hydrolysis: The amide bond in the this compound molecule can be susceptible to hydrolysis, especially under acidic or basic conditions. This would break the bond between the quinoxaline (B1680401) ring and the piperidine (B6355638) ring, yielding quinoxaline-6-carboxylic acid and piperidine.

  • Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, which could lead to the formation of reactive intermediates and subsequent degradation products.

Troubleshooting Workflow for Potential Degradation

Start Concern about this compound Degradation Check_pH Is the buffer pH neutral (7.0-7.4)? Start->Check_pH Adjust_pH Adjust buffer to neutral pH Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Wrap container in foil or use amber vials Check_Light->Protect_Light No Check_Temp Is the solution stored at elevated temperatures? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Store_Cold Store at 4°C when not in use Check_Temp->Store_Cold Yes Fresh_Solution Prepare fresh solution daily Check_Temp->Fresh_Solution No Store_Cold->Fresh_Solution End Minimized Degradation Risk Fresh_Solution->End

Caption: A logical workflow to minimize potential this compound degradation.

Issue 3: Unexpected or Lack of Biological Effect

Q: I am not observing the expected potentiation of AMPA receptor currents or the desired behavioral effect. What could be the issue?

A: Several factors could contribute to a lack of effect. Here is a troubleshooting guide to address this:

  • Verify Solution Preparation and Concentration:

    • Double-check your calculations for the stock and final solution concentrations.

    • Ensure that the this compound was fully dissolved and that no precipitation occurred.

    • As a best practice, prepare a fresh solution for each experiment.

  • Confirm the Health and Responsiveness of the Experimental System:

    • Ensure that your cells, tissue slices, or animals are healthy and responsive to glutamate or other standard agonists.

    • In electrophysiology experiments, confirm that you can elicit stable baseline AMPA receptor-mediated currents before applying this compound.

  • Consider the Subunit Composition of the AMPA Receptors:

    • The modulatory effects of ampakines can be dependent on the subunit composition of the AMPA receptors in your system. This compound has been shown to have a greater effect on certain subunit combinations.

AMPA Receptor Signaling Pathway Modulated by this compound

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Channel Opening This compound This compound This compound->AMPA_R Positive Allosteric Modulation Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Na_Ca_Influx->CaMKII Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Depolarization->Synaptic_Plasticity CREB CREB Phosphorylation CaMKII->CREB BDNF BDNF Expression CREB->BDNF BDNF->Synaptic_Plasticity

Caption: Downstream signaling cascade following this compound modulation of AMPA receptors.

References

Addressing variability in animal responses to CX516

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ampakine CX516 in animal models. Our goal is to help you address the inherent variability in animal responses and achieve more consistent and reliable experimental outcomes.

Troubleshooting Guide: Addressing Variability in Animal Responses to this compound

Variability in animal responses to this compound can arise from a multitude of factors, from drug preparation to the animals' physiological state. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Inconsistent or No Behavioral Effects Observed

Potential Cause Troubleshooting Steps
Suboptimal Dose - Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Doses as low as 5 mg/kg and as high as 40 mg/kg have been used in rats, with some studies finding 10-20 mg/kg to be effective while higher and lower doses were not[1]. - Be aware that higher doses (50-70 mg/kg in rats) may lead to animals failing to complete tasks[2].
Poor Drug Solubility/Stability - Ensure proper dissolution of this compound. It is sparingly soluble in water. A common vehicle is a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin[3]. - Prepare fresh solutions daily and sonicate to ensure complete dissolution[4].
Pharmacokinetic Variability - this compound has a short half-life of approximately 45 minutes[5]. Time your behavioral testing to coincide with the peak plasma concentration. - Be aware of potential inter-animal differences in metabolism.
"Non-Responder" Animals - A subset of animals may not exhibit the expected response. In one study, 3 out of 12 rats did not show the "carryover" effect of this compound[3][4][6]. - Increase your sample size to ensure sufficient statistical power to detect effects despite individual variability.
Behavioral Paradigm Insensitivity - Ensure your chosen behavioral assay is sensitive to the effects of AMPA receptor modulation. - Consider the timing of drug administration relative to the different phases of the behavioral task (e.g., acquisition, consolidation, retrieval).

Issue 2: Unexpected Side Effects or Adverse Events

Potential Cause Troubleshooting Steps
High Dose - Reduce the dose. As mentioned, doses above 50 mg/kg in rats have been associated with adverse effects[2].
Vehicle Effects - Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.
Interaction with Other Factors - Consider the animals' diet, housing conditions, and stress levels, as these can influence drug responses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1][5][7]. It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site and slows the deactivation of the receptor channel. This enhances the influx of positive ions in response to glutamate, thereby potentiating excitatory synaptic transmission[7].

Q2: What are the common dosages and administration routes for this compound in rodents?

A2: Dosages in rats typically range from 5 to 40 mg/kg[1]. The most common routes of administration are intraperitoneal (IP) and subcutaneous (SC) injections[1]. The choice of dose and route will depend on the specific experimental goals.

Q3: Why do some animals not respond to this compound?

A3: The lack of response in some animals, often termed "non-responders," is a documented phenomenon[3][4][6]. The exact reasons are not fully understood but are likely due to a combination of factors including:

  • Genetic Variation: Individual differences in the genes encoding AMPA receptor subunits or metabolic enzymes.

  • Metabolic Differences: Variations in the rate at which this compound is metabolized and cleared from the body.

  • Baseline Neurological State: The pre-existing level of synaptic plasticity and network activity in an individual animal.

Q4: What is the "carryover" effect of this compound and is it always observed?

A4: The "carryover" effect refers to the persistence of the beneficial effects of this compound on performance even on days when the drug is not administered[4][6]. However, this effect is not consistently observed in all animals. In some studies, a significant portion of the animals did not exhibit this sustained improvement[3][4][6].

Quantitative Data Summary

Table 1: Dose-Response of this compound in a Delayed-Nonmatch-to-Sample (DNMS) Task in Rats

Dose (mg/kg)OutcomeReference
10-20Effective in facilitating DNMS performance, but more inconsistent across animals.[2]
35Consistently improved performance.[2]
50-70Produced facilitation of performance, but animals periodically failed to complete the session.[2]

Table 2: Efficacy of this compound in an Attentional Set-Shifting Task in Rats

Dose (mg/kg, s.c.)OutcomeReference
5Ineffective at reversing the extradimensional impairment.[1]
10Highly significant in improving the extradimensional shift deficit.[1]
20Highly significant in improving the extradimensional shift deficit.[1]
40Ineffective at reversing the extradimensional impairment.[1]

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Rats

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin

  • Sterile saline (0.9% NaCl)

  • Sonicator

  • Sterile syringes and needles

Procedure:

  • Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline. This will serve as the vehicle.

  • Calculate the required amount of this compound based on the desired dose and the weight of the animals.

  • Suspend the this compound powder in the vehicle solution.

  • Sonicate the solution until the this compound is completely dissolved. The solution should be clear.

  • Prepare fresh on the day of the experiment.

  • Administer the solution via IP injection at a volume of 1 ml/kg body weight.

Protocol 2: Delayed-Nonmatch-to-Sample (DNMS) Behavioral Assay in Rats

This protocol is a summary of the methodology used in studies investigating the effect of this compound on short-term memory[2][4][6].

Apparatus:

  • An operant chamber with two retractable levers and a central food cup.

Procedure:

  • Pre-training: Train the rats to press a lever for a food reward.

  • DNMS Training:

    • Sample Phase: One lever is presented. The rat must press it to receive a reward.

    • Delay Phase: A variable delay period is introduced (e.g., 1-40 seconds).

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward. An incorrect press results in a time-out period.

  • Drug Administration: Administer this compound or vehicle 5-15 minutes before the start of the behavioral session.

  • Data Analysis: The primary measure is the percentage of correct responses at different delay intervals.

Visualizations

CX516_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel AMPAR->IonChannel Opens This compound This compound This compound->AMPAR Positive Allosteric Modulation EPSP Enhanced EPSP IonChannel->EPSP Leads to

Caption: this compound Signaling Pathway

Experimental_Workflow start Start animal_prep Animal Habituation and Handling start->animal_prep drug_prep Prepare this compound and Vehicle Solutions treatment Administer this compound or Vehicle drug_prep->treatment baseline Baseline Behavioral Testing (Vehicle) animal_prep->baseline baseline->drug_prep behavioral_test Behavioral Testing treatment->behavioral_test data_collection Data Collection and Analysis behavioral_test->data_collection end End data_collection->end

Caption: Experimental Workflow for this compound Studies

Troubleshooting_Logic start Inconsistent or No Effect Observed check_dose Is the dose optimal? start->check_dose dose_yes Yes check_dose->dose_yes Yes dose_no No check_dose->dose_no No check_prep Is the drug preparation correct? prep_yes Yes check_prep->prep_yes Yes prep_no No check_prep->prep_no No check_timing Is the timing of testing optimal? timing_yes Yes check_timing->timing_yes Yes timing_no No check_timing->timing_no No check_responders Are there non-responders? solution_responders Increase sample size check_responders->solution_responders dose_yes->check_prep solution_dose Conduct dose-response study dose_no->solution_dose prep_yes->check_timing solution_prep Review preparation protocol (solubility, stability) prep_no->solution_prep timing_yes->check_responders solution_timing Adjust timing based on pharmacokinetics timing_no->solution_timing

Caption: Troubleshooting Logic for this compound Experiments

References

Potential for excitotoxicity with high concentrations of CX516

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for excitotoxicity when using high concentrations of CX516. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a nootropic compound belonging to the ampakine class. It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike direct agonists, this compound does not activate the AMPA receptor by itself. Instead, it binds to an allosteric site on the receptor, slowing its deactivation and desensitization. This potentiates the effects of the endogenous ligand, glutamate (B1630785), leading to an enhanced and prolonged excitatory postsynaptic current.

Q2: What is excitotoxicity and why is it a concern with this compound?

Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate. Over-activation of glutamate receptors, such as the AMPA receptor, leads to a massive influx of calcium ions (Ca2+) into the neuron. This Ca2+ overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to cell death.

Because this compound enhances AMPA receptor function, high concentrations of the compound, especially in the presence of high glutamate levels, could theoretically lead to excessive receptor activation and induce an excitotoxic state.

Q3: Is there direct evidence of this compound-induced excitotoxicity at high concentrations?

While the therapeutic mechanism of this compound inherently carries a risk of excitotoxicity, the available literature suggests it has a relatively wide safety margin compared to direct AMPA receptor agonists. Some studies have noted that this compound's modulatory effect is concentration-dependent and that at higher concentrations, it may have a less pronounced effect or even inhibitory actions, which might serve as a protective mechanism. However, researchers should remain cautious, as the threshold for excitotoxicity can vary significantly depending on the experimental model (e.g., neuronal culture age, density, and intrinsic vulnerability).

Q4: What are the typical working concentrations for this compound in in vitro experiments?

The effective concentration of this compound can vary based on the experimental system. For in vitro studies, concentrations typically range from 10 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific model and experimental goals.

Troubleshooting Guide

Issue: I am observing unexpected cell death in my this compound-treated neuronal cultures.

This could be a sign of excitotoxicity. Follow these troubleshooting steps:

  • Verify this compound Concentration: Double-check your calculations and the final concentration of this compound in your culture medium. An error in dilution could lead to unintentionally high levels.

  • Assess Basal Excitotoxicity: Ensure your culture medium does not contain excessive levels of glutamate or other AMPA receptor agonists, which could synergize with this compound to produce a toxic effect.

  • Perform a Dose-Response Analysis: Run a toxicity assay (e.g., LDH or MTT assay) with a range of this compound concentrations to identify the toxic threshold in your specific neuronal culture system.

  • Reduce Incubation Time: High concentrations may be tolerated for short periods. Consider reducing the duration of this compound exposure.

  • Include a Control Antagonist: As a control experiment, co-administer an AMPA receptor antagonist (e.g., NBQX) with the high concentration of this compound. If the cell death is prevented, it strongly suggests an AMPA receptor-mediated excitotoxic mechanism.

Quantitative Data Summary

The following table summarizes hypothetical data from a dose-response experiment designed to assess the excitotoxic potential of this compound on primary cortical neurons after 24 hours of exposure.

This compound Concentration (µM)Neuronal Viability (% of Control)Lactate (B86563) Dehydrogenase (LDH) Release (% of Max)
0 (Control)100%5%
1098%7%
5095%10%
10091%15%
25075%40%
50040%85%

Note: This data is illustrative. Researchers must determine these values for their specific experimental conditions.

Experimental Protocols & Visualizations

Protocol: Assessing this compound Excitotoxicity via LDH Assay

This protocol provides a method for quantifying cell death in neuronal cultures treated with this compound by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Methodology:

  • Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) at a suitable density in 96-well plates and culture until mature.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in pre-warmed culture medium to achieve the final desired concentrations (e.g., 10, 50, 100, 250, 500 µM).

  • Treatment:

    • Carefully remove the old medium from the cultured neurons.

    • Add the medium containing the different this compound concentrations to the respective wells.

    • Include a "vehicle control" (medium with solvent only), a "negative control" (untreated cells), and a "positive control" for maximum LDH release (e.g., by treating with a lysis buffer).

  • Incubation: Incubate the plates for the desired duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • LDH Measurement:

    • After incubation, carefully collect the supernatant from each well.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample Absorbance - Vehicle Control Absorbance) / (Max LDH Release Absorbance - Vehicle Control Absorbance) * 100

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Plate & Culture Primary Neurons prep_this compound Prepare this compound Dose dilutions treat_cells Treat Neurons with This compound Concentrations (Include Controls) prep_cells->treat_cells incubate_cells Incubate for 24 hours (37°C, 5% CO2) treat_cells->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant run_ldh_assay Perform LDH Assay (Follow Kit Protocol) collect_supernatant->run_ldh_assay read_plate Measure Absorbance run_ldh_assay->read_plate analyze_data Calculate % Cytotoxicity read_plate->analyze_data G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound High Conc. This compound This compound->AMPAR Potentiates Ca_Influx Massive Ca2+ Influx AMPAR->Ca_Influx Over-activation leads to Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS Caspase Caspase Activation Ca_Influx->Caspase Cell_Death Neuronal Cell Death (Excitotoxicity) Mito_Dys->Cell_Death ROS->Cell_Death Caspase->Cell_Death

Mitigating side effects of CX516 observed in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CX516 in clinical trials. The information provided is intended to assist in mitigating side effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects associated with this compound in clinical trials?

A1: Based on clinical trial data, this compound is generally well-tolerated.[1][2][3] The most frequently reported side effects include allergic rash, fatigue, insomnia, and epigastric discomfort.[1][2][4]

Q2: What is the incidence of allergic rash observed with this compound treatment?

A2: In a Phase II trial of this compound in participants with Fragile X syndrome, a 12.5% frequency of allergic rash was reported in the group receiving the compound.[4]

Q3: Are there any other less common but notable adverse events reported for this compound?

A3: In a preliminary study involving a small number of patients with schizophrenia, transient leukopenia and elevated liver enzymes were observed in one patient each. However, these were not widely reported in larger trials.

Troubleshooting Guides for Side Effect Mitigation

This section provides guidance on managing the most common side effects associated with this compound. These recommendations are based on general clinical trial practices and should be adapted to specific study protocols.

Allergic Rash

Symptom: Development of a new rash, which may present as maculopapular, urticarial, or other forms of dermatitis.

Troubleshooting Workflow:

observe Observation of Skin Rash assess Assess Severity (Mild, Moderate, Severe) - Document morphology and distribution observe->assess mild Mild Rash Management - Continue this compound with close monitoring - Consider topical corticosteroids or oral antihistamines assess->mild Mild moderate Moderate Rash Management - Consider temporary discontinuation of this compound - Initiate systemic corticosteroids assess->moderate Moderate severe Severe Rash Management - Immediately discontinue this compound - Provide supportive care and consider specialist consultation assess->severe Severe resolve Resolution of Rash mild->resolve report Report Adverse Event per Protocol mild->report moderate->resolve moderate->report severe->resolve severe->report rechallenge Consider Re-challenge (protocol-dependent) resolve->rechallenge rechallenge->report

Workflow for managing allergic rash.

Experimental Protocol for Assessment:

  • Visual Examination: Upon observation of a rash, a thorough visual examination should be conducted. The type of rash (e.g., macular, papular, hives), its distribution on the body, and the presence of any associated symptoms (e.g., itching, blistering) should be documented.

  • Severity Grading: The rash should be graded for severity according to the study protocol's defined criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Monitoring: The affected area should be monitored regularly for any changes in size, appearance, or severity. Photographic documentation is recommended.

Mitigation Strategies:

  • Mild Rash: For localized and non-severe rashes, treatment with over-the-counter topical corticosteroids or oral antihistamines may be considered to manage symptoms. Close monitoring of the patient should continue.

  • Moderate to Severe Rash: For more widespread or symptomatic rashes, temporary or permanent discontinuation of this compound may be necessary as per the clinical trial protocol. Systemic corticosteroids may be required to control the allergic reaction. In severe cases, immediate medical intervention and consultation with a dermatologist are advised.

Fatigue and Insomnia

Symptoms: Patient reports of unusual tiredness, lack of energy, or difficulty initiating or maintaining sleep.

Troubleshooting Workflow:

observe Patient Reports Fatigue or Insomnia assess Assess Severity and Impact on Daily Activities - Use validated scales (e.g., BFI, ISI) observe->assess schedule Review Dosing Schedule - Consider administration time adjustment assess->schedule cbti Implement Sleep Hygiene/CBT-I - Educate on sleep-promoting behaviors schedule->cbti monitor Monitor Symptom Progression cbti->monitor dose_adjust Consider Dose Adjustment (protocol-dependent) monitor->dose_adjust report Report Adverse Event per Protocol dose_adjust->report

Workflow for managing fatigue and insomnia.

Experimental Protocol for Assessment:

  • Standardized Questionnaires: Utilize validated scales to quantify the severity of fatigue (e.g., Brief Fatigue Inventory - BFI) and insomnia (e.g., Insomnia Severity Index - ISI) at baseline and regular intervals.

  • Sleep Diary: Request the patient to maintain a sleep diary to track sleep patterns, including time to fall asleep, number of awakenings, and total sleep time.

Mitigation Strategies:

  • Dosing Time Adjustment: If insomnia is a primary complaint, consider administering this compound earlier in the day to minimize its potential impact on sleep.

  • Sleep Hygiene Education: Provide patients with information on good sleep hygiene practices, such as maintaining a regular sleep schedule, creating a restful environment, and avoiding stimulants before bedtime.

  • Cognitive Behavioral Therapy for Insomnia (CBT-I): For persistent insomnia, referral for CBT-I may be beneficial.

  • Managing Fatigue: Encourage patients to incorporate short rest periods into their day and engage in light physical activity, which has been shown to combat fatigue.

Epigastric Discomfort

Symptom: Patient reports of pain or discomfort in the upper abdomen.

Troubleshooting Workflow:

observe Patient Reports Epigastric Discomfort assess Assess Severity and Relation to Meals - Document nature and timing of discomfort observe->assess admin_food Administer this compound with Food assess->admin_food antacids Consider Co-administration of Antacids or H2 Blockers admin_food->antacids monitor Monitor for Symptom Resolution antacids->monitor dose_adjust Consider Dose Adjustment (protocol-dependent) monitor->dose_adjust report Report Adverse Event per Protocol dose_adjust->report

Workflow for managing epigastric discomfort.

Experimental Protocol for Assessment:

  • Symptom Characterization: Document the nature of the discomfort (e.g., burning, aching), its severity, and its relationship to meals and this compound administration.

  • Gastrointestinal Assessment: Inquire about other gastrointestinal symptoms such as nausea, vomiting, or changes in bowel habits.

Mitigation Strategies:

  • Administration with Food: Administering this compound with a meal or a light snack can help to reduce epigastric discomfort.

  • Acid-Reducing Agents: The use of over-the-counter antacids or histamine (B1213489) H2-receptor antagonists may be considered to alleviate symptoms, subject to the clinical trial's protocol on concomitant medications.

Summary of Quantitative Data on this compound Side Effects

Side EffectClinical Trial PopulationIncidence in this compound GroupIncidence in Placebo GroupReference
Allergic RashFragile X Syndrome12.5%Not Reported[4]
FatigueSchizophreniaReportedNot Reported[1][2]
InsomniaSchizophreniaReportedNot Reported[1][2]
Epigastric DiscomfortSchizophreniaReportedNot Reported[1][2]

This compound Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6] It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site and slows the receptor's deactivation and desensitization, thereby prolonging the influx of sodium ions in response to glutamate.[5][6] This enhancement of glutamatergic neurotransmission is thought to underlie its potential cognitive-enhancing effects.

The downstream signaling cascade following AMPA receptor potentiation can lead to the activation of several intracellular pathways, including those involving calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are crucial for synaptic plasticity.[7] Enhanced AMPA receptor activity can also lead to increased expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth.[8]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds na_influx Na+ Influx ampa_receptor->na_influx This compound This compound This compound->ampa_receptor Allosteric Modulation depolarization Depolarization na_influx->depolarization camkii CaMKII Activation depolarization->camkii pka PKA Activation depolarization->pka synaptic_plasticity Synaptic Plasticity (LTP) camkii->synaptic_plasticity pka->synaptic_plasticity bdnf BDNF Expression synaptic_plasticity->bdnf

References

Validation & Comparative

A Comparative Efficacy Analysis of CX516 and Farampator (CX691) for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two ampakines, CX516 (Ampalex) and farampator (B1672055) (CX691), which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Both compounds have been investigated for their potential as cognitive enhancers in various neurological and psychiatric disorders. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental evidence.

Mechanism of Action and Potency

Both this compound and farampator are classified as "low-impact" ampakines. This class of modulators enhances AMPA receptor function primarily by increasing the amplitude of excitatory postsynaptic currents (EPSCs) with only a moderate effect on receptor desensitization.[1][2] This is in contrast to "high-impact" ampakines, which more profoundly reduce desensitization.[3] The proposed mechanism for this action involves the acceleration of the AMPA receptor channel opening.[4]

Farampator has demonstrated significantly higher potency as a positive allosteric modulator of AMPA receptors compared to this compound.

Table 1: In Vitro Potency of this compound and Farampator

CompoundAssayTargetEC50Source
Farampator (CX691) Potentiation of glutamate-induced steady-state currentsAMPA Receptor14 µM[1]
This compound Enhancement of glutamate-evoked currentsAMPA Receptors in prefrontal cortex neurons2.8 ± 0.9 mM[3]
This compound Potentiation of human iGluR4 receptorHEK293 cells> 1000 µM[5]

Preclinical Efficacy

Animal Models of Schizophrenia

Direct comparative studies in animal models of schizophrenia have suggested the superior potency of farampator over this compound.

Table 2: Comparison in an Animal Model of Schizophrenia

CompoundModelEndpointKey FindingSource
Farampator (CX691) Amphetamine-stimulated locomotor activity in Sprague Dawley ratsReduction of hyperactivityMore potent than this compound in abrogating amphetamine-stimulated locomotor activity.[6][6]
This compound Amphetamine-stimulated locomotor activity in Sprague Dawley ratsReduction of hyperactivityHigh doses lacked therapeutic effects in rats chronically treated with amphetamine.[6][6]
Animal Models of Alzheimer's Disease

Farampator has shown promise in preclinical models of Alzheimer's disease by improving cognitive deficits.

Table 3: Efficacy of Farampator in a Rat Model of Alzheimer's Disease

CompoundModelKey FindingsSource
Farampator (CX691) Amyloid-beta (Aβ)1-42-induced Alzheimer's disease in rats- Attenuated Aβ-induced impairment in the Morris water maze task. - Elevated Brain-Derived Neurotrophic Factor (BDNF) protein levels in the hippocampus.[7]

Clinical Efficacy

Clinical trials with this compound have yielded largely disappointing results, primarily attributed to its low potency and short half-life.[4] In contrast, farampator has shown mixed but interesting results in early clinical studies.

This compound in Schizophrenia

Clinical trials of this compound as an adjunctive therapy for cognitive deficits in schizophrenia have produced conflicting results.

Table 4: Clinical Trial Results of this compound in Schizophrenia

Trial DesignPrimary OutcomeKey FindingsSource
Placebo-controlled, add-on to clozapine (B1669256), olanzapine, or risperidoneChange in composite cognitive score- No significant difference from placebo on the composite cognitive score. - Effect size at week 4: -0.19 for clozapine-treated patients, +0.24 for olanzapine/risperidone-treated patients. - Placebo group showed greater improvement on the PANSS total score.[5]
Placebo-controlled, add-on to clozapineAttention and memoryAssociated with moderate to large between-group effect sizes representing improvement in measures of attention and memory.[8]
Double-blind, placebo-controlled as a single agentPsychosis and cognitionNo clear improvement in psychosis or cognition was observed.[9]
Farampator in Healthy Elderly Volunteers

A Phase I clinical trial of farampator in healthy elderly volunteers demonstrated effects on specific cognitive domains.

Table 5: Clinical Trial Results of Farampator in Healthy Elderly Volunteers

Trial DesignCognitive DomainKey FindingsSource
Double-blind, placebo-controlled, crossoverShort-term memoryUnequivocally improved short-term memory.[1]
Double-blind, placebo-controlled, crossoverEpisodic memoryAppeared to impair episodic memory.[1]

Experimental Protocols

Amphetamine-Induced Locomotor Activity in Rats

This model is used to assess the antipsychotic potential of compounds by measuring their ability to counteract the hyperlocomotion induced by amphetamine, a dopamine-releasing agent.

Workflow:

  • Habituation: Rats are habituated to the open-field arenas for a set period before drug administration.

  • Drug Administration: Rats are pre-treated with the test compound (this compound or farampator) or vehicle via intraperitoneal (i.p.) injection.

  • Amphetamine Challenge: After a specified time, rats are administered amphetamine (i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Locomotor activity, measured as distance traveled, is recorded for a defined period using automated activity monitors.

  • Data Analysis: The total distance traveled is compared between treatment groups to determine the effect of the test compounds on amphetamine-induced hyperactivity.

G cluster_protocol Amphetamine-Induced Locomotor Activity Protocol Habituation Habituation to Open-Field Drug_Admin This compound/Farampator or Vehicle (i.p.) Habituation->Drug_Admin Amphetamine_Admin Amphetamine (i.p.) Drug_Admin->Amphetamine_Admin Recording Record Locomotor Activity Amphetamine_Admin->Recording Analysis Data Analysis Recording->Analysis

Experimental workflow for the amphetamine-induced locomotor activity model.
Morris Water Maze in a Rat Model of Alzheimer's Disease

The Morris water maze is a widely used behavioral task to assess spatial learning and memory, which are often impaired in Alzheimer's disease.

Workflow:

  • Induction of Alzheimer's Model: Amyloid-beta (Aβ)1-42 is microinjected into the hippocampus of rats to induce Alzheimer's-like pathology.

  • Drug Treatment: Rats are treated orally with farampator or vehicle for a specified duration.

  • Acquisition Phase: Rats undergo several days of training where they learn to find a hidden platform in a circular pool of opaque water, using spatial cues in the room. Escape latency (time to find the platform) and path length are recorded.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

  • Data Analysis: Performance metrics (escape latency, path length, time in target quadrant) are compared between the farampator-treated and control groups.

G cluster_protocol Morris Water Maze Protocol AD_Model Aβ1-42 Injection Treatment Farampator or Vehicle (Oral) AD_Model->Treatment Acquisition Acquisition Training (Hidden Platform) Treatment->Acquisition Probe Probe Trial (No Platform) Acquisition->Probe Analysis Data Analysis Probe->Analysis

Experimental workflow for the Morris water maze in an Alzheimer's disease model.

Signaling Pathway

This compound and farampator exert their effects by positively modulating AMPA receptors, a key component of excitatory glutamatergic neurotransmission. As "low-impact" modulators, they enhance synaptic transmission without causing the excessive neuronal excitation that can be associated with "high-impact" ampakines. This modulation is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

G cluster_pathway AMPA Receptor Signaling Pathway Modulation Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Ampakine This compound / Farampator (Low-Impact Ampakine) Ampakine->AMPA_R Positive Allosteric Modulation Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to LTP Long-Term Potentiation (LTP) Depolarization->LTP Facilitates Cognition Cognitive Enhancement LTP->Cognition Contributes to

References

CX-717 Demonstrates Superior Potency to CX516 in Modulating AMPA Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two notable ampakines, CX516 and CX-717, both positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Experimental data robustly indicates that CX-717 possesses significantly greater potency than its predecessor, this compound. This analysis is intended to inform research and development efforts in the fields of neuroscience and pharmacology.

Executive Summary

CX-717 is a low-impact ampakine that has demonstrated substantially higher potency compared to this compound in preclinical studies.[1] One study highlights that CX-717 is approximately 60 times more potent than this compound in potentiating AMPA receptor-mediated currents in hippocampal slices.[1] This increased potency is reflected in the lower effective doses of CX-717 required to elicit physiological and behavioral effects in animal models. While both compounds share a common mechanism of action, the quantitative difference in their potency has significant implications for their therapeutic potential and clinical development.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the potency of this compound and CX-717.

ParameterThis compoundCX-717Reference(s)
In Vitro Potency (EC50) 2.8 ± 0.9 mM (in prefrontal cortex pyramidal neurons)3.4 µM (in hippocampal CA1 pyramidal cells)[1]
Effective In Vivo Dose (Rodent Models) 10 - 170 mg/kg0.3 - 30 mg/kg[1]

Note: The EC50 values were obtained from different studies and experimental preparations and should be compared with this consideration.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

Both this compound and CX-717 are classified as "low-impact" ampakines. They exert their effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding modulates the receptor's function, leading to an enhancement of glutamatergic neurotransmission. Specifically, these compounds increase the amplitude and duration of synaptic currents by slowing the deactivation and desensitization of the AMPA receptor channel in response to glutamate.[2]

Signaling Pathway of this compound and CX-717 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates CX_Compound This compound / CX-717 CX_Compound->AMPA_R Allosterically Binds Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to Neuronal_Response Enhanced Neuronal Response Depolarization->Neuronal_Response Results in

Mechanism of Action of this compound and CX-717.

Experimental Protocols

The potency of this compound and CX-717 has been primarily assessed using electrophysiological techniques, particularly whole-cell patch-clamp recordings in brain slices.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Experimental Workflow for Potency Assessment A 1. Brain Slice Preparation (e.g., Hippocampus) B 2. Transfer Slice to Recording Chamber A->B C 3. Obtain Whole-Cell Patch-Clamp Recording B->C D 4. Record Baseline AMPA Receptor-Mediated Currents C->D E 5. Bath Apply This compound or CX-717 D->E F 6. Record Potentiated AMPA Receptor-Mediated Currents E->F G 7. Data Analysis (Measure current amplitude, decay kinetics) F->G H 8. Determine EC50 G->H

Workflow for Electrophysiological Potency Assessment.
Detailed Methodology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is a synthesized representation of methodologies commonly used in the cited research.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

  • Slice Preparation: Coronal or sagittal slices (300-400 µm thick) containing the hippocampus are prepared using a vibratome in ice-cold aCSF. Slices are then transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least 1 hour before recording.

  • Electrophysiological Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min. Pyramidal neurons in the CA1 region of the hippocampus are visualized using an upright microscope with infrared differential interference contrast optics. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2-7.3 with CsOH.

  • Data Acquisition: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collateral pathway using a bipolar stimulating electrode. Currents are recorded in voltage-clamp mode at a holding potential of -70 mV. The AMPA receptor antagonist CNQX is often used to confirm the identity of the recorded currents.

  • Drug Application: this compound or CX-717 is dissolved in aCSF and bath-applied at various concentrations to determine a dose-response curve. The effect of the compound on the amplitude and decay kinetics of the evoked EPSCs is measured.

  • Data Analysis: The potentiation of the AMPA receptor-mediated current is calculated as the percentage increase in the peak amplitude or the integral of the current in the presence of the compound compared to the baseline. The EC50 value, the concentration of the compound that produces 50% of its maximal effect, is then calculated by fitting the dose-response data to a sigmoidal function.

Conclusion

The available experimental evidence unequivocally demonstrates that CX-717 is a more potent positive allosteric modulator of AMPA receptors than this compound. This is supported by both in vitro electrophysiological data and in vivo behavioral and physiological studies. The significantly lower effective concentrations of CX-717 suggest a more favorable therapeutic window and highlight its potential for further investigation in the treatment of various neurological and psychiatric disorders where enhancement of glutamatergic neurotransmission is desired. Researchers and drug developers should consider the superior potency of CX-717 when selecting compounds for future studies.

References

CX516: A Comparative Analysis of a Foundational AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of AMPA receptor modulation is critical. CX516, one of the pioneering ampakines, serves as a crucial benchmark for evaluating the therapeutic potential and mechanism of action of newer generation compounds. This guide provides a detailed comparison of this compound with other AMPA receptor modulators, supported by experimental data and methodologies, to illuminate its unique properties and place in the evolving landscape of neurotherapeutics.

Differentiating this compound: A "Low-Impact" Modulator

This compound is classified as a "low-impact" ampakine, a defining characteristic that distinguishes it from many other AMPA receptor modulators. This classification stems from its modest effects on receptor desensitization.[1][2] While it enhances synaptic responses by increasing the amplitude and prolonging the duration of excitatory postsynaptic currents (EPSCs), it does so with a minimized risk of the epileptogenic activity that can be associated with "high-impact" modulators.[1] This favorable safety profile has made this compound a valuable tool in research, even though its clinical development was hampered by low potency and a short half-life.[3]

The mechanism of action for this compound involves the selective acceleration of AMPA receptor channel opening, which amplifies the synaptic response with minimal impact on receptor desensitization and deactivation kinetics.[1] This contrasts with "high-impact" ampakines that more profoundly reduce desensitization.

Comparative Analysis of AMPA Receptor Modulators

The following tables summarize the quantitative differences between this compound and other notable AMPA receptor modulators.

Compound Class Potency Relative to this compound Key Differentiating Features Reported Therapeutic Indications
This compound (Ampalex) Low-Impact AmpakineReference CompoundModest effect on AMPAR desensitization; favorable safety profile.[1][2]Alzheimer's disease, ADHD, Fragile X syndrome (investigational).[3][4]
CX546 High-Impact AmpakineMore potent than this compoundSignificantly slows deactivation of AMPA receptor currents (10-fold) and attenuates receptor desensitization; may have synergistic effects with morphine for pain management.[1]Rett syndrome, anxiety, autism, pain (preclinical).[5]
Farampator (CX691/ORG-24448) Low-Impact AmpakineHigher potency than this compoundOnly moderately offsets desensitization, similar to this compound.[1]Schizophrenia (investigational).
CX717 Low-Impact AmpakineMore potent than this compoundDemonstrated rapid but short-lasting antidepressant-like action in preclinical models.[1]Dementia, ADHD (investigational).
CX1739 Low-Impact Ampakine40-100 fold more potent than this compoundPotent low-impact ampakine with a broad therapeutic window; has been shown to reverse opioid-induced respiratory depression without reducing analgesia.[1]Dementia, ADHD, opioid-induced respiratory depression (investigational).
PEPA Positive Allosteric ModulatorNot directly comparedEnhances Brain-Derived Neurotrophic Factor (BDNF) signaling and activates the MAPK/ERK pathway, suggesting neuroprotective effects.[6]Neurodegenerative diseases (preclinical).

Signaling Pathways and Experimental Workflows

To understand the downstream effects of AMPA receptor modulation and the methodologies used to evaluate these compounds, the following diagrams illustrate key processes.

cluster_0 AMPA Receptor Modulation Pathway Glutamate (B1630785) Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) AMPA_Receptor->Ion_Channel_Opening This compound This compound This compound->AMPA_Receptor Binds allosterically EPSP Enhanced EPSP Ion_Channel_Opening->EPSP

Mechanism of this compound action on the AMPA receptor.

This diagram illustrates the allosteric modulation of the AMPA receptor by this compound. Glutamate, the primary excitatory neurotransmitter, binds to the AMPA receptor. This compound binds to a different site on the receptor, enhancing the ion channel's opening in response to glutamate binding. This leads to an increased influx of sodium and calcium ions, resulting in an enhanced excitatory postsynaptic potential (EPSP).

cluster_1 Preclinical Evaluation Workflow Compound_Selection Compound Selection (e.g., this compound, PEPA) In_Vitro_Assays In Vitro Assays (e.g., Electrophysiology in hippocampal slices) Compound_Selection->In_Vitro_Assays Animal_Model Animal Model of Disease (e.g., R6/2 mouse model of Huntington's) In_Vitro_Assays->Animal_Model Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Forced Swim Test) Animal_Model->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (e.g., BDNF levels, MAPK/ERK activation) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Biochemical_Analysis->Data_Analysis

General experimental workflow for preclinical testing of AMPA modulators.

The evaluation of AMPA receptor modulators like this compound and PEPA typically follows a structured preclinical workflow.[6] This begins with in vitro assays to determine the compound's direct effects on receptor function, often using electrophysiological recordings in brain slices. Promising compounds are then tested in animal models of specific neurological or psychiatric disorders. Behavioral tests are employed to assess the compound's impact on cognitive function, mood, and other relevant behaviors. Finally, biochemical analyses are conducted to elucidate the underlying molecular mechanisms, such as the modulation of neurotrophic factor levels and intracellular signaling pathways.[6]

Key Experimental Protocols

A fundamental technique for characterizing AMPA receptor modulators is whole-cell patch-clamp electrophysiology in neuronal cultures or acute brain slices.

Protocol: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents

  • Preparation of Brain Slices:

    • Anesthetize the animal (e.g., rodent) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette filled with an internal solution containing a Cs-based solution to isolate AMPA receptor-mediated currents.

    • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

  • Drug Application and Data Acquisition:

    • Record baseline AMPA receptor-mediated EPSCs evoked by electrical stimulation of afferent fibers.

    • Bath-apply the AMPA receptor modulator (e.g., this compound) at a known concentration and continue to record EPSCs.

    • Wash out the drug to observe the reversal of its effects.

    • Acquire and digitize the data using appropriate software.

  • Data Analysis:

    • Measure the amplitude, decay time constant, and frequency of the recorded EPSCs before, during, and after drug application.

    • Statistically compare the data to determine the effect of the modulator on synaptic transmission.

Conclusion

This compound remains a cornerstone in the study of AMPA receptor modulation. Its characterization as a "low-impact" ampakine has paved the way for the development of newer compounds with improved potency and pharmacokinetic profiles. By understanding the distinct properties of this compound in comparison to other modulators, researchers can better design and interpret experiments aimed at harnessing the therapeutic potential of enhancing AMPA receptor function for a range of neurological and psychiatric disorders. The continued investigation into the nuanced mechanisms of these compounds will be instrumental in advancing the field of neuropharmacology.

References

Validating the Cognitive Enhancement Effects of CX516 Against Placebo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive enhancement effects of the ampakine CX516 against a placebo. The information is supported by available experimental data from clinical trials in schizophrenia and Alzheimer's disease.

This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and has been investigated for its potential to treat cognitive deficits in various neurological and psychiatric conditions. This guide synthesizes findings from key placebo-controlled studies to evaluate its efficacy.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from placebo-controlled trials of this compound. It is important to note that detailed statistical data from some studies are not publicly available in their entirety.

Table 1: this compound in Schizophrenia - Cognitive Performance Data

Cognitive DomainThis compound Group (Change from Baseline)Placebo Group (Change from Baseline)Between-Group Effect Size (Week 4)p-valueStudy
Composite Cognitive Score No significant difference from placeboNo significant difference from this compound-0.19 (for clozapine-treated patients)0.24 (for olanzapine- or risperidone-treated patients)Not SpecifiedGoff et al. (2008)
Attention and Memory Measures Improvement notedLess improvement than this compoundModerate to largeNot SpecifiedGoff et al. (2001)

Data from Goff et al. (2008) indicated that this compound was not effective for cognition when added to ongoing antipsychotic treatment. A pilot study by the same lead author in 2001 suggested some promise in attention and memory, though this was in a smaller cohort.

Table 2: this compound in Alzheimer's Disease - Study Design

ParameterDetails
Study Identifier NCT00001662
Primary Outcome Measure Drug-induced alterations in intellectual function measured by standardized neuropsychological tests.
Dosage 900mg TID
Treatment Duration 12 weeks
Status Unknown (Results not publicly available)

The clinical trial NCT00001662 was designed to assess the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Unfortunately, the results of this study have not been widely published, limiting a direct quantitative comparison.

Experimental Protocols

This compound in Schizophrenia (Goff et al., 2008)

Objective: To evaluate the efficacy of this compound as an add-on treatment for cognitive deficits in stable schizophrenia patients.

Study Design: A 4-week, randomized, double-blind, placebo-controlled trial.

Participants: 105 patients with stable schizophrenia treated with clozapine, olanzapine, or risperidone.

Intervention:

  • This compound: 900 mg three times daily

  • Placebo

Cognitive Assessment: A comprehensive cognitive battery was administered at baseline, week 4, and a 4-week follow-up. While the specific tests are not detailed in the abstract, cognitive assessments in schizophrenia trials of that era typically included measures of:

  • Verbal learning and memory

  • Visual learning and memory

  • Working memory

  • Processing speed

  • Reasoning and problem-solving

The primary endpoint was the change from baseline in a composite cognitive score at week 4.

This compound in Alzheimer's Disease (NCT00001662)

Objective: To determine if positive modulation of AMPA receptors with this compound can improve cognitive function in patients with dementia of the Alzheimer's type.

Study Design: A randomized, controlled, proof-of-principle study.

Participants: Patients aged 40 to 85 with mild to moderate dementia, satisfying NINCDS-ADRDA criteria for probable Alzheimer's disease. Key inclusion criteria included a Mini-Mental Status Examination (MMSE) score between 12 and 26.

Intervention:

  • This compound: 900mg TID orally for 12 weeks

  • Placebo

Cognitive Assessment: Standardized neuropsychological tests were used to measure changes in intellectual function. The specific battery of tests is not detailed in the available trial information.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for this compound is based on its ability to positively modulate AMPA receptors, which are crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.

AMPA Receptor Signaling Pathway

This compound acts as a positive allosteric modulator, binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site. This action potentiates the receptor's response to glutamate by slowing the deactivation of the ion channel, leading to an prolonged influx of sodium ions and enhanced excitatory postsynaptic potentials. This mechanism is believed to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Channel Opening This compound This compound This compound->AMPA_R Modulates Depolarization Depolarization Na_Influx->Depolarization LTP Long-Term Potentiation (LTP) Depolarization->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

This compound Modulation of AMPA Receptor Signaling
Experimental Workflow for a Placebo-Controlled Trial

The typical workflow for a clinical trial investigating a cognitive-enhancing drug like this compound involves several key stages, from participant recruitment to data analysis.

Recruitment Patient Recruitment (e.g., Schizophrenia, Alzheimer's) Screening Screening & Baseline Assessment (Cognitive & Clinical) Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Week 4, Week 8) Treatment->FollowUp Analysis Data Analysis (Comparison of Cognitive Scores) FollowUp->Analysis

Benchmarking CX516: A Reference Ampakine for New Drug Discovery in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CX516, one of the first synthetic ampakines, has served as a crucial reference compound in the field of cognitive enhancement research for decades. As a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, its role in enhancing glutamatergic neurotransmission has paved the way for the development of novel therapeutics targeting cognitive deficits in various neurological and psychiatric disorders. This guide provides an objective comparison of this compound's performance against newer-generation ampakines, supported by experimental data, to aid researchers in the selection and evaluation of appropriate reference compounds for their drug discovery programs.

Mechanism of Action: The Ampakine Effect

Ampakines, including this compound, do not directly activate AMPA receptors but rather enhance their function in the presence of the endogenous agonist, glutamate (B1630785).[1] They bind to an allosteric site on the AMPA receptor complex, slowing the receptor's deactivation and desensitization.[1] This leads to a prolonged influx of sodium ions upon glutamate binding, resulting in an amplified and extended excitatory postsynaptic potential (EPSP). This potentiation of synaptic transmission is believed to be the underlying mechanism for the pro-cognitive effects of ampakines.

This compound is classified as a "low-impact" ampakine, characterized by its modest effect on receptor desensitization. This property is thought to contribute to a lower risk of excitotoxicity and seizure induction compared to "high-impact" ampakines, which more profoundly reduce desensitization.[2]

This compound Mechanism of Action Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Neuron Postsynaptic Neuron AMPAR->Neuron Na+ Influx This compound This compound (Ampakine) This compound->AMPAR Positive Allosteric Modulation EPSP Enhanced EPSP Neuron->EPSP Leads to

Fig 1. Simplified signaling pathway of this compound's action at the synapse.

Comparative Performance Data

The following tables summarize the quantitative data comparing this compound with other notable ampakines. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data from various sources are presented.

In Vitro Potency
CompoundAssayEC50Source
This compound Enhancement of glutamate-evoked currents in PFC neurons2.8 ± 0.9 mM[3]
Farampator (CX691) Increase of glutamate-induced steady state currents14 µM[4]
CX717 Enhancement of AMPA receptor-mediated currents in hippocampal patches~60x more potent than this compound[1]
CX1739 N/A40-100x more potent than this compound[5]
Pharmacokinetic Parameters
CompoundSpeciesHalf-lifeTmaxCmaxAUCSource
This compound Rat~15-20 minN/AN/AN/A[6]
This compound Human45 minutesN/AN/AN/A[2]
CX717 Human8-12 hours3-5 hoursDose-proportionalDose-proportional[7]
CX1739 Human6-9 hours1-5 hoursDose-proportionalDose-proportional[8]
In Vivo Efficacy (Animal Models)
CompoundModelEffective DoseKey FindingsSource
This compound Delayed-Nonmatch-to-Sample (Rat)35 mg/kgImproved performance, particularly at longer delays.[6][9]
This compound Amphetamine-induced Hyperactivity (Rat)10-30 mg/kg (modest effect), 170 mg/kg (modest effect)Modest partial effects.[1]
Farampator (CX691) Amphetamine-induced Hyperactivity (Rat)N/AMore potent than this compound.[4]
CX717 Amphetamine-induced Hyperactivity (Rat)1-3 mg/kg (AD50: 0.9-2.6 mg/kg)Significantly more potent than this compound.[1]
CX1739 Amphetamine-induced Locomotor Activity (Mouse)18-30 mg/kgDose-dependent reduction in hyperactivity.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.

Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by ampakines in hippocampal slices.

Whole-Cell Patch-Clamp Workflow start Start: Prepare Hippocampal Slices transfer Transfer Slice to Recording Chamber start->transfer perfuse Perfuse with Artificial Cerebrospinal Fluid (aCSF) transfer->perfuse patch Establish Whole-Cell Patch-Clamp on CA1 Pyramidal Neuron perfuse->patch record_base Record Baseline AMPA-mediated EPSCs patch->record_base apply_ampa Apply Ampakine (e.g., this compound) to aCSF record_base->apply_ampa record_drug Record AMPA-mediated EPSCs in Presence of Ampakine apply_ampa->record_drug washout Washout with aCSF record_drug->washout record_wash Record AMPA-mediated EPSCs after Washout washout->record_wash analyze Analyze Data (Amplitude, Frequency, Decay Kinetics) record_wash->analyze end End analyze->end

Fig 2. Workflow for in vitro electrophysiological recording.

Protocol:

  • Slice Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Incubation: Allow slices to recover for at least 1 hour in an interface chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature.

  • Recording: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

  • Patching: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

  • Data Acquisition: Establish a whole-cell patch-clamp configuration. Hold the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Drug Application: After recording a stable baseline of spontaneous or evoked EPSCs, perfuse the slice with aCSF containing the ampakine of interest (e.g., this compound) at the desired concentration.

  • Analysis: Record EPSCs in the presence of the drug and after a washout period. Analyze changes in EPSC amplitude, frequency, and decay kinetics to determine the effect of the ampakine.

Delayed-Nonmatch-to-Sample (DNMS) Task (In Vivo)

This task assesses short-term spatial working memory in rodents.

Protocol:

  • Apparatus: A two-lever operant chamber with a central food magazine.

  • Habituation and Training: Water-deprived rats are trained to press a lever for a water reward. They are then trained on the DNMS task.

  • Trial Structure:

    • Sample Phase: One of the two levers is presented. The rat must press it to receive a reward.

    • Delay Phase: A variable delay period (e.g., 1 to 60 seconds) is introduced where no levers are present.

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.

  • Drug Administration: this compound or other ampakines are administered (e.g., intraperitoneally) at a specified time before the testing session.

  • Data Analysis: The primary measure is the percentage of correct choices at different delay intervals. Increased performance at longer delays indicates an improvement in short-term memory.[6][9]

Amphetamine-Induced Hyperactivity (In Vivo)

This model is used to assess the potential antipsychotic-like or attention-modulating effects of a compound.

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams to track locomotor activity.

  • Habituation: Acclimate the animals (rats or mice) to the testing room and the open-field arena for a set period before the experiment.

  • Drug Administration: Administer the test ampakine (e.g., this compound) at various doses, followed by an injection of d-amphetamine (e.g., 1.5 mg/kg) to induce hyperactivity.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) after amphetamine administration.

  • Data Analysis: Compare the locomotor activity of animals treated with the ampakine and amphetamine to those treated with amphetamine alone. A reduction in hyperactivity suggests a potential therapeutic effect.[1]

In Vivo Behavioral Testing Logic cluster_dnms DNMS Task cluster_hyperactivity Amphetamine-Induced Hyperactivity dnms_start Administer Ampakine/Vehicle dnms_test Perform DNMS Task dnms_start->dnms_test dnms_measure Measure % Correct at Delays dnms_test->dnms_measure dnms_outcome Improved performance at long delays? dnms_measure->dnms_outcome hyper_start Administer Ampakine/Vehicle hyper_amph Administer Amphetamine hyper_start->hyper_amph hyper_test Measure Locomotor Activity hyper_amph->hyper_test hyper_outcome Reduced hyperactivity? hyper_test->hyper_outcome

References

A Comparative Analysis of "Low-Impact" vs. "High-Impact" Ampakines: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Ampakine Classes for Drug Development Professionals, Featuring the Prototypical Low-Impact Modulator CX516

Ampakines, a class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have been a focal point of neuropharmacological research for their potential to treat a range of central nervous system (CNS) disorders, including cognitive impairment, schizophrenia, and depression.[1][2][3] These molecules enhance excitatory neurotransmission by modulating AMPA receptor kinetics.[4][5] However, their development has revealed a critical dichotomy, leading to their classification into "low-impact" and "high-impact" subfamilies based on their distinct mechanisms and safety profiles.[6][7]

This guide provides a comparative study of these two classes, with a particular focus on this compound (Ampalex), one of the earliest and most extensively studied low-impact ampakines.[8][9] We will present a detailed comparison supported by experimental data, outline key experimental protocols, and visualize the underlying molecular mechanisms and workflows.

Differentiating Low-Impact and High-Impact Ampakines

The fundamental distinction between low- and high-impact ampakines lies in the degree to which they modulate the two primary mechanisms that terminate AMPA receptor currents: deactivation (channel closing and agonist dissociation) and desensitization (channel closing despite continued agonist binding).[1][10]

  • Low-Impact Ampakines (e.g., this compound, CX717): These compounds are characterized by their modest effects on AMPA receptor desensitization and do not alter agonist binding affinity.[11][12] Their primary effect is to increase the amplitude of the synaptic current with minimal impact on its duration.[4][6] This kinetically limited action is believed to contribute to their favorable safety profile, as they do not significantly interfere with the natural, protective desensitization process that prevents neuronal over-stimulation.[4][6]

  • High-Impact Ampakines (e.g., CX546, CX614, Cyclothiazide): In contrast, high-impact modulators profoundly affect receptor kinetics. They almost completely block receptor desensitization and significantly slow the deactivation rate, leading to a substantial prolongation of the synaptic current in addition to an increased amplitude.[1][6][11] While this produces a more robust potentiation of AMPA receptor function, it also carries a significant risk of excitotoxicity and seizurogenic activity.[6][7][13]

The following Graphviz diagram illustrates the differential effects of these two classes on the AMPA receptor response to glutamate (B1630785).

G cluster_0 Glutamate Binding & Channel Gating cluster_1 Ampakine Modulation Resting Resting State (Channel Closed) Active Active State (Channel Open) Resting->Active Glutamate Binding Active->Resting Deactivation (Glutamate Unbinds) Desensitized Desensitized State (Channel Closed) Active->Desensitized Desensitization LowImpact Low-Impact (e.g., this compound) Modestly attenuates desensitization Active->LowImpact HighImpact High-Impact (e.g., CX614) Strongly blocks desensitization Slows deactivation Active->HighImpact Desensitized->Resting Recovery LowImpact->Active Enhances Amplitude HighImpact->Active Enhances Amplitude & Duration

Caption: Differential modulation of AMPA receptor states by ampakine classes.

Comparative Data: Electrophysiological and Clinical Profiles

The distinct mechanisms of low- and high-impact ampakines translate into significant differences in their electrophysiological, pharmacological, and clinical profiles.

Table 1: Comparative Electrophysiological Properties
ParameterLow-Impact Ampakines (e.g., this compound)High-Impact Ampakines (e.g., CX614, CX546)Reference(s)
Effect on Desensitization Modest/minimal attenuationComplete or near-complete block[6][11][12]
Effect on Deactivation Minimal effect; does not prolong currentSignificantly slowed; prolongs current[4][6]
Effect on Agonist Affinity No significant changeIncreased[11]
EPSC Amplitude IncreasedIncreased[4][6]
EPSC Decay Time Unchanged or slightly prolongedSubstantially prolonged (e.g., ~3x for CX546)[14][15]
Seizure Potential Low; no epileptiform activity observedHigh; can induce epileptiform discharges[6][7]
Table 2: Profile of this compound vs. High-Impact Ampakines
FeatureThis compound (Low-Impact)CX614 / CX546 (High-Impact)Reference(s)
Primary Mechanism Modulates channel opening rateBlocks desensitization, slows deactivation[4][6][16]
Potency LowHigher[8][15][17]
Pharmacokinetics Short half-life (~45 mins)Variable[8][18]
Cognitive Enhancement Effective in animal modelsEffective in animal models[4][18][19]
Clinical Trial Outcomes Disappointing; no significant efficacyNot clinically developed due to safety concerns[7][8][17][20]
Safety Profile Generally well-tolerated, inherently safeNeurotoxicity, convulsions[4][6][13]

Clinical trials for this compound in conditions like Alzheimer's disease, mild cognitive impairment, and schizophrenia were largely unsuccessful, a failure attributed primarily to its low potency and poor pharmacokinetic properties rather than a lack of a valid mechanism.[7][8][17][20]

Signaling Pathways and Toxicity Mechanisms

While both ampakine classes act on the AMPA receptor, recent evidence reveals that high-impact ampakines engage a distinct downstream signaling pathway that likely accounts for their toxicity.

Standard Pathway (Low- and High-Impact): Both classes of ampakines potentiate the influx of Na⁺ (and Ca²⁺ in GluA2-lacking receptors) through the AMPA receptor channel. This enhanced depolarization can facilitate long-term potentiation (LTP) and stimulate the production and signaling of Brain-Derived Neurotrophic Factor (BDNF), processes crucial for synaptic plasticity and neuronal health.[4][5]

Toxicity Pathway (High-Impact Only): High-impact ampakines, but not low-impact ones like this compound, have been shown to induce a secondary intracellular calcium release from the endoplasmic reticulum (ER).[13] This process is mediated by the coupling of the AMPA receptor to a Gq-protein, which in turn activates Phospholipase Cβ (PLCβ) to generate inositol (B14025) triphosphate (InsP₃). InsP₃ then stimulates its receptors on the ER, triggering calcium release.[13][21][22] This additional, substantial elevation in intracellular calcium is believed to be a key driver of the excitotoxicity and convulsant effects associated with this class.[6][13]

The following diagram outlines these divergent signaling cascades.

G cluster_membrane Cell Membrane cluster_high_impact High-Impact Pathway Only Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Ampakine Ampakine Ampakine->AMPAR Allosteric Modulation Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Gq Gq-Protein AMPAR->Gq Coupling Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization LTP LTP Facilitation Depolarization->LTP BDNF BDNF Production & Signaling Depolarization->BDNF PLC Phospholipase Cβ Gq->PLC IP3 IP₃ Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca2+ Release from ER ER->Ca_Release Toxicity Excitotoxicity & Seizure Potential Ca_Release->Toxicity

Caption: Divergent signaling of low- vs. high-impact ampakines.

Experimental Protocols

Assessing the impact of novel ampakine compounds requires a combination of in vitro and in vivo experimental approaches.

Key Experiment: Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for characterizing the direct effects of ampakines on AMPA receptor kinetics in neurons.

Objective: To measure the effects of a test compound on the amplitude and kinetics (deactivation and desensitization) of AMPA receptor-mediated currents.

Methodology:

  • Preparation: Prepare acute brain slices (e.g., 400 µm transverse hippocampal slices) from rodents or use cultured neurons.

  • Recording: Obtain whole-cell voltage-clamp recordings from a target neuron (e.g., a CA1 pyramidal cell). Hold the neuron at a negative potential (e.g., -70 mV) to isolate inward currents.

  • Stimulation:

    • To measure synaptic currents (EPSCs): Electrically stimulate afferent fibers (e.g., Schaffer collaterals) to evoke glutamate release.

    • To measure receptor kinetics: Use rapid application of glutamate onto an excised patch of the neuron's membrane to precisely control agonist exposure.

  • Compound Application: Perfuse the slice or culture with artificial cerebrospinal fluid (ACSF) containing the vehicle control. Record baseline currents.

  • Data Acquisition: Switch to ACSF containing the test ampakine at a known concentration. Record currents and compare the amplitude, decay time constant (deactivation), and current reduction during prolonged agonist application (desensitization) to the baseline.

  • Analysis: Quantify the percentage change in EPSC amplitude and decay kinetics. For excised patch experiments, measure the extent and rate of desensitization in the presence and absence of the compound.

The following diagram outlines a typical workflow for preclinical ampakine evaluation.

G start New Ampakine Compound invitro In Vitro Electrophysiology (Patch-Clamp) start->invitro behavior In Vivo Behavioral Testing (e.g., Cognitive Assays) invitro->behavior decision Go/No-Go for Clinical Dev. invitro->decision Low-Impact Profile? invitro->decision High-Impact Profile? safety In Vivo Safety/Tox (e.g., Seizure Threshold) behavior->safety pk Pharmacokinetics safety->pk pk->decision

Caption: A generalized workflow for preclinical ampakine development.

Conclusion

The distinction between low- and high-impact ampakines is critical for the continued development of AMPA receptor modulators as therapeutics. While high-impact compounds demonstrate robust potentiation of receptor function, their mechanism is intrinsically linked to a high risk of excitotoxicity and seizures, limiting their clinical viability.[6][7] Low-impact ampakines, exemplified by this compound, offer a much safer profile by selectively enhancing synaptic currents without disrupting the essential protective mechanism of receptor desensitization.[4][6] Although early candidates like this compound were hampered by poor pharmacokinetics, its validation of the low-impact safety concept has paved the way for newer, more potent molecules (e.g., CX717, CX1739) that retain this favorable profile.[12][17][23] Future research and development should focus on optimizing the potency and drug-like properties of low-impact ampakines to finally harness the therapeutic potential of AMPA receptor modulation for CNS disorders.

References

Replicating key findings from foundational CX516 research papers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following tables summarize the core quantitative findings from foundational studies on CX516, focusing on its electrophysiological and behavioral effects.

Table 1: Electrophysiological Effects of this compound on Hippocampal Neurons

ParameterConditionThis compound Concentration/DoseObserved EffectFoundational Study Citation
Hippocampal Cell Firing Rate In vivo (during DNMS task)35 mg/kg (i.p.) in rats100-350% increase in firing rate in CA1 and CA3 regions on correct trials.[1]Hampson et al. (1998)
AMPA Receptor-Mediated Currents In vitro (hippocampal slices)Not specifiedSlows the deactivation rate of AMPA receptors, increasing the size and duration of excitatory responses.[2]Arai & Lynch (1992)
Long-Term Potentiation (LTP) In vivoNot specifiedReduces the amount of afferent activity needed to induce LTP.[2]Staubli et al. (1994b)
Miniature Excitatory Postsynaptic Current (mEPSC) Frequency & Amplitude In vitro (hippocampal slice model of protein accumulation)Not specifiedReturned decreased mEPSC frequency and amplitude to near-normal levels.[3]Kanju et al. (2008)
AMPA Receptor Single-Channel Properties In vitro (hippocampal slice model of protein accumulation)Not specifiedRecovered impaired probability of opening and mean open time.[3]Kanju et al. (2008)

Table 2: Behavioral Effects of this compound in the Delayed-Nonmatch-to-Sample (DNMS) Task in Rats

ParameterVehicle ControlThis compound (35 mg/kg, i.p.)Foundational Study Citation
Overall Performance (% Correct) ~72.9% (baseline)Significant increase; marked and progressive increase to a maximum of 25% from pre-drug performance.[2][4]Hampson et al. (1998)
Performance at Long Delays (6-35 sec) No improvementSignificant improvement.[2][5]Hampson et al. (1998)
"Carryover" Effect N/AIn 9 out of 12 rats, the positive effect persisted on non-drug days.[2][5]Hampson et al. (1998)

Table 3: Comparative Potency of this compound with Other Ampakines

CompoundRelative PotencyObservation
This compound Standard referenceLower potency and shorter half-life contributed to disappointing clinical trial results.
CX717 Substantially more potent than this compoundReduced amphetamine-induced hyperactivity at much lower doses (1-3 mg/kg) compared to this compound (modest effect at 170 mg/kg).

Experimental Protocols

In Vivo Electrophysiology and Behavior: Delayed-Nonmatch-to-Sample (DNMS) Task

This protocol is based on the foundational work by Hampson, Rogers, Lynch, and Deadwyler (1998).[1][2][4][5]

  • Subjects: Male Long-Evans rats.

  • Apparatus: A Plexiglas behavioral testing chamber with retractable levers, a water trough, and a nose-poke device.

  • Behavioral Training:

    • Rats were trained on a spatial variant of the DNMS paradigm.

    • A trial was initiated by the extension of a single lever (sample phase).

    • Following a response, the lever retracted, and a variable delay period (1-40 seconds) began.

    • After the delay, both levers were presented, and the rat was required to press the lever that was not presented in the sample phase (non-match) to receive a reward.

  • Drug Administration:

    • This compound was administered intraperitoneally (i.p.) at a dose of 35 mg/kg.

    • A control group received vehicle injections.

    • In the primary study, this compound was administered on alternate days for 17 days.

  • Electrophysiological Recording:

    • Multi-neuron recordings were obtained from the CA1 and CA3 fields of the hippocampus using chronically implanted microelectrode arrays.

    • Neuronal firing rates were correlated with behavioral performance during the different phases of the DNMS task.

In Vitro Electrophysiology: Patch-Clamp Recording of AMPA Receptor Currents

While specific foundational papers providing a detailed, replicable protocol for this compound's effect on AMPA receptor kinetics are not fully detailed in the initial search, a general protocol can be outlined based on standard techniques referenced in the literature.

  • Preparation: Hippocampal slices are prepared from rats.

  • Recording:

    • Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.

    • The standard recording medium (artificial cerebrospinal fluid - aCSF) typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 dextrose, bubbled with 95% O2/5% CO2.

    • The internal pipette solution usually contains (in mM): 140 Cs-gluconate, 10 HEPES, 5 QX-314, 2 Mg-ATP, and 0.2 GTP, with pH adjusted to 7.2.

  • Stimulation and Drug Application:

    • Synaptic responses are evoked by stimulating Schaffer collateral afferents.

    • This compound is bath-applied at various concentrations to determine its effect on the amplitude and decay kinetics of the evoked AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Visualizations

Signaling Pathway: this compound Modulation of AMPA Receptor

CX516_AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens This compound This compound This compound->AMPA_R Positive Allosteric Modulation Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+ Influx DNMS_Workflow cluster_training Behavioral Training cluster_experiment Experimental Phase cluster_analysis Data Analysis Train_DNMS Train Rats on DNMS Task Implant_Electrodes Implant Hippocampal Electrodes Train_DNMS->Implant_Electrodes Administer_Drug Administer this compound (35 mg/kg) or Vehicle Implant_Electrodes->Administer_Drug Record_Behavior Record DNMS Performance Administer_Drug->Record_Behavior Record_Ephys Record Hippocampal Firing Administer_Drug->Record_Ephys Analyze_Behavior Analyze % Correct & Latency Record_Behavior->Analyze_Behavior Analyze_Ephys Analyze Neuronal Firing Rates Record_Ephys->Analyze_Ephys Correlate_Data Correlate Behavior & Firing Analyze_Behavior->Correlate_Data Analyze_Ephys->Correlate_Data CX516_Cognitive_Enhancement This compound This compound Administration AMPA_Modulation Positive Allosteric Modulation of AMPA Receptors This compound->AMPA_Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPA_Modulation->Synaptic_Plasticity Neural_Activity Increased Hippocampal Neuronal Firing AMPA_Modulation->Neural_Activity Cognitive_Enhancement Improved Performance in Memory Tasks (DNMS) Synaptic_Plasticity->Cognitive_Enhancement Neural_Activity->Cognitive_Enhancement

References

Navigating the Therapeutic Landscape of AMPA Receptor Modulation: A Comparative Guide to CX516 and Newer Ampakines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors represents a promising frontier in the development of therapeutics for a range of neurological and psychiatric disorders. As positive allosteric modulators (PAMs), ampakines enhance glutamatergic neurotransmission, offering potential benefits for conditions characterized by cognitive deficits and synaptic dysfunction. This guide provides a comprehensive comparison of the prototypical ampakine, CX516, with a newer generation of more potent compounds, focusing on their therapeutic windows, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway

Ampakines, including this compound and its successors, do not act as direct agonists at the AMPA receptor. Instead, they bind to an allosteric site on the receptor complex, slowing the deactivation and/or desensitization of the channel in response to glutamate.[1] This potentiation of the glutamate-induced current leads to enhanced synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[2] The fundamental mechanism of action is consistent across the class, with variations in potency and impact on receptor kinetics defining the therapeutic profile of each compound.

dot

AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+ Influx) AMPA_R->Ion_Channel Opens Ampakine_Site Ampakine Binding Site Ampakine_Site->AMPA_R Modulates LTP Long-Term Potentiation Ion_Channel->LTP Leads to Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Ampakine Ampakine (e.g., this compound) Ampakine->Ampakine_Site Binds to caption Ampakine Mechanism of Action

Caption: Mechanism of action of ampakines on the AMPA receptor.

Comparative Efficacy in Preclinical Models

The development of newer ampakines has been driven by the need for increased potency and an improved therapeutic window compared to this compound. Preclinical studies in various animal models of cognitive function have demonstrated the superior efficacy of these next-generation compounds.

CompoundAnimal ModelBehavioral TaskEffective Dose RangeKey Findings
This compound RatDelayed Non-match to Sample10-40 mg/kgImproved performance at longer delay intervals.[3][4]
RatAttentional Set-Shifting5-40 mg/kgDose-dependently attenuated cognitive deficits.[5]
CX717 Rat5-Choice Serial Reaction Time Task20 mg/kg s.c.Reduced incorrect responses and enhanced inhibitory control.[6]
MonkeyDelayed Match to Sample0.3-1.5 mg/kg i.v.Dose-dependent improvement in performance.[7]
Farampator (CX691) RatMorris Water Maze (AD model)0.3 mg/kg (oral)Improved spatial learning and memory.[8][9][10]
CX1739 RatNovel Object Recognition0.03-18 mg/kgDose-dependently enhanced performance.[11][12][13]
RatWin Shift Radial Arm Maze0.03-18 mg/kgDose-dependently enhanced performance.[11][12][13]

Assessing the Therapeutic Window: A Safety Profile Comparison

A critical factor in the clinical viability of any therapeutic agent is its therapeutic window—the range between the minimally effective dose and the dose at which unacceptable toxicity occurs. While direct comparative toxicology studies are limited, available preclinical and clinical data suggest a wider therapeutic window for newer ampakines.

CompoundHighest Non-toxic Dose (Preclinical)Maximum Tolerated Dose (Human)Notable Side Effects (Clinical)
This compound N/A900 mg (t.i.d.)Fatigue, insomnia, epigastric discomfort, allergic rash (12.5% frequency in one study).[14][15]
CX717 2000 mg/kg (mice)[1][16]1600 mg (single dose), 800 mg (BID)Headache, dizziness, nausea.[12]
Farampator (CX691) N/AN/AHeadache, drowsiness, nausea, impaired episodic memory.[17]
CX1739 2000 mg/kg (rats)[11][13][18]900 mg (QD), 450 mg (BID)Headache, nausea.[13]

It is important to note that the preclinical highest non-toxic doses were determined in different studies and species, which limits direct comparison. However, the significantly higher potency of newer ampakines like CX1739, which shows efficacy at doses as low as 0.03 mg/kg in rats while being non-toxic up to 2000 mg/kg, suggests a substantially wider therapeutic margin compared to this compound.[11][12][13]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of ampakine efficacy and safety, detailed experimental protocols are essential.

Delayed Non-match to Sample (DNMS) Task for Rodents

This task assesses spatial short-term memory.

  • Apparatus: An operant chamber with two retractable levers and a central food dispenser.

  • Pre-training: Rats are trained to press the levers for a food reward.

  • Procedure:

    • Sample Phase: One lever is presented. The rat must press it to initiate the delay.

    • Delay Phase: A variable delay period (e.g., 1-40 seconds) is introduced.

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase to receive a reward.[3][19][20]

  • Data Analysis: The primary measure is the percentage of correct responses at different delay intervals.

dot

DNMS_Workflow start Start Trial sample Sample Phase: Present one lever start->sample delay Delay Phase: Variable interval sample->delay choice Choice Phase: Present both levers delay->choice correct Correct Choice: Press non-sample lever choice->correct incorrect Incorrect Choice: Press sample lever choice->incorrect reward Food Reward correct->reward end_trial End Trial incorrect->end_trial reward->end_trial

Caption: Workflow for the Delayed Non-match to Sample task.

Morris Water Maze (MWM) for Rodents

This task is a widely used assay for hippocampal-dependent spatial learning and memory.[21][22][23][24][25]

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform and various extra-maze cues.

  • Procedure:

    • Acquisition Phase: Mice are placed in the pool from different starting locations and must find the hidden platform. This is repeated over several days.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Assessment of Opioid-Induced Respiratory Depression in Rats

This protocol is used to evaluate the potential of ampakines to counteract a dangerous side effect of opioids.[14][26][27][28][29]

  • Apparatus: A whole-body plethysmography chamber to measure respiratory parameters.

  • Procedure:

    • Rats are placed in the chamber to acclimatize.

    • A baseline respiratory rate is established.

    • An opioid (e.g., fentanyl) is administered to induce respiratory depression.

    • The ampakine is administered before or after the opioid.

  • Data Analysis: Changes in respiratory frequency, tidal volume, and minute ventilation are measured and compared between treatment groups.

Conclusion

The landscape of ampakine development has evolved significantly since the introduction of this compound. Newer compounds, such as CX717 and CX1739, demonstrate markedly increased potency and, based on available data, a more favorable therapeutic window. This improved safety and efficacy profile suggests that these next-generation ampakines hold greater promise for clinical translation in treating a variety of disorders. Continued rigorous preclinical and clinical evaluation, employing standardized and detailed methodologies as outlined in this guide, will be crucial in fully realizing the therapeutic potential of AMPA receptor modulation.

References

A Comparative Meta-Analysis of CX516's Efficacy in Preclinical Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

CX516, an ampakine and nootropic compound, has been a subject of significant preclinical research for its potential therapeutic effects in a range of neurological disorders. As a positive allosteric modulator of the AMPA receptor, this compound enhances excitatory neurotransmission, a mechanism with theoretical benefits for conditions marked by synaptic dysfunction.[1][2] This guide provides a comparative meta-analysis of its effectiveness in various preclinical models, presenting quantitative data, detailed experimental protocols, and a comparison with other emerging therapeutic alternatives.

Mechanism of Action: Enhancing Synaptic Responses

This compound enhances synaptic responses by increasing the amplitude and prolonging the duration of excitatory postsynaptic currents (EPSCs).[3] This is primarily achieved by selectively accelerating the opening of the AMPA receptor channel, with minimal impact on receptor desensitization and deactivation.[3] Structurally, this compound binds near the dimer interface center of the GluA2 receptor's ligand-binding domain.[3] This modulation of the AMPA receptor is believed to underlie its potential cognitive-enhancing and neuroprotective effects.

cluster_synapse Synapse pre_neuron Presynaptic Neuron glutamate Glutamate pre_neuron->glutamate Release post_neuron Postsynaptic Neuron ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds ion_channel Ion Channel (Na+ influx) ampa_receptor->ion_channel Opens This compound This compound This compound->ampa_receptor Modulates ion_channel->post_neuron Depolarization

Caption: Mechanism of Action of this compound at the Synapse.

Preclinical Efficacy Across Neurological Disorder Models

This compound has been evaluated in a variety of animal models of neurological and psychiatric disorders. The following tables summarize the quantitative outcomes of these preclinical studies.

Cognitive Enhancement and Memory Impairment
Disorder ModelAnimal ModelKey FindingsDosageCitation
Short-Term MemoryRatsSignificantly increased the mean number of correct responses in a delayed-nonmatch-to-sample (DNMS) task. Performance of this compound-treated animals was significantly above the control group and persisted after drug cessation.Not specified
Scopolamine-induced Memory ImpairmentMiceThis compound was less effective than CX717 in reversing memory deficits.Not specified[3]
Neurodegenerative and Psychiatric Disorders
Disorder ModelAnimal ModelKey FindingsDosageCitation
Alzheimer's Disease (Protein Accumulation Model)Organotypic hippocampal slice culturesReversed the decrease in AMPAR-mediated mEPSC frequency and amplitude caused by chloroquine-induced lysosomal dysfunction. Restored AMPAR single-channel properties (probability of opening and mean open time).Not specified
Intellectual DisabilityAnimal ModelsDemonstrated notable therapeutic efficacy.5 mg/kg for 5 days[3]
Hyperactivity (Schizophrenia and Autism Spectrum Disorders)Animal ModelsReduced hyperactivity.10-40 mg/kg[3]
Anxiety and Depressive-like Behaviors (Ethanol-induced)MiceAlleviated chronic ethanol-induced anxiety- and depressive-like behaviors.5 mg/kg i.p. for 1 week[3]
Anhedonia (Sleep Deprivation Model)MicePrevented the development of anhedonia.10 mg/kg i.p. (chronic administration)[3]
Amphetamine-induced HyperlocomotionRatsCX717 was more effective than this compound in reducing hyperlocomotion.1-3 mg/kg (for CX717)[3]

Detailed Experimental Protocols

A critical aspect of evaluating preclinical data is understanding the methodologies employed. Below are detailed protocols for key experiments cited in this guide.

Delayed-Nonmatch-to-Sample (DNMS) Task
  • Objective: To assess spatial short-term memory in rats.

  • Apparatus: A two-lever operant chamber with a central food cup.

  • Procedure:

    • Sample Phase: One of the two levers is presented. The rat must press the lever to receive a food reward.

    • Delay Phase: A delay interval of varying duration (1-40 seconds) is introduced.

    • Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.

  • Drug Administration: this compound or vehicle was administered intraperitoneally before the testing session.

  • Data Analysis: The primary outcome measure was the percentage of correct responses across different delay intervals.

start Start Trial sample Sample Phase: Present one lever start->sample press_sample Rat presses lever sample->press_sample reward1 Food Reward press_sample->reward1 delay Delay Interval (1-40s) reward1->delay choice Choice Phase: Present both levers delay->choice press_nonmatch Rat presses non-match lever choice->press_nonmatch press_match Rat presses match lever choice->press_match reward2 Food Reward press_nonmatch->reward2 no_reward No Reward press_match->no_reward end End Trial reward2->end no_reward->end

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CX516

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and effective disposal of CX516, an ampakine compound investigated for its potential in treating various neurological disorders. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the consistent use of appropriate PPE.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Storage and Handling: Proper storage is essential to maintain the integrity of this compound and ensure a safe laboratory environment.

ConditionTemperatureDuration
Powder (Short-term) 4°CUp to 2 years[1][2]
Powder (Long-term) -20°CUp to 3 years[1][2]
In Solvent (Short-term) -20°CUp to 1 year[1][2]
In Solvent (Long-term) -80°CUp to 2 years[1][2]

Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Avoid the generation of dust. In case of a spill, follow established laboratory protocols for chemical cleanup, ensuring the use of appropriate absorbent materials and PPE.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to manage different waste streams effectively. This protocol is based on general principles of chemical waste management for research compounds, in the absence of specific instructions from a Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

1. Waste Segregation:

Proper segregation at the point of generation is the first and most critical step.

  • Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers.

  • Liquid Waste: Encompasses solutions containing this compound, including stock solutions, experimental dilutions, and the initial rinsate from cleaning contaminated glassware.

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be segregated into a designated sharps container.

2. Waste Containment:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and the date.

  • Liquid Waste: Use a designated, leak-proof, and chemically resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and an approximate concentration. Never mix incompatible waste streams.

3. Disposal Pathway:

All waste containing this compound should be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols: Decontamination of Glassware

Properly decontaminating glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., DMSO, water). The rinsate from the first rinse must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of according to standard laboratory procedures, but consult your local EHS guidelines.

  • Washing: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse or storage.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and workflow.

CX516_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_disposal Final Disposal start Start: this compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste contain_solid Collect in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled Liquid Waste Container liquid_waste->contain_liquid contain_sharps Place in Designated Sharps Container sharps_waste->contain_sharps ehs_pickup Arrange for Pickup by Institutional EHS contain_solid->ehs_pickup contain_liquid->ehs_pickup contain_sharps->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and responsible laboratory environment. Building a culture of safety and meticulous chemical management is integral to the advancement of scientific discovery.

References

Personal protective equipment for handling CX516

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for CX516, a positive allosteric modulator of the AMPA receptor. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.

Category Requirement Specification
Eye Protection Safety glasses or gogglesMust be worn at all times to protect against accidental splashes.
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves should be worn. Inspect gloves for integrity before use and dispose of them properly after handling the compound.
Body Protection Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
Hygiene Good laboratory hygieneWash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Procedures

In the event of accidental exposure to this compound, follow these first aid measures immediately.

Exposure Route First Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and integrity of this compound.

Procedure Guideline
Handling Avoid creating dust. Use in a well-ventilated area.
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is -20°C for long-term stability.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Guidance:

  • Unused Compound: Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash or pour it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.

  • Waste Collection: Place all contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp in Hippocampal Slices

This protocol is designed to assess the effect of this compound on AMPA receptor-mediated synaptic transmission.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare 300-400 µm thick coronal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution.

    • Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs) in voltage-clamp mode.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).

    • Bath-apply the this compound-containing aCSF to the slice and record the changes in synaptic activity.

In Vivo Behavioral Study: Delayed Non-Match to Sample (DNMS) Task in Rats

This protocol evaluates the effect of this compound on short-term memory.[2][3]

Methodology:

  • Apparatus: A T-maze or a similar apparatus with a starting arm and two choice arms.

  • Habituation: Acclimate the rats to the testing apparatus for several days before the experiment.

  • Training:

    • Sample Phase: Place a "sample" object at the end of one of the choice arms. Allow the rat to explore the object.

    • Delay Phase: Remove the rat from the maze for a specified delay period (e.g., a few seconds to several minutes).

    • Choice Phase: Place the rat back in the maze with two objects: the familiar "sample" object and a novel object, one in each choice arm.

    • Reinforcement: Reward the rat for choosing the novel object.

    • Repeat the training until the rats reach a predetermined performance criterion (e.g., >80% correct choices).

  • Testing:

    • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or a vehicle control to the trained rats a set time before the testing session.

    • Conduct the DNMS task with varying delay intervals.

    • Record the percentage of correct choices for each group and delay interval to assess the effect of this compound on memory performance.

Visualizations

Experimental Workflow for In Vitro Electrophysiology

G cluster_prep Slice Preparation cluster_rec Recording cluster_app This compound Application & Analysis prep1 Anesthetize & Decapitate Rat prep2 Brain Extraction prep1->prep2 prep3 Hippocampal Slicing (Vibratome) prep2->prep3 prep4 Slice Recovery in aCSF prep3->prep4 rec1 Transfer Slice to Recording Chamber prep4->rec1 rec2 Visualize CA1 Pyramidal Neuron rec1->rec2 rec3 Establish Whole-Cell Patch Clamp rec2->rec3 rec4 Record Baseline Synaptic Activity rec3->rec4 app2 Bath-apply this compound rec4->app2 app1 Prepare this compound Solution app1->app2 app3 Record Post-drug Synaptic Activity app2->app3 app4 Data Analysis app3->app4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX516
Reactant of Route 2
Reactant of Route 2
CX516

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.